molecular formula C6H7NO B147518 4-Pyridinemethanol CAS No. 586-95-8

4-Pyridinemethanol

Katalognummer: B147518
CAS-Nummer: 586-95-8
Molekulargewicht: 109.13 g/mol
InChI-Schlüssel: PTMBWNZJOQBTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMBWNZJOQBTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870638
Record name 4-Pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-95-8
Record name 4-Pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PYRIDINEMETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-PYRIDINEMETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pyridylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinemethanol, a pyridine (B92270) derivative with a hydroxymethyl substituent, is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural characteristics, combining the aromaticity of the pyridine ring with the reactivity of a primary alcohol, make it a versatile intermediate in organic synthesis. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties such as solubility and lipophilicity are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its synthetic utility.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₆H₇NO[1][2][3][4][5]
Molecular Weight 109.13 g/mol [1][2][3][4][5]
Appearance White to pale yellow or brown solid/crystals[1][4]
Melting Point 52-56 °C[1][2][6][7][8]
Boiling Point 107-110 °C at 1 mmHg[1][2][6][7][8]
pKa (Predicted)13.45 ± 0.10[6][8]
Water Solubility Soluble[6][8]
logP (Octanol/Water) 0.574 (Crippen Calculated)[9]
InChI 1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2[2][4][5]
SMILES OCc1ccncc1[2][4]
CAS Number 586-95-8[1][2][3][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology: Capillary Method [2][10][11][12][13]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology: Micro-Boiling Point Method [14][15][16][17][18]

  • Apparatus Setup: A small amount of this compound (a few drops) is placed in a small test tube or a distillation flask. A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is connected to a vacuum source and a manometer to measure the pressure.

  • Heating and Pressure Control: The system is evacuated to the desired pressure (e.g., 1 mmHg). The sample is then gently heated.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool slowly.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the external pressure of the system.

pKa Determination

The pKa is a measure of the acidity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium (B92312) ion.

Methodology: Potentiometric Titration [5][19][20]

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is an issue, to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the inflection in the curve is sharpest, is determined. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

Water Solubility Determination

Water solubility is a critical parameter for drug development, affecting absorption and distribution.

Methodology: Flask Method (OECD Guideline 105) [1][6][21][22][23]

  • Equilibration: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

logP (Octanol/Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method (OECD Guideline 107) [3][9][24][25][26]

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water. This solution is then placed in a separatory funnel with the other phase. The volume ratio of the two phases is chosen based on the expected logP value.

  • Equilibration: The funnel is shaken gently for a prolonged period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to facilitate a clean separation.

  • Concentration Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthetic Utility and Applications

This compound is a valuable intermediate in organic synthesis, primarily used as a precursor for other functionalized pyridine derivatives. A prominent application is its oxidation to 4-pyridine carboxaldehyde, a key building block in the synthesis of various pharmaceuticals.[4][7][27][28][29][30][31] Pyridine-containing molecules are known to exhibit a wide range of biological activities and are often investigated as enzyme inhibitors.[32][33][34][35]

Workflow for the Synthesis of 4-Pyridine Carboxaldehyde

The following diagram illustrates a general workflow for the oxidation of this compound to 4-pyridine carboxaldehyde.

SynthesisWorkflow Start This compound (Starting Material) Process Oxidation Start->Process Workup Reaction Workup (Filtration, Extraction) Process->Workup Reagents Oxidizing Agent (e.g., MnO₂, PCC, Swern) Reagents->Process Solvent Solvent (e.g., Dichloromethane, Acetonitrile) Solvent->Process Purification Purification (Chromatography, Distillation) Workup->Purification Product 4-Pyridine Carboxaldehyde (Final Product) Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Synthesis of 4-Pyridine Carboxaldehyde

This workflow highlights the key steps involved in the chemical transformation, from the starting material to the final, characterized product. The choice of oxidizing agent and solvent can be tailored to optimize the reaction yield and purity.

Conclusion

The physicochemical properties of this compound are well-defined and critical for its application in synthetic chemistry, particularly in the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these properties. As a versatile building block, this compound will likely continue to be a compound of significant interest to researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structure and Bonding of 4-(Hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)pyridine, also known as 4-pyridylcarbinol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine (B92270) ring substituted with a hydroxymethyl group, imparts a unique combination of aromaticity, hydrogen bonding capability, and coordinative potential. This guide provides a comprehensive analysis of the molecular structure and bonding characteristics of 4-(hydroxymethyl)pyridine, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its role in mediating biological activity, specifically in the context of platinum-based anticancer agents.

Molecular Structure and Bonding

4-(Hydroxymethyl)pyridine consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, and a hydroxymethyl (-CH₂OH) substituent at the 4-position. The molecule's chemical formula is C₆H₇NO, and it has a molecular weight of approximately 109.13 g/mol .[1]

The bonding within the molecule is a composite of covalent sigma (σ) bonds, a delocalized pi (π) system within the pyridine ring, and polar covalent bonds in the hydroxymethyl group. The nitrogen atom in the pyridine ring is sp² hybridized and contributes one electron to the π system, making the ring aromatic. This aromaticity results in a planar ring structure with delocalized electrons, which influences the molecule's electronic properties and reactivity. The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it a hydrogen bond acceptor and a coordination site for metal ions.

The hydroxymethyl group is attached to the pyridine ring via a C-C σ bond. The oxygen atom in the hydroxyl group is sp³ hybridized and has two lone pairs of electrons, making it a hydrogen bond donor and acceptor. The presence of both a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen) allows for the formation of intermolecular hydrogen bonds, which significantly influences the compound's solid-state structure and physical properties such as its melting point.

Visualization of Molecular Structure

The logical relationship between the constituent parts of 4-(hydroxymethyl)pyridine is visualized below.

Logical Structure of 4-(Hydroxymethyl)pyridine 4-(Hydroxymethyl)pyridine 4-(Hydroxymethyl)pyridine Pyridine Ring Pyridine Ring 4-(Hydroxymethyl)pyridine->Pyridine Ring contains Hydroxymethyl Group Hydroxymethyl Group 4-(Hydroxymethyl)pyridine->Hydroxymethyl Group contains Aromatic System Aromatic System Pyridine Ring->Aromatic System features Nitrogen Heteroatom Nitrogen Heteroatom Pyridine Ring->Nitrogen Heteroatom contains Hydrogen Bond Donor/Acceptor Hydrogen Bond Donor/Acceptor Hydroxymethyl Group->Hydrogen Bond Donor/Acceptor acts as

Caption: Logical breakdown of the structural components of 4-(hydroxymethyl)pyridine.

Quantitative Structural and Spectroscopic Data

The precise geometry and electronic structure of 4-(hydroxymethyl)pyridine have been elucidated through various analytical techniques. The following tables summarize key quantitative data.

Crystallographic Data

The solid-state structure of 4-(hydroxymethyl)pyridine has been determined by X-ray crystallography. The data reveals a planar pyridine ring and specific bond lengths and angles that are characteristic of its hybrid bonding nature. The following data is derived from the Crystallography Open Database (COD).[1]

Parameter Atoms Involved Value
Bond Lengths (Å)
C-C (ring)1.376 - 1.389
C-N (ring)1.334 - 1.337
C-C (exocyclic)1.506
C-O1.425
Bond Angles (°)
C-N-C (ring)117.2
N-C-C (ring)124.0 - 124.2
C-C-C (ring)118.2 - 118.9
C(ring)-C-O111.9
Spectroscopic Data

Spectroscopic analysis provides further insight into the bonding and functional groups present in the molecule.

The ¹H and ¹³C NMR spectra confirm the molecular structure with characteristic chemical shifts for the aromatic and aliphatic protons and carbons.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
Protons8.54DoubletH2, H6 (protons adjacent to N)
7.29DoubletH3, H5 (protons meta to N)
4.73Singlet-CH₂- (methylene protons)
~2.5-3.5Broad Singlet-OH (hydroxyl proton, variable)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbons150.0C2, C6 (carbons adjacent to N)
149.2C4 (carbon attached to the methylene (B1212753) group)
121.2C3, C5 (carbons meta to N)
63.8-CH₂- (methylene carbon)

The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.[2][3]

Frequency (cm⁻¹) Intensity Vibrational Mode
3200-3500Strong, BroadO-H stretch (hydroxyl group)
3000-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic -CH₂-)
1590-1610StrongC=C and C=N ring stretching
1400-1500MediumC=C and C=N ring stretching
1000-1300StrongC-O stretch

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)pyridine

A common and efficient method for the synthesis of 4-(hydroxymethyl)pyridine is the reduction of 4-pyridinecarboxaldehyde (B46228) using sodium borohydride (B1222165) (NaBH₄).[4][5][6][7][8]

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification Dissolve Aldehyde Dissolve 4-pyridinecarboxaldehyde in ethanol (B145695) Cool Solution Cool solution in an ice bath Dissolve Aldehyde->Cool Solution Add Reductant Add NaBH4 portion-wise Cool Solution->Add Reductant Stir Reaction Stir for 1-2 hours at room temperature Add Reductant->Stir Reaction Quench Quench with water Stir Reaction->Quench Evaporate Remove ethanol under reduced pressure Quench->Evaporate Extract Extract with an organic solvent (e.g., ethyl acetate) Evaporate->Extract Dry and Concentrate Dry organic layer and concentrate to yield crude product Extract->Dry and Concentrate Recrystallize Recrystallize from a suitable solvent system Dry and Concentrate->Recrystallize

Caption: Step-by-step workflow for the synthesis of 4-(hydroxymethyl)pyridine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (1.0 eq) in ethanol (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) to the cooled solution in small portions over 15-20 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the excess NaBH₄.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-(hydroxymethyl)pyridine can be purified by recrystallization from a solvent mixture like toluene (B28343)/hexane to yield a white crystalline solid.

Characterization Protocols
  • Crystal Growth: Grow single crystals of 4-(hydroxymethyl)pyridine suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene or ethyl acetate).

  • Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods and refine the structural model against the experimental data using full-matrix least-squares methods.

  • Sample Preparation: Dissolve 5-10 mg of purified 4-(hydroxymethyl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Biological Activity and Signaling Pathways

While 4-(hydroxymethyl)pyridine itself is primarily a building block, it serves as a critical ligand in coordination complexes with therapeutic potential. Notably, trans-platinum(II) complexes containing 4-(hydroxymethyl)pyridine have demonstrated significant cytotoxic activity against various tumor cell lines, including those resistant to cisplatin.

The proposed mechanism of action for these platinum complexes involves the formation of adducts with DNA. This DNA damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This process is often mediated by the tumor suppressor protein p53.

Proposed Signaling Pathway for Platinum-4-(Hydroxymethyl)pyridine Complex-Induced Apoptosis

The following diagram illustrates the logical flow of events from drug administration to cellular apoptosis, based on studies of related platinum complexes.

Proposed Apoptosis Signaling Pathway Pt-Complex trans-Platinum(II)- (4-hydroxymethyl)pyridine Complex DNA_Damage DNA Adduct Formation (DNA Damage) Pt-Complex->DNA_Damage induces p53_Activation p53 Activation and Stabilization DNA_Damage->p53_Activation triggers Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M Phase) p53_Activation->Cell_Cycle_Arrest leads to Bax_Upregulation Upregulation of Pro-apoptotic Proteins (e.g., Bax) p53_Activation->Bax_Upregulation can lead to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can initiate Caspase_Cascade Caspase Activation Cascade Bax_Upregulation->Caspase_Cascade activates Caspase_Cascade->Apoptosis executes

Caption: A logical diagram of the p53-mediated apoptotic pathway induced by DNA damage.

This pathway highlights the crucial role of DNA as the primary target. The subsequent activation of the p53 pathway leads to a halt in the cell cycle, providing the cell an opportunity to repair the damage. If the damage is too severe, p53 can initiate the intrinsic apoptotic pathway, leading to the elimination of the cancer cell. The specific design of ligands like 4-(hydroxymethyl)pyridine can influence the complex's stability, cellular uptake, and the geometry of the DNA adducts formed, thereby modulating its overall antitumor efficacy.

References

A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine), a key intermediate in pharmaceutical and chemical synthesis. Due to a notable scarcity of publicly available quantitative solubility data for this compound in a wide range of common organic solvents, this document focuses on providing a robust framework for its empirical determination. It includes the limited available data, a qualitative analysis of expected solubility based on molecular structure, and detailed experimental protocols.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in scientific literature. The primary available data point is for its solubility in water, which has been calculated.

SolventTemperature (°C)SolubilityUnit
Water25 (calculated)4.57g/100mL

Note: This value is derived from the calculated Log10 of water solubility in mol/L of -1.38.

Qualitative Solubility Analysis

The molecular structure of this compound—comprising a moderately polar pyridine (B92270) ring and a polar hydroxyl (-CH2OH) group—governs its solubility characteristics. The hydroxyl group is capable of both donating and accepting hydrogen bonds, which is a primary determinant of its solubility in protic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to exhibit high solubility in these solvents. The hydroxyl group can readily form hydrogen bonds with the solvent molecules, and the nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Moderate to good solubility is anticipated in these solvents. While hydrogen bond donation from the solvent is absent, the polarity of these solvents can solvate the polar regions of the this compound molecule.

  • Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, Toluene, Hexane): Solubility is expected to be limited in these solvents. The energy required to break the hydrogen bonds between this compound molecules in its solid lattice is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Experimental Protocols for Solubility Determination

Given the lack of comprehensive data, the following protocols are provided for the accurate determination of this compound solubility in the laboratory. The gravimetric method is detailed as a primary, reliable technique.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a saturated solution.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (0.45 µm or smaller, compatible with the solvent)

  • Pre-weighed, dry vials for collecting the filtrate

  • Oven for drying

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure a saturated solution is formed, with undissolved solid remaining.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the clear filtrate into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

  • Evaporation: Place the vial containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the vial containing the solid residue to a constant weight in the oven.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/100mL) = (Mass of residue / Volume of filtrate) x 100

Visualizations

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of several factors. The following diagram illustrates the key relationships.

G Factors Influencing Solubility of this compound cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_System System Conditions Solubility Solubility Molecular Structure Molecular Structure Polarity (Pyridine Ring, -OH) Polarity (Pyridine Ring, -OH) Molecular Structure->Polarity (Pyridine Ring, -OH) Hydrogen Bonding Hydrogen Bonding Polarity (Pyridine Ring, -OH)->Hydrogen Bonding Hydrogen Bonding->Solubility Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Solvent Polarity Solvent Polarity Hydrogen Bonding Capacity Hydrogen Bonding Capacity Solvent Polarity->Hydrogen Bonding Capacity Hydrogen Bonding Capacity->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for the gravimetric determination of solubility as described in the protocol.

G Experimental Workflow for Gravimetric Solubility Determination start Start excess_solid Add excess this compound to a known volume of solvent start->excess_solid equilibrate Equilibrate at constant temperature with agitation excess_solid->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw supernatant and filter into a pre-weighed vial settle->filter evaporate Evaporate solvent under controlled temperature filter->evaporate dry Dry residue to constant weight evaporate->dry weigh Weigh the vial with the dry residue dry->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: General workflow for gravimetric solubility determination.

Spectroscopic Analysis of 4-Pyridinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol). This document details the characteristic spectral signatures of this compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for such analyses.

Core Spectral Data

The structural elucidation and characterization of this compound rely heavily on spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the hydroxymethyl group.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.52Doublet (d)6.1H-2, H-6
7.27Doublet (d)6.1H-3, H-5
4.71Singlet (s)--CH₂-
5.3 (approx.)Broad Singlet (br s)--OH

Solvent: Deuterated Chloroform (CDCl₃). Data is referenced against an internal standard.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
149.7C-2, C-6
147.9C-4
121.0C-3, C-5
62.7-CH₂-

Solvent: Deuterated Chloroform (CDCl₃). Data is referenced against the solvent peak.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3180 (broad)StrongO-H stretch (alcohol)
3030-2850MediumC-H stretch (aromatic and aliphatic)
1605, 1560, 1418Strong, MediumC=C and C=N stretching (pyridine ring)
1045StrongC-O stretch (primary alcohol)
1000MediumRing breathing (pyridine)

Sample State: Solid (e.g., KBr pellet or Nujol mull) or as a thin film.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectra of this compound, which is a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm diameter)

  • Volumetric flask and pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters for the experiment (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Identify the peak multiplicities and measure the coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • FT-IR Spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press for KBr pellets)

  • Potassium bromide (KBr), IR-grade (for pellet method)

  • Agate mortar and pestle

  • Spatula

Procedure (ATR Method):

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue and allow it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Thoroughly clean the ATR crystal after the measurement using a suitable solvent.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the infrared spectrum. A background spectrum of the empty sample compartment is typically run beforehand.

  • Data Processing:

    • Process the spectrum as described in the ATR method.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of spectral data acquisition and analysis for this compound.

Spectral_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C FID) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR_Processing->NMR_Analysis End End: Structural Characterization NMR_Analysis->End IR_Sample_Prep Sample Preparation (ATR or KBr Pellet) IR_Acquisition Sample Scan IR_Sample_Prep->IR_Acquisition IR_Background Background Scan IR_Processing Data Processing (Background Subtraction) IR_Background->IR_Processing IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Assignment) IR_Processing->IR_Analysis IR_Analysis->End Start Start: This compound Sample Start->NMR_Sample_Prep Start->IR_Sample_Prep

Caption: Workflow for NMR and IR Spectroscopic Analysis.

This diagram illustrates the parallel workflows for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of a chemical sample, from preparation to final structural characterization.

Logical_Relationship cluster_Properties Spectroscopic Properties Molecule This compound Structure H_NMR ¹H NMR Spectrum (Proton Environments) Molecule->H_NMR determines C_NMR ¹³C NMR Spectrum (Carbon Framework) Molecule->C_NMR determines IR_Spec IR Spectrum (Functional Groups) Molecule->IR_Spec determines H_NMR->Molecule elucidates C_NMR->Molecule elucidates IR_Spec->Molecule elucidates

Caption: Structure-Spectrum Relationship.

This diagram shows the bidirectional relationship where the molecular structure dictates the spectroscopic outputs, which in turn are used to elucidate the original structure.

References

Mass Spectrometry of 4-Pyridinemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine), a compound of interest in pharmaceutical and chemical research. This document details the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for its analysis, and presents visual representations of fragmentation pathways and analytical workflows.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 4-(Hydroxymethyl)pyridine, γ-Picolyl alcohol, 4-Pyridylcarbinol
CAS Number 586-95-8[1]
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
Structure Pyridine (B92270) ring with a hydroxymethyl group at the 4-position.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte. The EI mass spectrum of this compound is characterized by a series of fragment ions that reveal the molecule's structure.

Quantitative Data: EI Mass Spectrum

The following table summarizes the major peaks observed in the electron ionization mass spectrum of this compound, with data sourced from the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
10995[M]⁺ (Molecular Ion)
108100 (Base Peak)[M-H]⁺
8050[M-H-CO]⁺ or [M-CHO]⁺
7960[C₅H₅N]⁺ (Pyridine radical cation)
7830[C₅H₄N]⁺
5325[C₄H₅]⁺
5240[C₄H₄]⁺
5135[C₄H₃]⁺

Data is compiled from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of this compound under EI-MS is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 109. The subsequent fragmentation follows several key pathways:

  • Loss of a Hydrogen Radical: The most abundant ion in the spectrum is the [M-H]⁺ ion at m/z 108, which forms the base peak. This is likely due to the loss of a hydrogen atom from the methylene (B1212753) group, resulting in a stable pyridinium-yl-formaldehyde cation.

  • Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the pyridine ring and the methylene group results in the formation of a pyridine radical cation at m/z 79.

  • Formation of the Tropylium-like Ion: Rearrangement and loss of carbon monoxide (CO) from the [M-H]⁺ ion can lead to the formation of an ion at m/z 80.

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to the characteristic peaks at m/z 53, 52, and 51.

EI_Fragmentation M This compound (m/z 109) [C₆H₇NO]⁺ M_minus_H [M-H]⁺ (m/z 108) M->M_minus_H - H• Pyridine_ion Pyridine Ion (m/z 79) M->Pyridine_ion - CH₂OH• M_minus_CHO [M-CHO]⁺ (m/z 80) M_minus_H->M_minus_CHO - CO Pyridine_minus_HCN [C₄H₄]⁺ (m/z 52) Pyridine_ion->Pyridine_minus_HCN - HCN

EI-MS Fragmentation Pathway of this compound
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound is outlined below.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or split (e.g., 20:1)
Oven ProgramInitial temperature 70 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Solvent Delay3 minutes

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly useful for polar and thermally labile molecules, yielding predominantly protonated molecules ([M+H]⁺) or other adducts. For this compound, with its basic pyridine nitrogen, positive ion mode ESI is highly effective.

Expected Behavior and Data

In positive ion ESI-MS, this compound is expected to readily protonate on the pyridine nitrogen to form the protonated molecule, [M+H]⁺.

Expected Ionm/z
[M+H]⁺110.06

Minimal fragmentation is anticipated under standard ESI conditions. In-source collision-induced dissociation (CID) could be employed to induce fragmentation if structural confirmation is needed. The primary fragment would likely be the loss of the hydroxymethyl group, resulting in the pyridinium (B92312) ion at m/z 79.

ESI_Pathway cluster_solution Solution Phase cluster_gas Gas Phase (Mass Spectrometer) Analyte This compound Protonated_Molecule Protonated Molecule [M+H]⁺ (m/z 110) Analyte->Protonated_Molecule Protonation Proton H⁺ Analysis_Workflow Start Sample containing This compound Goal Analytical Goal? Start->Goal Structure Structural Elucidation & Fingerprinting Goal->Structure Detailed Structure Quant Quantification & High Throughput Goal->Quant Quantification GCMS GC-MS (EI) Structure->GCMS LCMS LC-MS (ESI) Quant->LCMS Data_EI Acquire EI Spectrum & Compare to Library GCMS->Data_EI Data_ESI Acquire ESI Spectrum (Targeted SIM/MRM) LCMS->Data_ESI

References

The Biological Versatility of 4-Pyridinemethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Among its isomers, the 4-substituted pyridines, particularly derivatives of 4-pyridinemethanol, have garnered significant interest due to their diverse biological activities. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and exhibit a spectrum of pharmacological effects, including antimicrobial, antitumor, and enzyme-inhibitory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support ongoing research and drug development efforts.

I. Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. Their ability to inhibit bacterial and fungal growth makes them promising candidates for the development of new anti-infective agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
4-Trifluoromethylpyridine NucleosidesStaphylococcus aureus1.3 - 4.9[3]
4-Trifluoromethylpyridine NucleosidesBacillus infantis1.3 - 4.9[3]
4-Trifluoromethylpyridine NucleosidesEscherichia coli1.3 - 4.9[3]
4-Trifluoromethylpyridine NucleosidesStenotrophomonas maltophilia1.3 - 4.9[3]
Quaternized Pyridine-Thiazole-Pleuromutilin DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)ED50 = 4.94 mg/kg (in vivo)[4]

II. Antitumor Activity

The pyridine scaffold is a constituent of numerous anticancer drugs.[5] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with some exhibiting potent antiproliferative activity.

Quantitative Data: Antitumor Activity

The antitumor activity is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound ClassCell LineIC50 (µM)Reference
Pyridine DerivativesLung Cancer (A549)Varies[5]
Pyridine DerivativesBreast Cancer (MCF-7)Varies[5]
4-Thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivativesHepatocellular Carcinoma (HepG-2)Varies (e.g., 10b: 13.81)[6]
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivativesBreast Cancer (MCF-7)Varies[6]
Pyridine-3-sulfonamidesVarious (60 cell lines)Growth Inhibition: 25-89% at 10 µM[7]

III. Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes implicated in disease pathogenesis. This targeted inhibition is a key strategy in modern drug design.

A. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. Certain pyridine derivatives have shown potent inhibitory activity against these enzymes.

Quantitative Data: Cholinesterase Inhibition

Compound ClassEnzymeIC50 (µM)Reference
Pyridine Carbamate DerivativesHuman AChE8: 0.153[8]
Pyridine Carbamate DerivativesHuman BChE11: 0.828[8]
B. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.

Quantitative Data: Carbonic Anhydrase Inhibition

Compound ClassIsozymeKᵢ (nM)Reference
4-Substituted Pyridine-3-sulfonamideshCA I169 - 5400[7]
4-Substituted Pyridine-3-sulfonamideshCA II58.5 - 1238[7]
4-Substituted Pyridine-3-sulfonamideshCA IX19.5 - 652[7]
4-Substituted Pyridine-3-sulfonamideshCA XII16.8 - 768[7]
C. Kinase Inhibition (EGFR/VEGFR-2)

The inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established strategy in cancer therapy. Pyridine-containing compounds have been designed as dual inhibitors of these kinases.

Quantitative Data: EGFR/VEGFR-2 Inhibition

Compound ClassTargetIC50 (µM)Reference
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivativesEGFR10b: 0.161, 2a: 0.209[6]
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivativesVEGFR-210b: 0.141, 2a: 0.195[6]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

B. Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

C. Enzyme Inhibition Assay: Cholinesterase Inhibition (Ellman's Method)

This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test inhibitor compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of the test inhibitor solution (or buffer for control), and 20 µL of the enzyme solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals for a set period.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

V. Signaling Pathways and Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

A. Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Incubation and Assay cluster_3 Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Treatment Add Compounds to Cells Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of this compound Derivatives Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Plate Measure Absorbance at 570 nm MTT_Assay->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Workflow for in vitro cytotoxicity screening of this compound derivatives.
B. Signaling Pathway: EGFR Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor This compound Derivative Inhibitor->P_EGFR Inhibits Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

References

The Pivotal Role of 4-Pyridinemethanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinemethanol has emerged as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique chemical properties, including the nucleophilic hydroxymethyl group and the electron-deficient pyridine (B92270) ring, allow for extensive structural modifications, leading to the development of potent and selective inhibitors for various biological targets. This technical guide provides an in-depth analysis of the role of this compound in the synthesis and development of key drug classes, including acetylcholinesterase inhibitors for Alzheimer's disease, histone deacetylase 6 (HDAC6) inhibitors for cancer and neurodegenerative disorders, phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases, and carbonic anhydrase inhibitors for glaucoma and other conditions. Detailed synthetic protocols, quantitative structure-activity relationship (SAR) data, and mechanistic insights into the signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

This compound, also known as 4-(hydroxymethyl)pyridine, is an aromatic alcohol that has garnered significant attention in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted at the 4-position with a hydroxymethyl group, provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of complex, biologically active molecules.[2][3] The pyridine nitrogen imparts aqueous solubility and a potential point for hydrogen bonding, while the hydroxymethyl group can be readily oxidized to an aldehyde or further functionalized, serving as a key handle for molecular elaboration.[2] This inherent reactivity has been exploited to create a wide range of derivatives with tailored pharmacological profiles.

This guide will explore the critical applications of this compound in the development of several important classes of therapeutic agents. We will delve into the synthetic strategies, present key quantitative data on their biological activity, and provide detailed experimental protocols for their preparation and evaluation. Furthermore, we will visualize the intricate signaling pathways modulated by these compounds, offering a holistic understanding of their mechanism of action.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The Donepezil (B133215) Story

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine (B1216132). Acetylcholinesterase (AChE) inhibitors, such as Donepezil, work by increasing the levels of acetylcholine in the brain. 4-Pyridinecarboxaldehyde (B46228), a direct oxidation product of this compound, is a crucial precursor in the industrial synthesis of Donepezil.[4][5][6]

Synthesis of Donepezil from this compound

The synthesis of Donepezil from this compound involves a multi-step process, beginning with the oxidation of this compound to 4-pyridinecarboxaldehyde. This aldehyde then undergoes a Knoevenagel condensation with 5,6-dimethoxy-1-indanone (B192829), followed by reduction and N-benzylation to yield the final product.

Experimental Protocol: Synthesis of Donepezil Hydrochloride [4][5][6][7]

Step 1: Oxidation of this compound to 4-Pyridinecarboxaldehyde

  • A solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The crude product is purified by column chromatography to yield 4-pyridinecarboxaldehyde.

Step 2: Condensation and subsequent reduction

  • A solution of 5,6-dimethoxy-1-indanone (1 eq.) and 4-pyridinecarboxaldehyde (1 eq.) in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium hydroxide) at room temperature.

  • The resulting intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the double bond and the pyridine ring.

  • The product, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one, is isolated after filtration and removal of the solvent.

Step 3: N-Benzylation and Salt Formation

  • The product from the previous step is dissolved in a suitable solvent (e.g., toluene) and treated with benzyl (B1604629) bromide in the presence of a base (e.g., triethylamine).

  • The reaction mixture is heated to complete the N-benzylation.

  • The resulting Donepezil base is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and dried.

Mechanism of Action and Signaling Pathway

Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase. By inhibiting the breakdown of acetylcholine, it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Donepezil Donepezil (from this compound) Donepezil->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Binding

Caption: Acetylcholinesterase Inhibition by Donepezil.

Histone Deacetylase 6 (HDAC6) Inhibitors: A New Frontier in Cancer and Neurodegeneration

HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation and cell motility. Its dysregulation has been implicated in cancer and neurodegenerative diseases. This compound derivatives have shown promise as selective HDAC6 inhibitors.

Synthesis of this compound-Based HDAC6 Inhibitors

The synthesis of these inhibitors typically involves the functionalization of the hydroxymethyl group of this compound to introduce a zinc-binding group (ZBG), a key pharmacophoric feature for HDAC inhibition.

Experimental Protocol: General Synthesis of a this compound-based Hydroxamic Acid HDAC6 Inhibitor

  • Step 1: Protection of the Hydroxymethyl Group: The hydroxyl group of this compound is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Step 2: Functionalization of the Pyridine Ring: The protected this compound is then subjected to reactions to introduce a linker and a cap group, often involving cross-coupling reactions.

  • Step 3: Deprotection and Oxidation: The protecting group is removed, and the resulting alcohol is oxidized to a carboxylic acid.

  • Step 4: Formation of the Hydroxamic Acid: The carboxylic acid is converted to the corresponding hydroxamic acid by reaction with hydroxylamine, which serves as the zinc-binding group.

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory activity of representative pyridine-based HDAC inhibitors.

Compound IDTargetIC50 (nM)Reference
Pyridine-HA-1HDAC615Fictional
Pyridine-HA-2HDAC1500Fictional
Pyridine-HA-2HDAC625Fictional
Mechanism of Action and Signaling Pathway

HDAC6 inhibitors increase the acetylation of non-histone proteins like α-tubulin and Hsp90. This leads to the disruption of microtubule dynamics and the inhibition of the chaperone function of Hsp90, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

HDAC6_Inhibition HDAC6_Inhibitor This compound -based Inhibitor HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibition alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation alpha_Tubulin_Ac Acetylated α-Tubulin Microtubule_disruption Microtubule Disruption alpha_Tubulin_Ac->Microtubule_disruption alpha_Tubulin->alpha_Tubulin_Ac Hsp90_Ac Acetylated Hsp90 Hsp90_inhibition Hsp90 Chaperone Inhibition Hsp90_Ac->Hsp90_inhibition Hsp90->Hsp90_Ac Apoptosis Apoptosis Microtubule_disruption->Apoptosis Hsp90_inhibition->Apoptosis PDE4_Inhibition PDE4_Inhibitor This compound -based Inhibitor PDE4 PDE4 PDE4_Inhibitor->PDE4 Inhibition cAMP cAMP AMP AMP cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines PKA->Pro_inflammatory_Cytokines Inhibition Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation CA_Inhibition CA_Inhibitor 4-Pyridyl-sulfonamide Inhibitor CA_enzyme Carbonic Anhydrase (with Zn2+) CA_Inhibitor->CA_enzyme Binding to Zn2+ H2CO3 H2CO3 CA_enzyme->H2CO3 Catalysis CO2 CO2 + H2O CO2->CA_enzyme Substrate HCO3 HCO3- + H+ H2CO3->HCO3

References

The Synthetic Heart of a Pharmacopeia: A Technical Guide to the Potential Pharmacological Effects of 4-Pyridylmethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of 4-pyridylmethanol (also known as 4-pyridylcarbinol), a versatile chemical intermediate, and explores the vast pharmacological landscape of its derivatives. While 4-pyridylmethanol itself is not extensively characterized as a pharmacologically active agent, its role as a foundational scaffold in the synthesis of a wide array of therapeutic compounds is of significant interest to researchers, scientists, and drug development professionals.[1][2] This document collates available data on the applications of 4-pyridylmethanol, the pharmacological activities of its derivatives, and outlines relevant experimental protocols for future research.

4-Pyridylmethanol: A Versatile Synthetic Intermediate

4-Pyridylmethanol is a pyridine (B92270) derivative containing a hydroxymethyl group at the 4-position.[3] Its chemical structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The pyridine ring offers a site for various chemical modifications, while the hydroxyl group can be readily functionalized, allowing for the construction of complex molecular architectures.[1][4]

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of drugs targeting a range of conditions, including neurological disorders, inflammation, and microbial infections.[1]

  • Agrochemical Formulation: Used in the synthesis of pesticides and herbicides to improve their solubility and stability.[1]

  • Biochemical Research: Employed in studies on enzyme inhibition and the development of metabolic pathway inhibitors.[1]

Pharmacological Landscape of 4-Pyridylmethanol Derivatives

The true pharmacological potential of 4-pyridylmethanol is realized through its derivatives. The core structure has been incorporated into numerous molecules exhibiting a wide spectrum of biological activities.

Proton Pump Inhibitors (PPIs)

Derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a structurally related compound, are the cornerstone of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[5] These prodrugs, such as omeprazole (B731) and lansoprazole, are converted to their active form in the acidic environment of gastric parietal cells, where they irreversibly inhibit the H+/K+-ATPase enzyme.[5]

Table 1: Inhibitory Potency of Proton Pump Inhibitors (Derivatives)

CompoundTargetIC50 (µM)Reference
OmeprazoleH+/K+-ATPaseData not readily available in public domain[5]
LansoprazoleH+/K+-ATPaseData not readily available in public domain[5]
PantoprazoleH+/K+-ATPaseData not readily available in public domain[5]
Cholinesterase Inhibitors

Certain pyridine derivatives containing a carbamic or amidic function, which can be synthesized from 4-pyridylmethanol precursors, have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are key targets in the management of Alzheimer's disease.

Table 2: Cholinesterase Inhibition by Pyridine Derivatives

CompoundTargetIC50 (µM)Reference
Carbamate 8hAChE0.153 ± 0.016[6]
Carbamate 11hBChE0.828 ± 0.067[6]
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of pyridinyl methanol (B129727) have been developed as potent and selective antagonists of the TRPV3 channel, which is implicated in pain sensation, inflammation, and skin disorders.[7]

Analgesic and Anti-inflammatory Agents

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant analgesic and anti-inflammatory properties, believed to be mediated through their iron-chelating abilities, which can inhibit prostanoid synthesis.[8]

Hydrogen Sulfide (H₂S) Synthesis Inhibitors

Screening of pyridine derivatives has identified compounds that weakly inhibit cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), key enzymes in the biosynthesis of hydrogen sulfide, a signaling molecule implicated in various diseases.[9][10]

Table 3: Inhibition of H₂S-Synthesizing Enzymes by Pyridine Derivatives

CompoundTargetInhibition (%) at 1 mMReference
C30CBS~50[9][10]
C30CSE~40[9][10]
C31 (at 0.5 mM)CBS~40[9][10]
C31 (at 0.5 mM)CSE~60[9][10]

Experimental Protocols

While specific experimental data for 4-pyridylmethanol is scarce, the following protocols represent standard methodologies that can be employed to evaluate the pharmacological effects of 4-pyridylmethanol and its derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of a test compound against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound (e.g., 4-pyridylmethanol derivative)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the enzyme, assay buffer, and the test compound dilutions.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Cytotoxicity Assay

This protocol outlines a general method to assess the toxicity of a compound on cultured cells.

Objective: To determine the cytotoxic potential of a test compound.

Materials:

  • Human cell line (e.g., HepG2, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • MTT or similar viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

In Vitro Vasodilation Assay

This protocol can be used to assess the vasodilatory effects of a compound on isolated arterial segments.[11]

Objective: To determine the vasodilatory potential of a test compound.

Materials:

  • Isolated arterial rings (e.g., from rat aorta)

  • Organ bath system with force transducers

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Vasoconstrictor agent (e.g., phenylephrine)

  • Test compound

Procedure:

  • Mount the arterial rings in the organ bath system under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a plateau in contraction is reached, add cumulative concentrations of the test compound.

  • Record the changes in isometric tension to determine the relaxation response.

  • Express the results as a percentage of the pre-induced contraction.[11]

Visualizing Pathways and Processes

Synthesis of a Hypothetical Pharmacological Agent from 4-Pyridylmethanol

The following diagram illustrates a generalized synthetic pathway where 4-pyridylmethanol is a starting material for a more complex, pharmacologically active molecule.

G 4-Pyridylmethanol 4-Pyridylmethanol Intermediate_A Functionalized Intermediate 4-Pyridylmethanol->Intermediate_A Reaction 1 (e.g., Halogenation) Intermediate_B Coupled Intermediate Intermediate_A->Intermediate_B Reaction 2 (e.g., Coupling Reaction) Final_Compound Pharmacologically Active Derivative Intermediate_B->Final_Compound Reaction 3 (e.g., Final Modification)

Generalized synthetic route from 4-pyridylmethanol.
Experimental Workflow for In Vitro Vasodilation Assay

This diagram outlines the key steps in the in vitro vasodilation assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Artery Isolate Arterial Rings Mount_in_Bath Mount in Organ Bath Isolate_Artery->Mount_in_Bath Equilibrate Equilibrate under Tension Mount_in_Bath->Equilibrate Induce_Contraction Induce Contraction (e.g., Phenylephrine) Equilibrate->Induce_Contraction Add_Compound Add Test Compound (Cumulative Concentrations) Induce_Contraction->Add_Compound Record_Tension Record Isometric Tension Add_Compound->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation Plot_Curve Plot Dose-Response Curve Calculate_Relaxation->Plot_Curve

Workflow for the in vitro vasodilation assay.

Toxicology and Safety

4-Pyridylmethanol is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

While 4-pyridylmethanol has not been identified as a potent pharmacological agent in its own right, its significance in medicinal chemistry is undeniable. It serves as a versatile and valuable scaffold for the synthesis of a diverse range of biologically active molecules with therapeutic potential across multiple disease areas. Future research into novel derivatives of 4-pyridylmethanol holds promise for the discovery of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the rich pharmacological possibilities originating from this core chemical structure.

References

4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanol, also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol, is a versatile heterocyclic building block of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2][3][4] Its unique structure, featuring a pyridine (B92270) ring and a primary alcohol functional group, allows for a wide range of chemical modifications, making it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The pyridine moiety can participate in hydrogen bonding and pi-stacking interactions, crucial for binding to biological targets, while the hydroxyl group provides a reactive handle for derivatization through esterification, etherification, and other transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key reactions, and its application in the development of biologically active compounds and advanced materials.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid that is soluble in water.[2][5] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₆H₇NO[1][6]
Molecular Weight 109.13 g/mol [1][6]
Melting Point 52-56 °C[2]
Boiling Point 107-110 °C at 1 mmHg[2]
CAS Number 586-95-8[1][6]
Appearance White to pale yellow crystalline solid[1][2]
Solubility Soluble in water[2]
pKa 13.45 ± 0.10 (Predicted)
LogP 0.574 (Crippen Method)

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of 4-pyridinecarboxylic acid or its esters. A detailed experimental protocol for the synthesis from methyl 4-pyridinecarboxylate is provided below.

Experimental Protocol: Synthesis of this compound via Reduction

This protocol describes the reduction of methyl 4-pyridinecarboxylate using sodium borohydride (B1222165) and lithium chloride.

Materials:

  • Methyl 4-pyridinecarboxylate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 30% w/w aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an argon atmosphere, add lithium chloride (8.8 g) and sodium borohydride (7.9 g) to a 250 mL three-necked flask containing 60 mL of anhydrous tetrahydrofuran.[7]

  • Prepare a solution of methyl 4-pyridinecarboxylate (10 g, 0.073 mol) in 40 mL of anhydrous tetrahydrofuran.[7]

  • Slowly add the methyl 4-pyridinecarboxylate solution to the stirred suspension of the reducing agents. Maintain the reaction temperature between -5 °C and 5 °C during the addition.[7]

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]

  • Cool the reaction mixture to room temperature.[7]

  • Slowly quench the reaction by the dropwise addition of 30 mL of 30% hydrochloric acid, maintaining the temperature between -5 °C and 5 °C.[7]

  • Stir the mixture for 4 hours, then add 50 mL of water and filter to remove any insoluble material.[7]

  • Separate the layers and extract the aqueous layer three times with tetrahydrofuran.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow crystalline solid.[7]

Expected Yield: High, typically above 70%.

Synthesis_of_4_Pyridinemethanol cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl_4-pyridinecarboxylate Methyl 4-pyridinecarboxylate Reagents 1. NaBH₄, LiCl, THF 2. HCl (aq) Methyl_4-pyridinecarboxylate->Reagents Reduction This compound This compound Reagents->this compound

Figure 1: Synthetic workflow for the reduction of methyl 4-pyridinecarboxylate.

Applications as a Heterocyclic Building Block

This compound serves as a key precursor for a variety of valuable organic molecules. Its hydroxyl group can be readily converted into other functional groups, enabling the synthesis of diverse derivatives.

Esterification Reactions

Esterification is a common transformation of this compound, leading to compounds with applications in medicinal chemistry and materials science.

Experimental Protocol: Fischer Esterification of this compound

This protocol outlines a general procedure for the acid-catalyzed esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (or another suitable alcohol as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) and the carboxylic acid (1 equivalent) in methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C for methanol) and stir until the reaction is complete, as monitored by TLC.[8]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid, followed by a wash with a saturated solution of sodium chloride.[8]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired ester.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-PM This compound Conditions H₂SO₄ (cat.) Reflux 4-PM->Conditions CA Carboxylic Acid (R-COOH) CA->Conditions Ester 4-Pyridylmethyl Ester Conditions->Ester

Figure 2: General workflow for the Fischer esterification of this compound.
Role in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[5] this compound is a valuable starting material for the synthesis of various pyridine-based kinase inhibitors. For instance, derivatives of 4-(pyrazol-3-yl)-pyridines have been developed as potent c-Jun N-terminal kinase (JNK) inhibitors.[9]

Compound/ScaffoldKinase TargetIC₅₀ (nM)Cell LineReference
Pyridine-based derivativePIM-1 Kinase14.3-[10]
Pyridine-based derivativePIM-1 Kinase20.4HepG2[10]
Pyridine-based derivativePIM-1 Kinase34.6HepG2[10]
Pyridine-based derivativePIM-1 Kinase64.6HepG2[10]
Pyridine derivative (Compound H42)HDAC6 (indirectly affecting kinase signaling)870 (SKOV3), 5400 (A2780)SKOV3, A2780[11]
Pyridopyrimidinone derivative (Compound 13)JNK315-[12]
Isothiazolo[4,5-b]pyridine derivative (Compound 1)GAK51-[13]
Isothiazolo[4,5-b]pyridine derivative (Compound 2)GAK14-[13]
Isothiazolo[4,5-b]pyridine derivative (Compound 3)GAK24-[13]
Signaling Pathways Targeted by this compound Derivatives

Derivatives of this compound are often designed to inhibit specific kinases involved in disease-related signaling pathways. One such pathway is the c-Jun N-terminal kinase (JNK) pathway, which is implicated in inflammatory responses, cell proliferation, and cell death.[6]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) Upstream_Kinases Upstream Kinases Stress_Stimuli->Upstream_Kinases JNK JNK Upstream_Kinases->JNK Activation Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Inhibitor This compound Derivative (JNK Inhibitor) Inhibitor->JNK Inhibition

Figure 3: Simplified JNK signaling pathway and the inhibitory action of a this compound derivative.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its hydroxyl group make it an ideal starting material for creating diverse molecular architectures. The incorporation of the this compound scaffold into various compounds has led to the development of potent kinase inhibitors and other biologically active molecules. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in the use of this compound as a key synthetic intermediate.

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinemethanol, a key building block in the synthesis of pharmaceuticals and other fine chemicals, undergoes a variety of chemical transformations. This guide provides a detailed exploration of the core reaction mechanisms involving this compound, with a focus on oxidation, esterification, and nucleophilic substitution of the hydroxyl group. This document offers comprehensive experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for professionals in research and drug development.

Oxidation of this compound

The primary alcohol functionality of this compound can be selectively oxidized to form 4-pyridinecarboxaldehyde (B46228), a crucial intermediate in pharmaceutical synthesis.[1] This transformation can be achieved through various methods, including catalytic vapor-phase oxidation and electrochemical oxidation.

Catalytic Vapor-Phase Oxidation

Vapor-phase oxidation over a vanadium-molybdenum oxide (V-Mo-O) catalyst is an effective method for the preparation of 4-pyridinecarboxaldehyde from this compound.[2] This process offers high conversion and selectivity under optimized conditions.[3]

Mechanism: The proposed mechanism involves the initial abstraction of the acidic hydroxyl hydrogen by the active oxygen species on the catalyst surface. This is followed by the adsorption of the resulting alkoxide species, which then loses a water molecule to form the aldehyde and is desorbed from the catalyst surface.[3]

Experimental Protocol: Vapor-Phase Oxidation [3]

  • Catalyst Preparation: Prepare a V-Mo-O catalyst with a desired molar composition (e.g., 1:1).

  • Reaction Setup: The oxidation is performed in a fixed-bed flow reactor under atmospheric pressure.

  • Reagents and Conditions:

    • Feed a mixture of this compound, water, and air into the reactor.

    • The optimal molar feed ratio is 1:18:80 (this compound:water:air).

    • Air serves as both a reagent and a carrier gas.

    • The optimal reaction temperature is 375°C.

  • Catalyst Stabilization: Before the reaction, treat the fresh catalyst at 400°C for 2 hours with a mixture of air, this compound, and water.

  • Product Analysis: Analyze the products using gas chromatography (GC).

Quantitative Data: Vapor-Phase Oxidation

CatalystTemperature (°C)Molar Feed Ratio (Alcohol:Air:Water)Conversion (%)Selectivity to 4-pyridinecarboxaldehyde (%)ByproductsReference
V-Mo-O (1:1)3751:18:808580Isonicotinic acid, pyridine (B92270), pyridoin, HCN, COx[3]
Electrochemical Oxidation

Electrochemical methods provide an alternative route for the oxidation of this compound. The use of modified electrodes, such as palladium and platinum co-deposited on polyaniline modified carbon fiber paper (Pd-Pt/PAn/CFP), in the presence of a mediator like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), has been shown to facilitate this oxidation.[4]

Experimental Workflow: Electrochemical Oxidation

G cluster_prep Electrode Preparation cluster_oxidation Electrochemical Oxidation CFP Carbon Fiber Paper (CFP) PAn_CFP Polyaniline modified CFP (PAn/CFP) CFP->PAn_CFP Electrochemical Polymerization PdPt_PAn_CFP Pd-Pt/PAn/CFP Electrode PAn_CFP->PdPt_PAn_CFP Electrochemical Co-deposition Electrolysis Cyclic Voltammetry PdPt_PAn_CFP->Electrolysis Working Electrode Reactants This compound + TEMPO in aqueous acidic medium Reactants->Electrolysis Product 4-Pyridinecarboxaldehyde Electrolysis->Product

Caption: Workflow for the electrochemical oxidation of this compound.

Esterification of this compound

The hydroxyl group of this compound can readily undergo esterification with various acylating agents to form the corresponding esters. This reaction is fundamental in modifying the properties of the molecule for various applications.

Acetylation with Acetic Anhydride (B1165640)

A common esterification reaction is the acetylation of this compound using acetic anhydride, typically in the presence of a base like pyridine or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. In the presence of DMAP, the catalyst first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. The hydroxyl group of this compound then attacks this intermediate, leading to the formation of the ester and regeneration of the DMAP catalyst.[6]

Experimental Protocol: Acetylation with Acetic Anhydride [5]

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Reagents and Conditions:

    • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution at 0°C.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Quench the reaction by adding dry methanol.

    • Co-evaporate the reaction mixture with toluene (B28343).

    • Dilute the residue with dichloromethane (B109758) or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Quantitative Data: Esterification

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group and subsequently displaced by a nucleophile. A common method to achieve this is by reaction with thionyl chloride (SOCl₂) to form 4-(chloromethyl)pyridine (B78701).

Chlorination with Thionyl Chloride

The reaction of this compound with thionyl chloride provides a convenient route to 4-(chloromethyl)pyridine hydrochloride in quantitative yield.[8]

Mechanism: The reaction begins with the attack of the hydroxyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion to form a protonated chlorosulfite intermediate. A base, such as pyridine (which can be formed in situ or added), deprotonates the intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.

Experimental Protocol: Synthesis of 4-(chloromethyl)pyridine hydrochloride [8]

  • Reaction Setup: Dissolve this compound (54.4 g, 0.50 mol) in acetonitrile (B52724) (202 ml).

  • Reagents and Conditions:

    • Prepare a mixed solution of thionyl chloride (65.3 g, 0.55 mol) and acetonitrile (109 ml).

    • Slowly add the this compound solution dropwise to the thionyl chloride solution at 50°C.

    • After the addition is complete, continue to stir the reaction mixture at 50°C for 1 hour.

  • Product Isolation:

    • Cool the reaction mixture to room temperature. A slurry product of 4-(chloromethyl)pyridine hydrochloride will form.

    • The product can be isolated by filtration.

Quantitative Data: Nucleophilic Substitution

ReagentProductSolventYield (%)Reference
Thionyl Chloride4-(chloromethyl)pyridine hydrochlorideAcetonitrileQuantitative[8]

Signaling Pathway: General Nucleophilic Aromatic Substitution on Pyridine Ring

While the above reaction focuses on the substitution of the hydroxyl group, it is important to understand the reactivity of the pyridine ring itself towards nucleophiles. Nucleophilic aromatic substitution (SNAAr) on the pyridine ring preferentially occurs at the C-2 and C-4 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the addition step.[9]

G Py Pyridine with Leaving Group at C4 Intermediate Meisenheimer Intermediate (Resonance Stabilized) Py->Intermediate Addition Nu Nucleophile (Nu-) Nu->Intermediate Product 4-Substituted Pyridine Intermediate->Product Elimination LG Leaving Group Intermediate->LG

Caption: General mechanism of nucleophilic aromatic substitution on the pyridine ring.

References

Methodological & Application

Synthesis of 4-Pyridinemethanol from 4-Picoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct synthetic routes for the preparation of 4-pyridinemethanol, a key intermediate in the pharmaceutical and chemical industries, from the readily available starting material, 4-picoline. The protocols are designed to be applicable in a standard laboratory setting.

Introduction

This compound, also known as 4-(hydroxymethyl)pyridine, is a crucial building block in the synthesis of a variety of biologically active molecules and specialty chemicals. Its structural motif is present in numerous pharmaceutical compounds. The efficient and scalable synthesis of this compound from inexpensive starting materials like 4-picoline is therefore of significant interest to the scientific and industrial communities. This application note outlines two reliable methods for this transformation: a two-step sequence involving oxidation to isonicotinic acid followed by reduction, and a multi-step pathway via the corresponding N-oxide.

Synthetic Strategies Overview

Two primary strategies for the synthesis of this compound from 4-picoline are presented:

  • Method 1: Oxidation-Reduction Pathway. This classic two-step approach involves the initial oxidation of the methyl group of 4-picoline to a carboxylic acid (isonicotinic acid). The carboxylic acid is then esterified and subsequently reduced to the desired alcohol. This method is robust and high-yielding.

  • Method 2: N-Oxide Rearrangement Pathway. This alternative route begins with the N-oxidation of the pyridine (B92270) ring in 4-picoline. The resulting N-oxide is then subjected to a rearrangement reaction with acetic anhydride (B1165640) to form an acetate (B1210297) ester intermediate, which is subsequently hydrolyzed to yield this compound.

Data Presentation

The following tables summarize the quantitative data associated with each synthetic protocol, allowing for easy comparison of the two methods.

Table 1: Summary of Reaction Conditions and Yields for Method 1 (Oxidation-Reduction)

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aOxidation of 4-PicolineKMnO₄, H₂OWater100 (Reflux)4-6~75-85
1bEsterificationH₂SO₄, Methanol (B129727)Methanol65 (Reflux)4.5-880-89[1][2][3]
1cReductionNaBH₄, LiClTetrahydrofuran (B95107) (THF)65 (Reflux)6-8~90

Table 2: Summary of Reaction Conditions and Yields for Method 2 (N-Oxide Rearrangement)

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
2aN-Oxidationm-CPBADichloromethane (B109758) (DCM)0 to RT2-12~90-95[4]
2bRearrangementAcetic AnhydrideToluene (optional)91-1404-5~80-85 (for acetate)
2cHydrolysisKOHWater/Ethanol80-100 (Reflux)5-6>90 (for hydrolysis)

Experimental Protocols

Method 1: Oxidation-Reduction Pathway

This protocol is divided into three stages: oxidation of 4-picoline, esterification of isonicotinic acid, and reduction of the resulting ester.

dot

Caption: Workflow for the synthesis of this compound via the oxidation-reduction pathway.

Protocol 1a: Oxidation of 4-Picoline to Isonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-picoline (1.0 eq).

  • Reagent Addition: While stirring, slowly add a solution of potassium permanganate (B83412) (KMnO₄, ~3.5 eq) in water. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrates, concentrate under reduced pressure, and then acidify with concentrated hydrochloric acid to a pH of 3-4. The isonicotinic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain the product.

Protocol 1b: Esterification of Isonicotinic Acid to Methyl Isonicotinate (B8489971)

  • Reaction Setup: Suspend isonicotinic acid (1.0 eq) in methanol (approx. 2.5 mL per gram of acid) in a round-bottom flask with a reflux condenser.[3][5]

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (~1.2 eq) dropwise.[1][3]

  • Reaction: Remove the ice bath and heat the mixture under reflux for 4.5-8 hours.[3][5]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice.[3] Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.[3][5]

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl isonicotinate.[5] A yield of 80-89% can be expected.[1][2]

Protocol 1c: Reduction of Methyl Isonicotinate to this compound

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add lithium chloride (LiCl, ~2.9 eq) and sodium borohydride (B1222165) (NaBH₄, ~2.6 eq) to a dry three-necked flask containing anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the mixture to -5 to 5 °C. Slowly add a solution of methyl isonicotinate (1.0 eq) in THF dropwise, maintaining the temperature.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 6-8 hours.

  • Quenching: Cool the reaction to 0 °C and slowly add an acidic solution (e.g., 1 M HCl) to quench the excess reducing agent.

  • Work-up: Add water and separate the layers. Extract the aqueous layer with THF or another suitable organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Method 2: N-Oxide Rearrangement Pathway

This protocol involves the N-oxidation of 4-picoline, rearrangement of the N-oxide, and subsequent hydrolysis.

dot

Caption: Workflow for the synthesis of this compound via the N-oxide rearrangement pathway.

Protocol 2a: N-Oxidation of 4-Picoline

  • Reaction Setup: Dissolve 4-picoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]

  • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 eq) portion-wise over 15-20 minutes.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction by TLC.[4]

  • Work-up: Upon completion, cool the mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid. Filter the solid. Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated solution of sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-picoline-N-oxide.

Protocol 2b: Rearrangement of 4-Picoline-N-Oxide

  • Reaction Setup: In a flask equipped with a reflux condenser, add 4-picoline-N-oxide (1.0 eq) and acetic anhydride (2.4-3.3 eq).[6]

  • Reaction: Heat the reaction mixture to 91 °C and maintain for 4-5 hours.[6]

  • Work-up: Cool the reaction mixture and carefully add water to quench the excess acetic anhydride.

  • Extraction: Make the solution basic with a suitable base (e.g., potassium carbonate) and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, filter, and concentrate to obtain crude 4-acetoxymethylpyridine, which can be used in the next step without further purification.

Protocol 2c: Hydrolysis of 4-Acetoxymethylpyridine

  • Reaction Setup: Dissolve the crude 4-acetoxymethylpyridine (1.0 eq) in a mixture of water and ethanol.

  • Reagent Addition: Add potassium hydroxide (B78521) (KOH, 1.6-1.7 eq) to the solution.[6]

  • Reaction: Heat the mixture to reflux for 5-6 hours.[6]

  • Work-up: Cool the reaction and neutralize with an acid (e.g., HCl).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to give pure this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • m-CPBA is a strong oxidizing agent and can be explosive when dry. Handle with care.[4]

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Handle strong acids and bases with care.

  • Reactions involving sodium borohydride can generate hydrogen gas, which is flammable. Ensure the setup is properly vented.

Disclaimer: These protocols are intended for use by trained professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.

References

Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-pyridinemethanol as a versatile ligand in coordination chemistry. This document details its coordination behavior, provides protocols for the synthesis of its metal complexes, summarizes key quantitative data, and explores its applications in materials science and catalysis.

Introduction to this compound as a Ligand

This compound, also known as 4-(hydroxymethyl)pyridine, is a valuable building block in the synthesis of a wide array of coordination compounds, ranging from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[1] Its utility stems from the presence of two key functional groups: the pyridine (B92270) nitrogen atom, which is a potent Lewis base for coordination to metal ions, and the hydroxyl group, which can participate in hydrogen bonding to stabilize crystal lattices or act as a secondary coordination site.[2]

This bifunctionality allows this compound to act as a monodentate ligand, coordinating primarily through the pyridine nitrogen, while the hydroxyl group influences the supramolecular assembly. This versatility makes it an attractive option for creating complex molecular architectures.[1]

Applications of this compound Coordination Complexes

Coordination complexes incorporating this compound and its derivatives have shown promise in several fields:

  • Materials Science: The ability of this compound to link metal centers into extended networks is crucial for the development of crystalline materials like MOFs. These materials are investigated for applications in gas storage and separation.

  • Catalysis: While specific catalytic applications of simple this compound complexes are still an emerging area, related pyridine-containing coordination polymers have demonstrated catalytic activity in organic transformations such as Knoevenagel condensation reactions. The metal centers in these frameworks can act as Lewis acid sites.

  • Drug Development: Pyridine derivatives are integral to many pharmaceutical compounds.[1] The coordination of such ligands to metal ions can enhance or modify their biological activity, opening avenues for the development of novel therapeutic agents. Silver(I) complexes of 4-hydroxymethylpyridine, for instance, have been investigated for their cytotoxic profiles.

Data Presentation: Structural Parameters of a Cobalt(II) Complex

The following table summarizes selected bond lengths and angles for a discrete cobalt(II) complex, [Co(NCS)₂(C₆H₇NO)₄], where this compound acts as a monodentate ligand coordinating through the pyridine nitrogen. The data is derived from single-crystal X-ray diffraction analysis and showcases a slightly distorted octahedral coordination geometry around the cobalt center.[2]

ParameterValue
Coordination Sphere CoN₆
Metal-Ligand Bond Lengths (Å)
Co—N(CS)2.099(3) - 2.106(3)
Co—N(py)2.163(2) - 2.179(2)
**Ligand-Metal-Ligand Bond Angles (°)
N(CS)—Co—N(CS)92.66(9)
N(py)—Co—N(py)88.06(9) - 91.53(9)
N(CS)—Co—N(py)88.83(10) - 91.80(10)

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and characterization of cobalt(II) coordination compounds with this compound.[2]

Protocol 1: Synthesis of a Discrete Cobalt(II) Complex with this compound

Objective: To synthesize single crystals of [Co(NCS)₂(this compound)₄].

Materials:

Procedure:

  • In a glass vial, dissolve 26.3 mg (0.15 mmol) of Co(NCS)₂ in 1.5 mL of ethanol.

  • In a separate vial, dissolve 65.5 mg (0.60 mmol) of this compound in 1.5 mL of ethanol.

  • Slowly add the this compound solution to the Co(NCS)₂ solution with gentle stirring.

  • Seal the vial and allow it to stand at room temperature.

  • Single crystals suitable for X-ray diffraction will form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Protocol 2: Synthesis of a 1D Coordination Polymer of Cobalt(II) with this compound

Objective: To synthesize a one-dimensional coordination polymer of cobalt(II) with this compound.

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • This compound (C₆H₇NO)

  • Ethanol

Procedure:

  • Combine 26.3 mg (0.15 mmol) of Co(NCS)₂ and 32.7 mg (0.30 mmol) of this compound in a glass vial.

  • Add 1.5 mL of ethanol to the mixture.

  • Seal the vial and allow it to stand at room temperature.

  • Crystals of the 1D coordination polymer will form.

  • Isolate the product by filtration, wash with cold ethanol, and air dry.

Protocol 3: Characterization of the Coordination Complexes

1. Single-Crystal X-ray Diffraction (SC-XRD):

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Process the collected data using appropriate software to solve and refine the crystal structure. This will yield information on the unit cell parameters, space group, and atomic coordinates, from which bond lengths, angles, and the overall coordination geometry can be determined.

2. Powder X-ray Diffraction (PXRD):

  • Grind a sample of the crystalline product to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with, for example, Cu Kα radiation.

  • Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the ligand and the synthesized complexes in the range of 4000-400 cm⁻¹.

  • Prepare samples as KBr pellets or use an ATR accessory.

  • Analyze the spectra for shifts in the characteristic vibrational bands of the pyridine ring and the hydroxyl group upon coordination to the metal center.

4. Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (typically 5-10 mg) in an alumina (B75360) crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature to determine the thermal stability of the complex and identify the loss of any solvent molecules.

Visualizations

Coordination_of_4_Pyridinemethanol cluster_ligand Ligand Structure M Metal Ion (e.g., Co²⁺) N1 N M->N1 Coordination Bond L1 This compound L1->N1 Pyridine Nitrogen OH1 OH L1->OH1 Hydroxyl Group

Coordination of this compound to a metal center.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactants: Metal Salt (e.g., Co(NCS)₂) This compound reaction Solution Reaction (e.g., in Ethanol) start->reaction crystallization Crystallization reaction->crystallization product Coordination Complex Crystals crystallization->product scxrd SC-XRD product->scxrd pxrd PXRD product->pxrd ftir FTIR product->ftir tga TGA product->tga structure Crystal Structure (Bond Lengths, Angles) scxrd->structure purity Phase Purity pxrd->purity bonding Coordination Environment ftir->bonding stability Thermal Stability tga->stability

General workflow for synthesis and characterization.

Coordination_Polymer_Structure cluster_legend Legend M1 M L1 L M1->L1 M2 M L2 L M2->L2 M3 M L1->M2 L2->M3 M_legend Metal Ion L_legend This compound (Bridging Ligand)

Simplified representation of a 1D coordination polymer.

References

Application Notes and Protocols: 4-Pyridinemethanol in the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-pyridinemethanol as a versatile starting material in the synthesis of novel anti-inflammatory agents. The protocols detailed below focus on the synthesis of Schiff base derivatives and p38 MAP kinase inhibitors, leveraging the reactivity of the pyridine (B92270) ring and the hydroxyl group of this compound.

Introduction

This compound is a readily available and cost-effective chemical intermediate. Its structure, featuring a pyridine ring and a primary alcohol, offers multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse molecular scaffolds with potential therapeutic applications. In the context of anti-inflammatory drug discovery, the pyridine moiety is a key pharmacophore in several classes of inhibitors targeting enzymes such as cyclooxygenases (COX) and p38 mitogen-activated protein (MAP) kinase. This document outlines synthetic strategies starting from this compound and provides detailed protocols for the evaluation of the anti-inflammatory activity of the resulting compounds.

Synthetic Applications of this compound

A primary synthetic route involves the oxidation of this compound to its corresponding aldehyde, 4-pyridinecarboxaldehyde (B46228). This aldehyde serves as a crucial building block for the synthesis of various heterocyclic compounds, including Schiff bases, which have demonstrated significant anti-inflammatory properties.

Protocol 1: Oxidation of this compound to 4-Pyridinecarboxaldehyde

This protocol describes the vapor phase oxidation of this compound to yield 4-pyridinecarboxaldehyde, a key intermediate for subsequent reactions.[1][2]

Materials:

  • This compound

  • V-Mo-O catalyst

  • Fixed-bed flow reactor

  • Air

  • Water (for steam dilution)

  • Gas chromatograph (for analysis)

Procedure:

  • The oxidation is carried out in a fixed-bed flow reactor under atmospheric pressure.

  • A mixture of this compound, water (for steam), and air is fed into the reactor at pre-selected rates. Air serves as both a reagent and a carrier gas.

  • The optimal molar ratio for the feed composition is approximately Alcohol:Water:Air = 1:18:80.

  • The V-Mo-O catalyst is stabilized by treating it at 400°C for 2 hours with a mixture of air, this compound, and water.

  • The reaction products are analyzed by gas chromatography to determine the conversion of this compound and the selectivity for 4-pyridinecarboxaldehyde.

  • Under optimal conditions, a high conversion of this compound (approximately 85%) can be achieved with a selectivity of around 80% for 4-pyridinecarboxaldehyde.[2]

Protocol 2: Synthesis of Anti-inflammatory Schiff Base Derivatives

This protocol details the synthesis of Schiff bases from 4-pyridinecarboxaldehyde and various amines, which have been shown to possess anti-inflammatory activity.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Substituted anilines or other primary amines

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 4-pyridinecarboxaldehyde and the desired primary amine in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for a specified time (typically a few hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The structure of the synthesized Schiff base can be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Biological Evaluation of Anti-inflammatory Activity

The synthesized compounds can be evaluated for their anti-inflammatory potential using a variety of in vivo and in vitro assays.

Experimental Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Animals are divided into groups: a control group, a reference drug group, and test compound groups.

  • The test compounds and the reference drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • After a set time (e.g., 30-60 minutes) post-administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme, a key target in inflammatory pathways.

Materials:

  • Recombinant active p38α kinase

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., ATF-2)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or a vehicle control.

  • Add 2 µL of diluted p38α kinase to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit reagents according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The anti-inflammatory activity of synthesized compounds is typically quantified and presented in tabular format for clear comparison.

Table 1: Anti-inflammatory Activity of Schiff Bases Derived from 4-Pyridinecarboxaldehyde in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Time (hours)% Inhibition of Edema
Schiff Base 150135.2
242.5
351.8
448.3
Schiff Base 250138.1
245.9
355.2
452.1
Indomethacin10140.5
250.1
362.3
458.7

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: In Vitro p38α MAP Kinase Inhibitory Activity

Compound IDIC50 (nM)
Inhibitor A25
Inhibitor B42
SB203580 (Reference)15

Note: The data presented in this table is representative and intended for illustrative purposes.

Visualizations

Signaling Pathway

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Phosphorylation Downstream Targets (e.g., ATF-2, MK2) Downstream Targets (e.g., ATF-2, MK2) p38 MAPK->Downstream Targets (e.g., ATF-2, MK2) Phosphorylation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream Targets (e.g., ATF-2, MK2)->Pro-inflammatory Cytokines (TNF-α, IL-1β) Increased Expression Inhibitor (from this compound) Inhibitor (from this compound) Inhibitor (from this compound)->p38 MAPK Inhibition

Experimental Workflows

Synthesis_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation This compound This compound Oxidation Oxidation 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Condensation Condensation Schiff Base Derivative Schiff Base Derivative In Vivo Assay In Vivo Assay In Vitro Assay In Vitro Assay Anti-inflammatory Activity Data Anti-inflammatory Activity Data

Carrageenan_Assay_Workflow Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement at 1, 2, 3, 4 hrs Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % Inhibition

References

Application Notes and Protocols for 4-Pyridinemethanol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-pyridinemethanol in agrochemical formulations. This document details its role as a key synthetic intermediate and as a functional component in formulations, enhancing the efficacy of active ingredients. Detailed experimental protocols and data presentation guidelines are provided for researchers and professionals in the agrochemical sector.

Introduction

This compound, also known as 4-(hydroxymethyl)pyridine, is a versatile organic compound widely utilized in the chemical and pharmaceutical industries.[1] In the agrochemical sector, its significance stems from two primary applications: as a crucial building block in the synthesis of various pyridine-based pesticides and as a component in formulations to improve the solubility and stability of active ingredients.[1] Pyridine-based compounds are integral to a wide range of fungicides, insecticides, and herbicides.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in both synthesis and formulation.

PropertyValueReference(s)
CAS Number 586-95-8[1]
Molecular Formula C6H7NO[1]
Molecular Weight 109.13 g/mol [1]
Appearance Pale yellow or brown solid[1]
Melting Point 52-56 °C[4][5]
Boiling Point 107-110 °C at 1 mmHg[4][5]
Water Solubility Soluble[4]
Purity ≥ 98.5% (GC)[1]

Application as a Synthesis Intermediate

This compound is a key precursor in the synthesis of a variety of agrochemicals, particularly pyridine-based insecticides and herbicides.[6] The pyridine (B92270) moiety is a common scaffold in numerous effective agrochemicals, contributing to their biological activity and selectivity.[6]

Synthesis of Pyridine-Based Insecticides

A significant application of pyridinemethanol derivatives is in the production of neonicotinoid insecticides.[6] These insecticides function as agonists of the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death.[6] The general synthetic route involves the chlorination of the hydroxymethyl group of a pyridine methanol (B129727) derivative, followed by reaction with an appropriate amine-containing moiety.[6]

Below is a generalized experimental workflow for the synthesis of a pyridine-based insecticide intermediate.

G cluster_synthesis Synthesis of Pyridine-Based Insecticide Intermediate Start Start Pyridinemethanol_Derivative Pyridinemethanol Derivative Start->Pyridinemethanol_Derivative Chlorination Chlorination (e.g., with Thionyl Chloride) Pyridinemethanol_Derivative->Chlorination Chlorinated_Intermediate Chlorinated Pyridine Intermediate Chlorination->Chlorinated_Intermediate Reaction_with_Amine Reaction with Amine Moiety Chlorinated_Intermediate->Reaction_with_Amine Crude_Product Crude Active Ingredient Reaction_with_Amine->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Pure Active Ingredient Purification->Final_Product

Caption: Workflow for synthesizing a pyridine-based insecticide.

Application as a Formulation Component

Beyond its role in synthesis, this compound is utilized in agrochemical formulations to enhance the efficacy of pesticides and herbicides by improving their solubility and stability.[1] It can act as a co-solvent or an adjuvant, particularly in emulsifiable concentrate (EC) or soluble liquid (SL) formulations. Adjuvants are crucial for improving the performance of the active ingredient.[7]

Protocol for Enhancing Active Ingredient Solubility

This protocol outlines a general procedure for evaluating the effectiveness of this compound as a co-solvent to enhance the solubility of a poorly water-soluble active ingredient (AI) in an EC formulation.

Objective: To determine the concentration of this compound required to achieve a stable solution of a given AI and to prepare a stable EC formulation.

Materials:

  • Active Ingredient (AI) (e.g., a poorly water-soluble fungicide or herbicide)

  • This compound

  • Primary solvent (e.g., Aromatic 200, cyclohexanone)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Standard hard water (342 ppm)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system for AI quantification

Experimental Workflow:

G cluster_formulation EC Formulation and Testing Workflow Start Start Solubility_Test 1. Solubility Screening (AI in Solvent +/- this compound) Start->Solubility_Test Formulation_Prep 2. EC Formulation Preparation (AI, Solvents, Emulsifiers) Solubility_Test->Formulation_Prep Emulsion_Stability 3. Emulsion Stability Test (Dilution in Hard Water) Formulation_Prep->Emulsion_Stability Stability_Study 4. Accelerated Stability Study (e.g., 54°C for 14 days) Emulsion_Stability->Stability_Study Analysis 5. Physicochemical Analysis (Appearance, AI Content) Stability_Study->Analysis End End Analysis->End

Caption: Workflow for EC formulation and testing.

Procedure:

  • Solubility Screening:

    • Prepare a series of solvent blends with varying ratios of the primary solvent and this compound (e.g., 100:0, 90:10, 80:20, 70:30).

    • In separate vials, add a known excess amount of the AI to a fixed volume of each solvent blend.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

    • Centrifuge the samples to separate the undissolved AI.

    • Analyze the supernatant by HPLC to determine the concentration of the dissolved AI.

  • EC Formulation Preparation:

    • Based on the solubility data, select the optimal solvent blend.

    • In a beaker, dissolve the desired amount of AI in the selected solvent blend with gentle stirring.

    • Add the emulsifier blend to the solution and mix until a homogenous solution is obtained.

  • Emulsion Stability Test:

    • Add a known volume of the prepared EC formulation (e.g., 5 mL) to a graduated cylinder containing a fixed volume of standard hard water (e.g., 95 mL).

    • Invert the cylinder 10-20 times to form an emulsion.

    • Observe the emulsion for any signs of instability (e.g., creaming, sedimentation, oil separation) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Accelerated Stability Study:

    • Store a sealed sample of the EC formulation at an elevated temperature (e.g., 54°C) for 14 days.

    • After the storage period, allow the sample to return to room temperature.

    • Visually inspect the formulation for any changes in appearance (e.g., crystallization, phase separation).

    • Repeat the emulsion stability test and analyze the AI content by HPLC to check for degradation.

Data Presentation (Illustrative Example):

Solvent System (Primary Solvent : this compound)AI Solubility (g/L) at 25°CEmulsion Stability (2 hours)Post-Accelerated Stability (Appearance)
100 : 050.2Significant CreamingCrystals Observed
90 : 1085.5Slight CreamingClear, Homogenous
80 : 20152.8StableClear, Homogenous
70 : 30165.1StableClear, Homogenous

Mechanism of Action of Derived Active Ingredients

While this compound itself acts as a formulation aid, the active ingredients synthesized from it have specific mechanisms of action. For instance, many pyridine-based insecticides target the insect's nervous system.

The diagram below illustrates a simplified signaling pathway for a neonicotinoid insecticide (derived from a pyridinemethanol precursor) at the nicotinic acetylcholine receptor (nAChR) in an insect synapse.

G cluster_synapse Insect Synaptic Transmission and Neonicotinoid Action Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR binds to Ion_Channel_Open Ion Channel Opens (Na+ influx) nAChR->Ion_Channel_Open Neonicotinoid Neonicotinoid (from Pyridinemethanol derivative) Neonicotinoid->nAChR irreversibly binds to Depolarization Continuous Depolarization Ion_Channel_Open->Depolarization Paralysis Paralysis and Death Depolarization->Paralysis

Caption: Neonicotinoid action at the insect nAChR.

Conclusion

This compound is a valuable compound in the agrochemical industry, serving both as a foundational element for the synthesis of potent active ingredients and as a functional excipient in formulations. Its ability to enhance the solubility and stability of active ingredients makes it a key tool for developing effective and stable agrochemical products. The protocols outlined in this document provide a framework for researchers to explore and optimize the use of this compound in their formulation development efforts. Further research into novel applications and synergistic effects with other formulation components is warranted.

References

Application Notes and Protocols for the Esterification of Carboxylic Acids with 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids with 4-pyridinemethanol is a significant transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting pyridinylmethyl esters can act as prodrugs, improve the pharmacokinetic profile of a parent drug, or serve as versatile intermediates for further functionalization. The pyridine (B92270) moiety introduces a basic handle that can aid in purification, salt formation, and modulation of physicochemical properties. This document provides detailed experimental protocols for the synthesis of 4-pyridinylmethyl esters using common and effective esterification methods.

Core Concepts and Methodologies

The formation of an ester bond between a carboxylic acid and this compound can be achieved through several established methods. The choice of method often depends on the substrate's sensitivity to acid or heat, steric hindrance, and the desired scale of the reaction. The most common and reliable methods include the Steglich esterification, which is a mild carbodiimide-mediated coupling, and the Fischer esterification, a classic acid-catalyzed equilibrium-driven process.

Steglich Esterification

The Steglich esterification is a widely used method that employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). This method is favored for its mild reaction conditions, generally proceeding at room temperature, making it suitable for sensitive substrates.

Fischer Esterification

The Fischer esterification involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires an excess of one reactant or the removal of water to drive the equilibrium towards the ester product. While effective for simple and robust substrates, the harsh acidic conditions and elevated temperatures can be detrimental to more complex or sensitive molecules.

Data Presentation: A Comparative Overview of Esterification Conditions

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 4-pyridinylmethyl esters. This data is compiled from literature sources and serves as a guide for reaction optimization.

Carboxylic Acid SubstrateEsterification MethodCoupling/Activating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidSteglichDCCDMAPDichloromethaneRoom Temp3~90
4-Aminobenzoic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified70OvernightNot Specified
Acetic AcidFischerNoneSulfuric AcidMethanol (as reactant)Reflux1Not Specified
IbuprofenFischer-typeNot SpecifiedAcid CatalystIsopropyl AlcoholRefluxOvernightNot Specified
General Carboxylic AcidSteglichDCCDMAPAnhydrous CH₂Cl₂0 to 203High

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of a Carboxylic Acid with this compound

This protocol provides a general method for the synthesis of 4-pyridinylmethyl esters under mild conditions using DCC and DMAP.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-pyridinylmethyl ester.

Protocol 2: General Procedure for Fischer Esterification of a Carboxylic Acid with this compound

This protocol is suitable for acid-stable carboxylic acids and provides a classic approach to ester synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (3.0 eq or as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 eq) in an excess of this compound (e.g., 3.0 eq or used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to yield the pure 4-pyridinylmethyl ester.

Visualizing the Workflow and Reaction Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Esterification Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic Acid Carboxylic Acid Reaction Vessel Reaction Vessel Carboxylic Acid->Reaction Vessel This compound This compound This compound->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration (for Steglich) Extraction Extraction Reaction Vessel->Extraction (for Fischer) Filtration->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Pyridinylmethyl Ester Pyridinylmethyl Ester Purification->Pyridinylmethyl Ester

Caption: General experimental workflow for the synthesis of 4-pyridinylmethyl esters.

Steglich_Mechanism R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + DCC DCC DCC DCC->O-Acylisourea Acyl-DMAP N-Acylpyridinium Intermediate O-Acylisourea->Acyl-DMAP + DMAP DCU DCU (byproduct) O-Acylisourea->DCU DMAP DMAP DMAP->Acyl-DMAP Ester Pyridinylmethyl Ester Acyl-DMAP->Ester + this compound This compound This compound This compound->Ester

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The esterification of carboxylic acids with this compound is a versatile and valuable reaction for the synthesis of compounds with applications in pharmaceuticals and materials science. The choice between the mild Steglich conditions and the classical Fischer protocol will depend on the specific substrate and desired reaction scale. The protocols and data provided herein offer a solid foundation for researchers to successfully synthesize 4-pyridinylmethyl esters and to further explore their applications. Careful monitoring and purification are key to obtaining high yields of the desired products.

Application Notes and Protocols for the Quantification of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol)[1][2]. The methods described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals[3][4]. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the performance characteristics of the described methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Analysis Time per Sample ~10 min~15 min~5 min

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of polar aromatic compounds like this compound. The method presented here is adapted from established protocols for pyridine (B92270) derivatives[5][6][7][8].

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Calibration Curve F->G H Quantify this compound G->H

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the quantification of this compound, especially in complex matrices. The mass spectrum for this compound is available in the NIST database, which aids in method development[9].

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

  • Internal standard (e.g., deuterated pyridine or a structurally similar compound with a different retention time)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 109, 80, 79).

Standard and Sample Preparation:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).

  • Create calibration standards by serial dilution, each containing a fixed concentration of the internal standard.

  • Prepare samples by dissolving a known amount in the solvent, adding the same fixed concentration of the internal standard, and diluting to fall within the calibration range.

Analysis Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Add Internal Standard B->C D Inject into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (SIM) E->F G Generate Calibration Curve (Analyte/IS Ratio) F->G H Quantify this compound G->H

GC-MS Analysis Workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple matrices where interfering substances are absent. The pyridine ring exhibits characteristic UV absorbance[10][11][12][13].

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., ethanol, methanol, or a suitable buffer)

  • This compound reference standard

Method Parameters:

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The expected λmax is around 250-260 nm.

  • Blank: The solvent used for sample and standard preparation.

Standard Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 5-50 µg/mL).

Sample Preparation:

  • Dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.

  • Ensure the solution is clear and free of particulates.

Analysis Workflow:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B E Measure Absorbance of Standards B->E C Set Wavelength (λmax) D Zero with Blank C->D D->E F Measure Absorbance of Sample E->F H Calculate Sample Concentration F->H G Plot Calibration Curve (Absorbance vs. Concentration) G->H

UV-Vis Spectrophotometry Workflow.

Method Validation

All analytical methods intended for quantitative analysis must be validated to ensure they are fit for purpose. Key validation parameters to be assessed according to ICH guidelines include[14][15][16]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method chosen be subjected to a thorough validation to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols: 4-Pyridinemethanol as a Versatile Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-pyridinemethanol, a pivotal intermediate in the synthesis of a variety of therapeutic agents. While this compound itself has limited documented biological activity, its stable and reactive structure makes it an essential building block in medicinal chemistry. This document outlines its applications, physicochemical properties, synthesis protocols, and methods for evaluating the biological activity of its derivatives.

Introduction to this compound in Drug Discovery

This compound, also known as 4-(hydroxymethyl)pyridine, is an aromatic alcohol featuring a pyridine (B92270) ring. This structure is a key component in the development of various pharmaceuticals. Its primary role in drug discovery is that of a versatile intermediate, providing a foundational scaffold for the synthesis of more complex, biologically active molecules. The positioning of the hydroxymethyl group on the pyridine ring is crucial, influencing both its chemical reactivity and the biological activity of its derivatives.

Its applications in pharmaceutical development are diverse, serving as a key starting material for drugs targeting neurological disorders, as well as compounds for anti-inflammatory and antimicrobial research. Notably, it is an indispensable intermediate in the synthesis of Donepezil hydrochloride, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Research has also explored its use in silver(I) complexes with potential cytotoxic applications and has indicated some antimicrobial and enzyme-inhibiting properties for the compound itself.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
Appearance White to yellow crystals/solid
Melting Point 52-56 °C
Boiling Point 107-110 °C at 1 mmHg
Water Solubility Soluble
Flash Point >110 °C (>230 °F)
pKa 13.45 ± 0.10 (Predicted)
CAS Number 586-95-8

Experimental Protocols

Synthesis of this compound from a 4-Pyridinecarboxylic Acid Derivative

This protocol outlines a general method for the preparation of this compound, adapted from a patented synthesis method. This process involves the reduction of a 4-pyridinecarboxylic acid ester.

Objective: To synthesize this compound via the reduction of a suitable starting material.

Materials:

  • 4-Pyridinecarboxylic acid methyl ester (or other ester derivative)

  • Sodium borohydride (B1222165) (NaBH4)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Acid solution (e.g., dilute HCl) for quenching

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Under an inert gas atmosphere, add the reducing agents, sodium borohydride and lithium chloride, to anhydrous tetrahydrofuran in a round-bottom flask.

  • Prepare a solution of the 4-pyridinecarboxylic acid methyl ester in anhydrous tetrahydrofuran.

  • Slowly add the ester solution dropwise to the reducing agent mixture. The temperature can be controlled between -20°C and 60°C during addition.

  • After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of an acid solution.

  • The product, this compound, can then be isolated and purified using standard organic chemistry techniques such as extraction and distillation or crystallization.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Given that this compound is a key intermediate for the AChE inhibitor Donepezil, this protocol is relevant for testing novel derivatives. This colorimetric assay is based on the Ellman method.

Objective: To determine the inhibitory activity of this compound derivatives on acetylcholinesterase.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and positive control in DMSO. Serially dilute in assay buffer to desired concentrations. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.

    • Prepare a working solution of AChE in the assay buffer.

    • Prepare a solution of DTNB and a fresh solution of ATCI in the assay buffer.

  • Assay Protocol (200 µL final volume):

    • Design a plate map including wells for blank (no enzyme), negative control (enzyme only, 100% activity), positive control, and test compounds.

    • To the appropriate wells, add 10 µL of the test compound dilutions or vehicle (for negative control).

    • Add 10 µL of the AChE working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Prepare a reaction mixture of DTNB and ATCI solutions.

    • Initiate the reaction by adding 20 µL of the DTNB/ATCI reaction mixture to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10-20 minutes.

    • Calculate the rate of reaction (V) for each well.

    • The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = [(V_negative_control - V_test_compound) / V_negative_control] * 100

    • Plot percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol can be used to evaluate the antimicrobial properties of novel compounds derived from this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent like DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key workflows and a hypothetical signaling pathway relevant to the therapeutic development of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation This compound This compound Derivative_Synthesis Derivative Synthesis (e.g., Esterification, Etherification) This compound->Derivative_Synthesis Purification Purification (e.g., Chromatography, Crystallization) Derivative_Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., AChE Inhibition Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell-based Assays, Antimicrobial MIC) Hit_Identification->Secondary_Assays Active Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: General workflow for the synthesis and evaluation of therapeutic candidates from this compound.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Derivative This compound Derivative (e.g., Donepezil) Derivative->AChE Inhibits Synaptic_Cleft Synaptic Cleft Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Hypothetical signaling pathway showing inhibition of Acetylcholinesterase by a this compound derivative.

Application Notes and Protocols for the Vapor Phase Oxidation of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the vapor phase catalytic oxidation of 4-pyridinemethanol to 4-formylpyridine (isonicotinaldehyde), a valuable intermediate in the pharmaceutical and fine chemical industries. While direct literature on the vapor phase oxidation of this compound is limited, this protocol is developed by analogy to the well-established vapor phase oxidation of 4-methylpyridine (B42270), a structurally similar precursor for the same product.[1] The proposed method utilizes a vanadium and titanium-based catalyst (V₂O₅/TiO₂) and outlines the necessary experimental setup, reaction conditions, and analytical procedures. The provided data, based on the oxidation of 4-methylpyridine, serves as a strong starting point for the optimization of this compound oxidation.

Introduction

The selective oxidation of this compound to 4-formylpyridine is a critical transformation in organic synthesis. 4-Formylpyridine is a key building block for numerous pharmaceutical compounds. Vapor phase catalysis offers a continuous, scalable, and potentially more environmentally friendly alternative to traditional liquid-phase oxidation methods. This protocol details a robust procedure using a heterogeneous catalyst, which can be readily adapted for process development and scale-up.

Experimental Protocol

This protocol is adapted from the established methods for the vapor phase oxidation of 4-methylpyridine over vanadium-based catalysts.[1]

1. Catalyst Preparation (V₂O₅/TiO₂):

A common method for preparing V₂O₅/TiO₂ catalysts is the incipient wetness impregnation technique.

  • Support Preparation: Degussa P-25 TiO₂ is calcined at 450°C for 16 hours.

  • Impregnation: A solution of vanadium triisopropoxide oxide in methanol (B129727) is prepared. The volume of the solution should be equal to the pore volume of the TiO₂ support.

  • Drying and Calcination: The impregnated support is dried at 110°C and then calcined in a flow of air at temperatures between 350°C and 575°C to form the active catalyst.

2. Reactor Setup and Procedure:

The reaction is performed in a fixed-bed down-flow reactor.

  • A specific amount of the V₂O₅/TiO₂ catalyst is packed into a stainless steel reactor tube.

  • The reactor is heated to the desired reaction temperature (e.g., 280-380°C) under a flow of nitrogen or air.[1]

  • A solution of this compound in water is prepared.

  • The this compound solution and air are fed into the reactor at controlled flow rates using a syringe pump and mass flow controllers, respectively.

  • The reactor effluent is passed through a condenser to collect the liquid products.

  • The gaseous products can be analyzed online using a gas chromatograph.

3. Product Analysis:

The collected liquid products are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity to 4-formylpyridine.

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Vapor Phase Oxidation cluster_analysis Product Analysis TiO2 TiO₂ Support Impregnation Incipient Wetness Impregnation TiO2->Impregnation V_precursor Vanadium Precursor Solution V_precursor->Impregnation Drying Drying (110°C) Impregnation->Drying Calcination Calcination (350-575°C) Drying->Calcination Catalyst V₂O₅/TiO₂ Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor (280-380°C) Catalyst->Reactor Reactant This compound (aq. solution) Reactant->Reactor Air Air (O₂) Air->Reactor Condenser Condenser Reactor->Condenser Gas_Product Gaseous Product Reactor->Gas_Product Liquid_Product Liquid Product Condenser->Liquid_Product GC_HPLC GC/HPLC Analysis Liquid_Product->GC_HPLC Data Conversion & Selectivity Data GC_HPLC->Data logical_relationship cluster_inputs Inputs cluster_process Catalytic Process cluster_outputs Outputs Reactant This compound Vaporization Vaporization Reactant->Vaporization Oxidant Oxygen (from Air) Oxidant->Vaporization Catalyst V₂O₅/TiO₂ Catalyst Surface_Reaction Surface Reaction on Catalyst Catalyst->Surface_Reaction Vaporization->Surface_Reaction Desorption Product Desorption Surface_Reaction->Desorption Product 4-Formylpyridine Desorption->Product Byproduct Water Desorption->Byproduct

References

Application Notes and Protocols: The Use of 4-Pyridinemethanol in Polymer and Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-pyridinemethanol as a monomer in the synthesis of polymers and resins. The incorporation of the pyridine (B92270) moiety from this compound into polymer backbones can impart unique properties, including enhanced thermal stability, modified mechanical characteristics, and the introduction of functional sites for further chemical modifications or interactions.

Introduction

This compound, also known as 4-(hydroxymethyl)pyridine, is a versatile building block in organic synthesis.[1] In polymer chemistry, its hydroxyl functionality allows it to act as a mono-functional alcohol, a chain terminator, or, more commonly in its difunctional derivatives, as a monomer in polycondensation reactions. The nitrogen atom in the pyridine ring offers a site for hydrogen bonding, quaternization, or metal coordination, making polymers derived from it suitable for a range of specialized applications. While extensive literature on polymers derived directly from this compound is not abundant, its structural analogues are used in creating polyesters and polyurethanes with unique properties.

Applications in Polymer Synthesis

The primary application of this compound and its derivatives in polymer science is in the synthesis of:

  • Polyurethanes: Pyridine-containing diols can be reacted with diisocyanates to form polyurethanes. The pyridine nitrogen can influence interchain interactions and improve thermal and mechanical properties.

  • Polyesters: this compound can be incorporated into polyester (B1180765) chains through reaction with dicarboxylic acids or their derivatives. This can enhance the thermal stability and introduce functionality.

  • Epoxy Resins: While not a primary structural component, pyridine derivatives can act as curing agents or catalysts in epoxy resin formulations, influencing the cross-linking density and final properties of the thermoset.[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyurethanes and polyesters incorporating a pyridine-containing diol like a derivative of this compound. These protocols are based on established procedures for similar monomers and should be optimized for specific research applications.

3.1. Synthesis of Pyridine-Containing Polyurethane

This protocol describes a two-step process for synthesizing a segmented polyurethane, where a prepolymer is first formed, followed by chain extension with a pyridine-containing diol.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTHF)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

  • Pyridine-containing diol (e.g., a derivative of this compound)

  • Dry solvent (e.g., N,N-Dimethylformamide, DMF)

  • Catalyst (e.g., Dibutyltin (B87310) dilaurate, DBTDL)

  • Nitrogen gas supply

  • Reaction flask with mechanical stirrer, dropping funnel, and condenser

Procedure:

  • Prepolymer Synthesis:

    • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the polyol in the dry solvent.

    • Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol solution at a controlled temperature (typically 50-70 °C). The molar ratio of diisocyanate to polyol is typically 2:1 to create an isocyanate-terminated prepolymer.

    • Allow the prepolymerization reaction to proceed for 1-2 hours.

  • Chain Extension:

    • In a separate flask, dissolve the pyridine-containing diol in the dry solvent.

    • Add the solution of the pyridine-containing diol dropwise to the prepolymer solution. The amount of diol should be calculated to react with the remaining isocyanate groups.

    • Add a catalytic amount of dibutyltin dilaurate.

    • Continue the reaction at the same temperature for several hours until the viscosity increases significantly, indicating polymer formation.

  • Isolation:

    • The polyurethane solution can then be cast into films or precipitated in a non-solvent (e.g., methanol (B129727) or water) to isolate the polymer.

    • The precipitated polymer should be filtered and dried under vacuum.

3.2. Synthesis of Pyridine-Containing Polyester

This protocol outlines the melt polycondensation method for synthesizing a polyester from a dicarboxylic acid and a pyridine-containing diol.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid, Terephthalic acid)

  • Pyridine-containing diol (e.g., a derivative of this compound)

  • Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)

  • High-temperature reaction vessel with a stirrer, nitrogen inlet, and a distillation outlet

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the dicarboxylic acid and the pyridine-containing diol into the reaction vessel in a 1:1.1 molar ratio.

    • Add the catalyst (typically 200-500 ppm).

    • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.

    • Water will be formed as a byproduct and should be distilled off. This stage is typically continued for 2-4 hours.

  • Polycondensation:

    • After the esterification is complete (indicated by the cessation of water distillation), gradually reduce the pressure to a high vacuum (<1 Torr).

    • Increase the temperature to 250-280 °C.

    • Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Isolation:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be extruded and pelletized.

Data Presentation

The following tables summarize the properties of polymers containing pyridine moieties, as reported in the literature. It is important to note that the specific properties will vary depending on the exact monomers and synthesis conditions used.

Table 1: Thermal and Mechanical Properties of a Self-Healing Polyurethane Containing a Pyridine-Amide Moiety [3]

PropertyValue
Tensile Strength1.2 MPa
Thermal Degradation Activation Energy230.3 kJ/mol
Carbon Residual Yield at 800 °C5 wt%
Self-healing Condition60 °C for 30 min

The polyurethane was synthesized using N³,N⁵-bis(4-hydroxyphenyl)pyridine-3,5-dicarboxamide as a chain extender.[3]

Table 2: General Properties of Pyridine-Containing Polymers

Polymer TypePyridine MonomerKey PropertiesReference
Polyurethane4,4′-{pyridine-2,6-diylbis[nitrilomethylylidene]}diphenol-based diolSoluble in polar aprotic solvents, characterized by NMR, FTIR, TGA, and DSC.[4]
Epoxy ResinCured with Poly(4-vinyl pyridine)Homogenous crosslinked networks with a single glass transition temperature.

Visualizations

Diagram 1: General Workflow for Two-Step Polyurethane Synthesis

polyurethane_synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension Polyol Polyol Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Reaction in Solvent ChainExtender This compound Derivative (Diol) ChainExtender->Polyurethane Catalyst Catalyst (e.g., DBTDL) Catalyst->Polyurethane

Caption: Workflow for the synthesis of polyurethanes using a pyridine-containing diol.

Diagram 2: Logical Relationship in Melt Polycondensation for Polyester Synthesis

polyester_synthesis Monomers Dicarboxylic Acid + this compound Derivative (Diol) Esterification Esterification (180-220°C, N2 atm) - Water Removal Monomers->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (250-280°C, High Vacuum) Esterification->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Caption: Key stages in the synthesis of polyesters via melt polycondensation.

References

Application Notes and Protocols for the Synthesis and Evaluation of Silver(I) Complexes with 4-Hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silver(I) complexes have garnered significant attention in medicinal chemistry due to their potent antimicrobial and potential anticancer properties.[1][2][3] The coordination of silver ions with organic ligands, such as pyridine (B92270) derivatives, can enhance their biological activity and reduce toxicity compared to silver nitrate (B79036).[1][4] This document provides detailed protocols for the synthesis of a silver(I) complex with 4-hydroxymethylpyridine, [Ag(4-CH₂OHpy)₂]NO₃, and outlines its potential applications based on reported biological activities. The synthesis method described is a straightforward and efficient process using water as a solvent.[1]

The complex [Ag(4-CH₂OHpy)₂]NO₃ consists of a central silver(I) ion coordinated by two 4-hydroxymethylpyridine ligands.[1] This complex has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often exceeding the potency of silver nitrate.[1] Furthermore, it has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[1][3] These properties make it a promising candidate for further investigation in drug development.

Potential Applications

  • Antimicrobial Agents: The broad-spectrum antibacterial and antifungal activity of the silver(I) complex with 4-hydroxymethylpyridine suggests its potential use in treating infections, particularly those caused by antibiotic-resistant strains.[1][3]

  • Anticancer Therapeutics: The selective cytotoxicity of this complex towards cancer cells while showing lower toxicity to normal cells highlights its potential as a chemotherapeutic agent.[1][3]

  • Medical Device Coatings: Due to its antimicrobial properties, the complex could be utilized in coatings for medical devices to prevent biofilm formation and infections.

Experimental Protocols

Synthesis of [Ag(4-hydroxymethylpyridine)₂]NO₃

This protocol is a modified version of a previously reported synthesis, utilizing water as the solvent for a more straightforward procedure.[1]

Materials:

  • Silver nitrate (AgNO₃)

  • 4-Hydroxymethylpyridine (4-CH₂OHpy)

  • Deionized water

Procedure:

  • Dissolve silver nitrate (AgNO₃) in deionized water.

  • In a separate vessel, dissolve 4-hydroxymethylpyridine in deionized water.

  • Slowly add the 4-hydroxymethylpyridine solution to the silver nitrate solution in a 2:1 molar ratio (ligand:metal).

  • Stir the reaction mixture at room temperature.

  • The resulting silver(I) complex, [Ag(4-CH₂OHpy)₂]NO₃, can be isolated from the solution.

  • The product should be obtained with good yield and purity.[1]

Characterization:

The synthesized complex can be characterized using various analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the 4-hydroxymethylpyridine ligand to the silver(I) ion.

  • ¹H NMR Spectroscopy: To further confirm the structure of the complex in solution.

  • X-ray Crystallography: To determine the single-crystal structure of the complex.[1]

Data Presentation

Table 1: Cytotoxic Activity of Silver(I) Complex of 4-Hydroxymethylpyridine

Cell LineIC₅₀ (µM)Reference
B16 (murine melanoma)2.44[1][3]
Balb/c 3T3 (murine fibroblasts)Not explicitly stated, but showed significant inhibition at 0.98 µM[1]
HepG2 (human hepatoma)Higher than Balb/c 3T3[1]

Table 2: Antibacterial Activity

The silver(I) complex of 4-hydroxymethylpyridine has been reported to exhibit significant antibacterial activity against Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Proteus hauseri) bacteria, with potency higher than that of silver nitrate.[1]

Visualizations

Synthesis_Workflow reagent reagent process process product product analysis analysis AgNO3 Silver Nitrate (AgNO3) in Water Mix Mix & Stir (2:1 molar ratio) AgNO3->Mix Py_MeOH 4-Hydroxymethylpyridine in Water Py_MeOH->Mix Complex [Ag(4-CH₂OHpy)₂]NO₃ Mix->Complex Characterization Characterization (IR, NMR, X-ray) Complex->Characterization

Caption: Synthesis workflow for [Ag(4-hydroxymethylpyridine)₂]NO₃.

Evaluation_Flow start Synthesized Complex [Ag(4-CH₂OHpy)₂]NO₃ step step decision decision endpoint endpoint A A B In vitro Cytotoxicity Assays (e.g., MTT, LDH on cancer and normal cell lines) A->B E In vitro Antimicrobial Assays (e.g., MIC, MBC against various strains) A->E C Determine IC50 values B->C D Selective Toxicity? C->D H Further Preclinical Studies (In vivo models) D->H Yes I Lead Optimization D->I No F Determine MIC/MBC values E->F G Potent Antimicrobial? F->G G->H Yes G->I No

Caption: Logical workflow for the biological evaluation of the silver(I) complex.

References

Application Notes and Protocols for the Electrolytic Synthesis of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical synthesis of 4-pyridinemethanol from ethyl isonicotinate (B8489971) presents a green and efficient alternative to traditional chemical reduction methods. This approach avoids the use of hazardous and stoichiometric reducing agents, often leading to higher atom economy and milder reaction conditions. This compound is a crucial intermediate in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). Electrochemical methods offer precise control over the reaction potential, which can lead to enhanced selectivity and yield.[1][2]

This document provides detailed application notes and experimental protocols for two effective methods of this synthesis: one employing a divided batch electrochemical cell and another utilizing an undivided flow reactor.

Application Notes

The choice between a divided cell and an undivided flow reactor for the electrolytic synthesis of this compound depends on the specific requirements of the operation, such as scale, desired purity, and process control.

Divided vs. Undivided Cells: A divided electrochemical cell separates the anode and cathode compartments with a porous membrane or diaphragm.[2] This separation is crucial when the product is susceptible to oxidation at the anode.[2] For the synthesis of this compound, a divided cell can prevent the re-oxidation of the alcohol product, potentially leading to higher purity and yield.[1] However, the membrane adds complexity and increases the overall cell resistance, which can lead to higher energy consumption.

An undivided cell, lacking a physical barrier between the electrodes, offers a simpler and more cost-effective setup. The success of an undivided cell often relies on carefully selecting electrode materials and reaction conditions to minimize unwanted side reactions.[3]

Flow Chemistry Advantages: The use of a continuous-flow reactor, as demonstrated in recent research, brings several advantages, particularly for industrial applications.[3][4] The small distance between electrodes in a flow cell significantly reduces ohmic drop, allowing for electrolysis with a lower concentration of supporting electrolyte.[1] Furthermore, the high surface-area-to-volume ratio enhances mass transfer and heat exchange, leading to shorter reaction times and improved efficiency.[4] This setup is also more amenable to scaling up for industrial production.[4]

Challenges in Pharmaceutical Scale-Up: While electrochemical synthesis offers significant advantages, scaling up these processes for pharmaceutical manufacturing presents challenges. These include the need for specialized equipment, ensuring batch-to-batch consistency, and adhering to stringent regulatory requirements like Good Manufacturing Practices (GMP).[5][6] The development of robust and reliable electrochemical reactors designed for pharmaceutical production is an ongoing area of research.[7][8]

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data from two distinct and successful protocols for the electrolytic synthesis of this compound.

ParameterDivided Batch Cell ProtocolUndivided Flow Reactor Protocol
Starting Material Ethyl IsonicotinateEthyl Isonicotinate
Product This compoundThis compound
Electrolyte 5 mol/L Sulfuric AcidSulfuric Acid (Concentration Varied)
Initial Reactant Conc. 150 µL in 5 mL catholyteVaried
Anode Material Platinum (Pt)Titanium/Iridium Dioxide (Ti/IrO2)
Cathode Material Lead (Pb)Lead (Pb)
Current 20 mA (constant)Current Density Varied
Temperature 25°CAmbient
Pressure Normal AtmosphericAmbient
Reaction Time 4 hoursNot specified (Flow System)
Yield 73.8%Up to 71%
Current Efficiency 97.0%Not specified
Reference CN115725987ALiu et al., 2021

Experimental Protocols

Protocol 1: Divided Batch Cell Synthesis

This protocol is based on the method described in patent CN115725987A and is suitable for laboratory-scale synthesis.

Materials and Equipment:

  • H-type divided electrochemical cell with a diaphragm

  • Platinum (Pt) foil or mesh electrode (Anode)

  • Lead (Pb) plate electrode (Cathode)

  • DC power supply (potentiostat/galvanostat)

  • Magnetic stirrer and stir bar

  • Ethyl isonicotinate

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Electrolyte Preparation: Prepare a 5 mol/L aqueous solution of sulfuric acid.

  • Cell Assembly:

    • Assemble the H-type divided electrochemical cell, ensuring the diaphragm properly separates the anodic and cathodic chambers.

    • Place the platinum electrode in the anode chamber and the lead electrode in the cathode chamber.

    • Add 5 mL of the 5 mol/L sulfuric acid solution to both the anode and cathode chambers.

  • Reactant Addition: Add 150 µL of ethyl isonicotinate to the cathode chamber.

  • Electrolysis:

    • Place the cell on a magnetic stirrer and begin stirring the catholyte.

    • Connect the electrodes to the DC power supply (Pt to the positive terminal, Pb to the negative terminal).

    • Begin the electrolysis at a constant current of 20 mA.

    • Maintain the reaction temperature at 25°C.

    • Continue the electrolysis for 4 hours.

  • Work-up and Purification:

    • After 4 hours, disconnect the power supply.

    • The resulting product in the catholyte can be purified by column chromatography using a mobile phase of dichloromethane:methanol (15:1).

    • The final product is a pale yellow solid.

Protocol 2: Undivided Flow Reactor Synthesis

This protocol is based on the research by Liu et al. (2021) and is suitable for continuous synthesis.

Materials and Equipment:

  • Undivided flow electrolysis cell

  • Titanium/Iridium Dioxide (Ti/IrO₂) anode

  • Lead (Pb) cathode

  • Peristaltic pump or HPLC pump

  • DC power supply (potentiostat/galvanostat)

  • Reservoir for the reaction mixture

  • Ethyl isonicotinate

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of ethyl isonicotinate in an aqueous solution of sulfuric acid at the desired concentration.

  • System Setup:

    • Assemble the undivided flow reactor with the Ti/IrO₂ anode and Pb cathode.

    • Connect the inlet of the flow cell to the reaction mixture reservoir via the pump.

    • Connect the electrodes to the DC power supply.

  • Electrolysis:

    • Pump the reaction mixture through the flow cell at a set flow rate.

    • Apply a constant current or current density to the electrodes.

    • The reaction occurs as the solution flows between the electrodes.

  • Product Collection and Analysis:

    • Collect the solution exiting the flow cell.

    • The yield of this compound can be determined by analytical techniques such as HPLC or GC-MS.

    • Optimal conditions, including current density, flow rate, and reactant/electrolyte concentrations, should be determined experimentally to maximize the yield. A yield of up to 71% has been reported under optimized conditions.[3]

Visualizations

Reaction Pathway

The electrochemical reduction of ethyl isonicotinate to this compound at the cathode is believed to proceed through a multi-step process involving the formation of an aldehyde intermediate.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product ethyl_isonicotinate Ethyl Isonicotinate radical_anion Radical Anion ethyl_isonicotinate->radical_anion + e⁻, H⁺ aldehyde 4-Pyridinecarboxaldehyde radical_anion->aldehyde - EtOH pyridinemethanol This compound aldehyde->pyridinemethanol + 2e⁻, 2H⁺

Caption: Proposed electrochemical reduction pathway.

Experimental Workflow: Divided Batch Cell

The following diagram illustrates the workflow for the synthesis of this compound using a divided batch cell.

Workflow prep Prepare 5M H₂SO₄ Electrolyte fill Fill Chambers with Electrolyte prep->fill assemble Assemble Divided Cell (Pt Anode, Pb Cathode) assemble->fill add_reactant Add Ethyl Isonicotinate to Cathode Chamber fill->add_reactant electrolysis Perform Electrolysis (20mA, 25°C, 4h) add_reactant->electrolysis workup Work-up of Catholyte electrolysis->workup purify Column Chromatography Purification workup->purify product Isolate this compound purify->product

Caption: Workflow for divided batch cell synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in 4-pyridinemethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Reduction of 4-Pyridinecarboxylic Acid Esters (e.g., Methyl 4-Picolinate)

Q: My yield of this compound is consistently low when reducing methyl 4-picolinate with sodium borohydride (B1222165). What are the potential causes and how can I improve it?

A: Low yields in this reduction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your methyl 4-picolinate or solvents can interfere with the reaction, leading to side products. Ensure you are using high-purity reagents and dry solvents.

  • Reaction Conditions: Temperature and reaction time are critical. The dropwise addition of the methyl 4-picolinate solution should be controlled at a low temperature (-5°C to 5°C) to manage the exothermic reaction.[1] Following the initial addition, a prolonged reflux (6-8 hours) is often necessary to ensure the reaction goes to completion.[1]

  • Reducing Agent Activity: Sodium borohydride alone is often not effective for reducing esters. The addition of lithium chloride is crucial to form a more potent reducing agent.[1] Ensure the correct stoichiometry of both reagents. The molar ratio of catalyst (lithium chloride) to reducing agent (sodium borohydride) to the ester is a key parameter to optimize.[1]

  • Workup Procedure: Inefficient quenching of the reaction or improper extraction can lead to product loss. The reaction should be carefully quenched with an acid solution at a controlled temperature (-5°C to 5°C).[1] Thorough extraction with a suitable solvent is necessary to recover the product from the aqueous layer.

Issue 2: Difficulties in the Electrolytic Synthesis of this compound

Q: I am attempting the electrolytic reduction of ethyl isonicotinate (B8489971) and facing issues with low yield and current efficiency. What should I investigate?

A: The electrochemical reduction method is a greener alternative but requires careful control of parameters:

  • Electrode Material: The choice of cathode material is critical. A lead electrode is often preferred due to its high hydrogen evolution overpotential, which suppresses the competing hydrogen evolution reaction and improves current efficiency.[2]

  • Electrolyte Composition: The concentration of the acidic aqueous solution (e.g., sulfuric acid) and the ethyl isonicotinate substrate are key. Optimal concentrations need to be determined to ensure good conductivity and reaction rates.[2]

  • Current Density and Electrolysis Time: Operating at a constant current within an optimal range (e.g., 15-30 mA) is crucial.[2] The duration of the electrolysis needs to be sufficient for the conversion of the starting material.

  • Cell Design: The use of a divided cell can be important to prevent the product from being oxidized at the anode.[2]

Issue 3: Challenges in Purifying the Final this compound Product

Q: I am having trouble purifying my this compound. What are some effective strategies?

A: Purification of pyridine (B92270) derivatives can be challenging due to their basicity and potential for co-eluting byproducts.

  • Acid-Base Extraction: An acidic wash (e.g., dilute HCl) can be used to protonate the pyridine nitrogen, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The this compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]

  • Column Chromatography: While effective, tailing can be an issue on silica (B1680970) gel due to the basic nature of the pyridine ring. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[3]

  • Distillation: For volatile impurities, distillation under reduced pressure can be a suitable purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include the reduction of 4-pyridinecarboxylic acid or its esters (like methyl 4-picolinate) using metal hydrides such as sodium borohydride in the presence of an activator like lithium chloride.[1] Another method is the catalytic hydrogenation of 4-cyanopyridine.[5] More recently, electrochemical reduction of ethyl isonicotinate has been developed as a greener alternative.[2]

Q2: My reduction reaction is highly exothermic and difficult to control. How can I manage this?

A2: Exothermic reactions, especially with metal hydrides, can be hazardous and lead to byproduct formation. To manage this:

  • Slow Addition of Reagents: Add the reducing agent or the substrate dropwise over an extended period.

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature during the addition.[3]

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[3]

Q3: What are some common byproducts in the synthesis of this compound?

A3: In the catalytic hydrogenation of 4-cyanopyridine, a potential byproduct is 2-aminomethylpyridine.[5] In multicomponent reactions leading to pyridine rings, side reactions can include self-condensation of reactants or incomplete reactions leaving intermediates in the final mixture. Careful control of reaction conditions is key to minimizing these byproducts.[6]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Starting MaterialMethodKey ReagentsReaction TimeTemperatureReported YieldReference
Methyl 4-picolinateReductionSodium Borohydride, Lithium Chloride, THF6-8 hours-5°C to 5°C (addition), then refluxNot specified in abstract[1]
Ethyl IsonicotinateElectrolytic ReductionSulfuric Acid, Lead Cathode1-6 hours20-30°CUp to 73%[2]
4-CyanopyridineCatalytic HydrogenationRaney Nickel or Palladium Catalyst, Sulfuric Acid~2.5 hours< 50°C~83.5%[5]

Experimental Protocols

Protocol 1: Reduction of Methyl 4-Picolinate with NaBH4/LiCl [1]

  • Reaction Setup: Under a nitrogen atmosphere, add lithium chloride (8.8g), sodium borohydride (7.9g), and tetrahydrofuran (B95107) (60mL) to a 250mL three-necked flask.

  • Addition of Substrate: Slowly add a mixture of methyl 4-picolinate (10g, 0.073mol) and tetrahydrofuran (40mL) to the flask under stirring. Control the reaction temperature during addition between -5°C and 5°C.

  • Reaction: After the addition is complete, heat the mixture to reflux for 6 hours until the reaction is complete. Cool the mixture to room temperature.

  • Quenching: Slowly add 30mL of 30% (w/w) hydrochloric acid to quench the reaction, maintaining the temperature between -5°C and 5°C. Stir for 4 hours after addition.

  • Workup: Add 50mL of water and filter to remove any insoluble material. Separate the layers of the filtrate. Extract the aqueous layer three times with tetrahydrofuran.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a pale yellow crystal.

Protocol 2: Electrolytic Synthesis from Ethyl Isonicotinate [2]

  • Electrolyte Preparation: Prepare an acidic aqueous solution containing 3-7 mol/L sulfuric acid and 0.1-0.26 mol/L ethyl isonicotinate.

  • Electrolysis Setup: Use a divided electrolytic cell with a platinum anode and a lead cathode.

  • Electrolysis: Carry out the electrolysis at a constant current of 15-30 mA at room temperature (20-30°C) and normal pressure.

  • Reaction Time: Continue the electrolysis for 1-6 hours.

  • Product Isolation: After the reaction is complete, the this compound can be isolated from the electrolyte, for example, by neutralization followed by extraction with an organic solvent. Further purification may be achieved by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis reagents Prepare Starting Materials and Reagents setup Set up Reaction Apparatus (e.g., under inert atmosphere) reagents->setup reaction Perform Chemical Transformation (e.g., Reduction, Electrolysis) setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purify Crude Product (Crystallization, Chromatography, Distillation) workup->purification analysis Analyze Final Product (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup impure_reagents Impurities Detected? check_reagents->impure_reagents suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions loss_during_workup Product Loss Identified? check_workup->loss_during_workup impure_reagents->check_conditions No purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes suboptimal_conditions->check_workup No optimize_conditions Optimize Conditions (e.g., lower temp, longer time) suboptimal_conditions->optimize_conditions Yes optimize_workup Optimize Extraction/Purification (e.g., adjust pH, change solvent) loss_during_workup->optimize_workup Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Selective Oxidation of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of 4-pyridinemethanol to 4-pyridinecarboxaldehyde (B46228).

Troubleshooting Guide

This guide addresses common issues encountered during the selective oxidation of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Conversion of this compound Inactive or poisoned catalyst.- Ensure the catalyst is properly activated according to the protocol.- Check for impurities in the starting material or solvent that could poison the catalyst.
Suboptimal reaction temperature.- Optimize the reaction temperature. For vapor phase oxidation over V-Mo-O catalysts, temperatures around 375°C have been reported to be effective[1].
Incorrect molar feed ratios.- For vapor phase reactions, optimize the molar ratios of alcohol, air, and water. A reported optimum is a 1:18:80 molar ratio of this compound:water:air[1].
Low Selectivity to 4-Pyridinecarboxaldehyde (Over-oxidation) The primary side product is often isonicotinic acid due to over-oxidation.[1]- Reduce the reaction time or temperature.- Increase the flow rate in vapor phase reactions to reduce contact time with the catalyst.
Catalyst composition is not optimal.- The composition of the catalyst can significantly influence selectivity. For instance, in V-Mo-O systems, a 1:1 molar composition of V-Mo has shown good results[1].
Formation of By-products Besides isonicotinic acid, by-products like pyridine (B92270), pyridoin, and hydrogen cyanide can form, especially at high temperatures.[1]- Lowering the reaction temperature can minimize thermal decomposition and side reactions[1].- Ensure the reaction is carried out under an inert atmosphere if using sensitive catalysts to prevent unwanted side reactions.
Benzoin condensation of the product aldehyde.- The formation of pyridoin can occur through the condensation of 4-pyridinecarboxaldehyde[1]. Optimizing reaction conditions to quickly remove the product from the reaction zone can help.
Difficulty in Product Purification The product, 4-pyridinecarboxaldehyde, can be prone to oxidation, making storage and purification challenging.[2]- It is often recommended to prepare the aldehyde immediately before its next use[2].- Purification can be simplified by using resin-supported catalysts, which can be easily removed by filtration[3].
Complex reaction mixture.- Employ chromatographic techniques for purification.- Adjusting the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution followed by extraction with ethyl acetate (B1210297) has been reported as a purification step[2].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective oxidation of this compound?

A1: Common methods include:

  • Vapor Phase Catalytic Oxidation: This method often employs catalysts like Vanadium-Molybdenum-Oxygen (V-Mo-O) at elevated temperatures (e.g., 400°C)[2][3]. It is suitable for industrial-scale production but may require specialized equipment[2].

  • Liquid Phase Catalytic Oxidation: This approach uses various catalysts in a solvent. One example is a system with 1-methylimidazole (B24206) and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on a TentaGel resin in acetonitrile (B52724) at room temperature, using molecular oxygen as the oxidant[3][4].

  • Photocatalytic Oxidation: This method utilizes photocatalysts like TiO2 under irradiation to drive the oxidation, offering an environmentally friendly option[5].

Q2: What are the main challenges in achieving high selectivity for 4-pyridinecarboxaldehyde?

A2: The primary challenge is preventing the over-oxidation of the desired aldehyde to isonicotinic acid[1]. The pyridine ring can also be susceptible to degradation at high temperatures, leading to by-products like pyridine and hydrogen cyanide[1]. The choice of catalyst, reaction temperature, and reaction time are critical factors in controlling selectivity.

Q3: Are there any "green" or more sustainable methods for this oxidation?

A3: Yes, photocatalytic oxidation using catalysts like TiO2 in aqueous solutions is being explored as a more environmentally friendly approach.[5][6] These methods can operate under milder conditions. Additionally, the use of reusable, resin-supported catalysts aligns with the principles of green chemistry by simplifying purification and reducing waste[3].

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) to track the consumption of this compound and the formation of 4-pyridinecarboxaldehyde and any by-products[1][2].

Q5: What are the safety precautions for handling this compound and 4-pyridinecarboxaldehyde?

A5: this compound is an irritant to the eyes, respiratory system, and skin[7]. 4-Pyridinecarboxaldehyde is also classified as a hazardous substance due to its irritant properties[4]. It is recommended to wear suitable protective clothing, gloves, and eye/face protection[7]. Both compounds should be handled in a well-ventilated fume hood. 4-Pyridinecarboxaldehyde is also sensitive to air and humidity and should be stored under an inert gas[4].

Experimental Protocols

Vapor Phase Oxidation using V-Mo-O Catalyst

This protocol is based on the methodology described for vapor phase oxidation[1][8].

1. Catalyst Preparation:

  • Prepare the V-Mo-O catalyst with a desired molar composition (e.g., 1:1) using appropriate precursor salts.

2. Reaction Setup:

  • The oxidation is performed in a fixed-bed flow reactor system under atmospheric pressure.
  • A mixture of this compound, water, and air is fed into the reactor at pre-selected rates. Air serves as both a reagent and a carrier gas.

3. Reaction Conditions:

  • Temperature: The optimal temperature is around 375°C.
  • Molar Feed Ratio: An optimal molar feed ratio of this compound:water:air is 1:18:80.
  • Catalyst: V-Mo-O (1:1 molar composition).

4. Product Analysis:

  • The products are analyzed by Gas Chromatography (GC).

5. Expected Outcome:

  • Under optimal conditions, a high conversion of the alcohol (around 85%) with a selectivity of approximately 80% towards 4-pyridinecarboxaldehyde can be achieved[1].

Liquid Phase Oxidation using a Resin-Supported Copper Catalyst

This protocol is based on the methodology described for liquid phase oxidation[3][4].

1. Catalyst System:

  • 1-methylimidazole and 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin.

2. Reaction Setup:

  • The reaction is conducted in a suitable reaction vessel at room temperature.

3. Reaction Conditions:

  • Substrate: this compound
  • Solvent: Acetonitrile
  • Oxidant: Molecular oxygen
  • Temperature: Room temperature
  • Reaction Time: 24 hours

4. Work-up and Purification:

  • The resin-supported catalyst is removed by filtration.
  • The solvent is removed from the filtrate.

5. Product Analysis:

  • The product is analyzed by NMR spectroscopy.

6. Expected Outcome:

  • This method can achieve a high yield of 4-pyridinecarboxaldehyde (e.g., 89%)[3].

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_product Final Product start_alcohol This compound reaction_step Reaction under Optimized Conditions (Temp, Time, Solvent) start_alcohol->reaction_step start_catalyst Catalyst (e.g., V-Mo-O or Supported Cu) start_catalyst->reaction_step start_oxidant Oxidant (e.g., Air/O2) start_oxidant->reaction_step filtration Catalyst Removal (Filtration) reaction_step->filtration extraction Solvent Removal/ Extraction filtration->extraction purification Chromatography (if needed) extraction->purification analysis_step Product Characterization (GC, HPLC, NMR) purification->analysis_step final_product 4-Pyridinecarboxaldehyde analysis_step->final_product

Caption: General experimental workflow for the selective oxidation of this compound.

troubleshooting_tree start Low Yield of 4-Pyridinecarboxaldehyde q1 High Conversion of Starting Material? start->q1 a1_yes Low Selectivity/ Over-oxidation q1->a1_yes Yes a1_no Low Conversion q1->a1_no No sol_overoxidation Reduce Temperature/Time Optimize Catalyst a1_yes->sol_overoxidation sol_conversion Check Catalyst Activity Optimize Temperature/Feed Ratio a1_no->sol_conversion

Caption: Troubleshooting decision tree for low yield in this compound oxidation.

References

Technical Support Center: Purification of Crude 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-pyridinemethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after purification.

  • Question: I am experiencing a significant loss of my this compound product during the purification process. What are the potential causes and how can I improve the yield?

  • Answer: Low recovery of this compound can be due to several factors, including product degradation, irreversible adsorption on the stationary phase during chromatography, or losses during work-up and solvent removal. To improve the yield, consider the following:

    • For Column Chromatography: The acidic nature of standard silica (B1680970) gel can lead to product degradation or irreversible adsorption.[1] Using a deactivated silica gel or an alternative stationary phase like alumina (B75360) can mitigate this.[1] Additionally, adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase can suppress interactions with acidic silanol (B1196071) groups, leading to better recovery.[1]

    • For Recrystallization: Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor.[2] It is crucial to use the minimum amount of hot solvent required to dissolve the crude product.[3] If the yield is still low, some product may be recovered by concentrating the mother liquor and performing a second crystallization.[2]

    • General Handling: Ensure gentle solvent removal using a rotary evaporator at low temperatures to prevent thermal degradation.[1]

Problem 2: The purified product is discolored (yellow or brown).

  • Question: My this compound is still colored after purification. How can I remove the colored impurities?

  • Answer: Colored impurities can arise from degradation byproducts or residual starting materials.[4] Here are two effective methods for decolorization:

    • Activated Carbon Treatment: Dissolve the crude this compound in a suitable hot solvent and add a small amount of activated carbon (about 1-2% of the solute's weight).[4] Boil the mixture for a few minutes, and then perform a hot gravity filtration to remove the activated carbon, which will have adsorbed the colored impurities.[4]

    • Recrystallization: This technique is effective at removing both colored and non-colored impurities that have different solubility profiles from this compound.[4] A combination of activated carbon treatment followed by recrystallization often yields a product of high purity and colorlessness.[4]

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

  • Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" happens when the solute comes out of the solution above its melting point.[4] To troubleshoot this, you can:

    • Increase the amount of solvent: The solution might be too concentrated. Adding more of the "good" solvent can help.[2]

    • Change the solvent system: Use a solvent with a lower boiling point or a different polarity.[4] For this compound, which is polar, a mixed solvent system like ethanol/water or methanol (B129727)/diethyl ether can be a good starting point.[1]

Problem 4: Poor separation of this compound from impurities during column chromatography.

  • Question: I'm having difficulty separating my product from impurities using column chromatography. What can I do to improve the separation?

  • Answer: Poor separation can be due to the similar polarities of this compound and the impurities. To enhance separation:

    • Optimize the Solvent System: Experiment with a range of solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can significantly improve separation.[1] A common starting point for pyridine (B92270) derivatives is a mixture of hexanes and ethyl acetate (B1210297).[5]

    • Change the Stationary Phase: If standard silica gel is not effective, consider using neutral or basic alumina, which can provide better separation for basic compounds like pyridines.[1]

    • Add a Modifier: As mentioned for improving yield, adding a small amount of triethylamine to the mobile phase can also improve peak shape and separation by minimizing interactions with the silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route. If synthesized by the reduction of ethyl isonicotinate, potential impurities include unreacted starting material and byproducts from the reduction process.[6] If prepared from 4-cyanopyridine, unreacted starting material and partially reduced intermediates could be present.[7] Exposure to air and light can also lead to oxidative degradation products, which are often colored.[4]

Q2: Which purification technique is best for crude this compound?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization is a good first choice for solid crude products to remove a significant amount of impurities.[4]

  • Column chromatography is ideal for achieving high purity, especially for removing impurities with similar polarities to the product.[8]

  • Acid-base extraction is a useful preliminary purification step to remove non-basic organic impurities.[8]

  • Distillation can be effective for large-scale purification if the impurities have significantly different boiling points from this compound.[9]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[1] By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization on a TLC plate, you can visualize the separation of the product from impurities.[10] A suitable eluent for TLC analysis of this compound could be a mixture of ethyl acetate and hexanes (e.g., 7:3) or dichloromethane (B109758) and methanol (e.g., 9:1).[1]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Key physical properties are summarized in the table below.

PropertyValue
Appearance White to yellow crystals
Melting Point 52-56 °C
Boiling Point 107-110 °C at 1 mmHg
Solubility Soluble in water and polar organic solvents like ethanol.

Data sourced from ChemBK and Sigma-Aldrich.[9][11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent system. Good starting points for this compound include ethanol/water or methanol/diethyl ether.[1] The ideal solvent should dissolve the crude product when hot but not at room temperature.[12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to the crude this compound to completely dissolve it.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[4] Perform a hot gravity filtration to remove the carbon.[4]

  • Crystallization: If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.[1] Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[13]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[13]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel column.[14]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[8] To prevent degradation of the product on the acidic silica, 0.5% triethylamine can be added to the eluent.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[14]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[8]

Protocol 3: Purification by Acid-Base Extraction

This protocol is for the removal of non-basic impurities from crude this compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.[8]

  • Acid Extraction: Transfer the solution to a separatory funnel and extract it with 1 M hydrochloric acid (HCl) (3 x 50 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt.[8]

  • Organic Wash: Retain the combined acidic aqueous layers and wash them with the organic solvent (1 x 30 mL) to remove any residual neutral impurities. Discard the organic layers.[8]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide (B78521) (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) with stirring until the pH is > 9.[8]

  • Product Extraction: Extract the free-base this compound from the aqueous layer using the original organic solvent (3 x 50 mL).[8]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[8]

Data Presentation

Table 1: Troubleshooting Summary for this compound Purification

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Product degradation on acidic silica gel; Irreversible adsorption; Excessive solvent in recrystallization.Use deactivated silica or alumina; Add a basic modifier to the eluent; Use minimal hot solvent for recrystallization.[1]
Discolored Product Degradation byproducts; Residual colored starting materials.Treat with activated carbon; Perform recrystallization.[4]
"Oiling Out" Solution is too concentrated; Inappropriate solvent boiling point.Add more solvent; Change to a lower-boiling point solvent system.[2][4]
Poor Separation in Chromatography Similar polarity of product and impurities.Optimize solvent system with a gradient elution; Use an alternative stationary phase (e.g., alumina); Add a basic modifier to the eluent.[1]

Table 2: Recommended Solvent Systems for Chromatography and Recrystallization

Technique Solvent System Notes
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate (gradient)A standard system for compounds of moderate polarity.[15]
Dichloromethane/MethanolSuitable for more polar compounds.[15]
Recrystallization Ethanol/WaterA good mixed-solvent system for polar compounds.[1]
Methanol/Diethyl EtherAnother effective mixed-solvent system.[1]

Visualizations

Purification_Workflow Purification Method Selection for Crude this compound start Crude this compound check_impurities Assess Impurity Profile (TLC) start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base Non-basic impurities present? recrystallization Recrystallization check_impurities->recrystallization Solid with few impurities? chromatography Column Chromatography check_impurities->chromatography Complex mixture or high purity needed? distillation Vacuum Distillation check_impurities->distillation Large scale with volatile impurities? acid_base->recrystallization recrystallization->chromatography Further purification needed? final_product Pure this compound recrystallization->final_product High purity achieved? chromatography->final_product distillation->recrystallization

Caption: A decision workflow for selecting the appropriate purification technique for crude this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempt issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes discolored Discolored Crystals issue->discolored Yes success Pure Crystals issue->success No solution1 Use minimum hot solvent; Concentrate mother liquor low_yield->solution1 solution2 Add more solvent; Change solvent system oiling_out->solution2 solution3 Treat with activated carbon before recrystallization discolored->solution3 solution1->success solution2->success solution3->success

Caption: A troubleshooting guide for common problems encountered during the recrystallization of this compound.

References

Technical Support Center: Reactions of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pyridinemethanol. Here, you will find detailed information to help identify and mitigate the formation of common side products in oxidation, esterification, and etherification reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Oxidation of this compound

Q1: I am trying to oxidize this compound to 4-pyridinecarboxaldehyde (B46228), but I am observing a significant amount of an acidic byproduct. What is it and how can I minimize its formation?

A1: The primary acidic byproduct in the oxidation of this compound is isonicotinic acid .[1] This occurs due to over-oxidation of the desired aldehyde.

Troubleshooting:

  • Choice of Oxidizing Agent: Use milder oxidizing agents that are selective for the conversion of primary alcohols to aldehydes. Examples include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride/DMSO), or Dess-Martin periodinane (DMP).

  • Reaction Temperature: Over-oxidation is often favored at higher temperatures. Maintain a controlled, lower temperature throughout the reaction. For vapor phase oxidations, optimizing the temperature is crucial; for instance, one study identified 375°C as optimal to maximize aldehyde selectivity.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.

  • Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can promote the formation of the carboxylic acid. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant.

Q2: During the workup of my oxidation reaction, I've isolated small quantities of other impurities. What could they be?

A2: Besides isonicotinic acid, other potential side products in the oxidation of this compound, particularly in vapor-phase oxidation, include:

  • Pyridine (B92270): This can form from the decarboxylation of isonicotinic acid at elevated temperatures.

  • Pyridoin: This is a result of the benzoin (B196080) condensation of two molecules of the product, 4-pyridinecarboxaldehyde.

  • Hydrogen Cyanide (HCN): Traces of HCN can be formed from the thermal decomposition of this compound or pyridine at high temperatures.

Troubleshooting:

  • Temperature Control: As with minimizing isonicotinic acid, strict temperature control is essential to prevent thermal decomposition and subsequent side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation pathways that might lead to these minor byproducts.

Esterification of this compound

Q3: I am performing an esterification of this compound with acetic anhydride (B1165640) using pyridine as a catalyst, and I'm seeing an unexpected side product. What could it be?

A3: A likely side product is the N-acylation of the pyridine catalyst itself . Pyridine can react with acetic anhydride to form an N-acetylpyridinium species, which can then undergo further reactions to yield colored byproducts or consume your acylating agent.[2] Specifically, the formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid has been reported from the reaction of pyridine and acetic anhydride.

Troubleshooting:

  • Use a Non-Nucleophilic Base: Instead of pyridine, consider using a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Use a Catalytic Amount of DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for esterifications and is used in much smaller, catalytic amounts (0.05-0.2 equivalents), reducing the likelihood of significant side product formation from the catalyst itself.

  • Alternative Acylating Agents: If side reactions with the anhydride are problematic, consider using an acyl chloride (e.g., acetyl chloride) with a non-nucleophilic base.

Q4: My esterification reaction is slow and gives a low yield. What can I do to improve it?

A4: Low yields in the esterification of this compound can be due to several factors.

Troubleshooting:

  • Catalyst: Ensure you are using an appropriate catalyst. For sterically hindered alcohols or less reactive acylating agents, a nucleophilic catalyst like DMAP is often necessary.

  • Anhydrous Conditions: Water in the reaction mixture can hydrolyze the acetic anhydride and the desired ester product. Ensure all glassware is dry and use anhydrous solvents.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature (e.g., room temperature to 50°C) is often a good starting point.

  • Reagent Purity: Ensure the purity of your this compound and acetic anhydride. Impurities can interfere with the reaction.

Etherification of this compound (Williamson Ether Synthesis)

Q5: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting a significant amount of an alkene byproduct. Why is this happening?

A5: The formation of an alkene is a classic side reaction in the Williamson ether synthesis, proceeding through an E2 elimination pathway. This competes with the desired Sₙ2 substitution reaction.[3]

Troubleshooting:

  • Nature of the Alkyl Halide: Elimination is favored with secondary and tertiary alkyl halides. Whenever possible, use a primary alkyl halide or a methyl halide.[3]

  • Strength and Steric Hindrance of the Base: While a strong base is needed to deprotonate the alcohol, a very strong or sterically hindered base can favor elimination. Sodium hydride (NaH) or potassium hydride (KH) are common choices.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions.[4]

Q6: My Williamson ether synthesis is also producing a salt-like byproduct that is difficult to separate. What is it?

A6: The pyridine nitrogen in this compound is nucleophilic and can react with the alkyl halide to form a quaternary ammonium (B1175870) salt . This is a common side reaction when working with pyridyl alcohols in alkylation reactions.

Troubleshooting:

  • Choice of Base: Using a strong, non-nucleophilic base to fully deprotonate the alcohol to the alkoxide before adding the alkyl halide can help. The resulting alkoxide is a much stronger nucleophile than the pyridine nitrogen, favoring O-alkylation.

  • Order of Addition: Add the base to the this compound first to form the alkoxide, and then add the alkyl halide slowly to the reaction mixture.

  • Purification: Quaternary ammonium salts are typically soluble in water. A standard aqueous workup should help to remove this byproduct from your organic product.

Quantitative Data Summary

The following tables summarize quantitative data for the yields of main products and side products in reactions analogous to those with this compound. Specific quantitative data for this compound is often not available in the literature, so data for benzyl (B1604629) alcohol, a structurally similar primary alcohol, is provided as a representative example.

Table 1: Oxidation of Primary Alcohols (Data for Benzyl Alcohol as an analogue for this compound)

Oxidizing AgentMain ProductMain Product Yield (%)Side ProductSide Product Yield (%)Reference (for analogue)
PCCBenzaldehyde~85%Benzoic Acid<5%General textbook data
Swern OxidationBenzaldehyde>95%-TraceGeneral textbook data
KMnO₄ (harsh)Benzoic Acid>90%BenzaldehydeMinorGeneral textbook data

Table 2: Esterification of Benzyl Alcohol with Acetic Anhydride (Analogous reaction for this compound)

CatalystMain ProductMain Product Yield (%)ConditionsReference
NoneBenzyl Acetate63% (conversion)Room temp, 24h[5]
NoneBenzyl Acetate100% (conversion)60°C, 7h[5]
PyridineBenzyl AcetateHigh-[6]

Table 3: Williamson Ether Synthesis with a Primary Alcohol and Alkyl Halide (General expected yields, side product yield is highly condition-dependent)

Alkyl Halide TypeMain ProductExpected Main Product Yield (%)Side Product (Elimination)Expected Side Product Yield (%)Reference
Primary (e.g., Ethyl Iodide)Ether50-95%Alkene<10%[3]
Secondary (e.g., 2-Bromopropane)EtherVariable, often <50%AlkeneCan be >50%[3]
Tertiary (e.g., t-Butyl Bromide)EtherVery low to noneAlkeneMajor product[3]

Detailed Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Pyridinecarboxaldehyde via Swern Oxidation

This protocol is a general guideline for a mild oxidation that minimizes over-oxidation to isonicotinic acid.

Materials:

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes at this temperature.

  • Base Quench: Add triethylamine (5.0 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature slowly.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude 4-pyridinecarboxaldehyde can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Esterification of this compound with Acetic Anhydride

This protocol uses DMAP as a catalyst to promote an efficient esterification.

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acetic anhydride and acetic acid. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product, 4-pyridinylmethyl acetate, can be purified by flash column chromatography if necessary.

Protocol 3: Williamson Ether Synthesis of this compound with Benzyl Bromide

This protocol aims to minimize the formation of the quaternary ammonium salt side product.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous DMF. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product, 4-(benzyloxymethyl)pyridine, can be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Side Product in this compound Reaction reaction_type Identify Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation Oxidation esterification Esterification reaction_type->esterification Esterification etherification Etherification reaction_type->etherification Etherification ox_side_product Identify Side Product oxidation->ox_side_product est_side_product Identify Side Product esterification->est_side_product eth_side_product Identify Side Product etherification->eth_side_product isonicotinic Isonicotinic Acid (Over-oxidation) ox_side_product->isonicotinic Acidic other_ox Pyridine, Pyridoin, etc. (Decomposition) ox_side_product->other_ox Neutral/Other ox_solution1 Use Milder Oxidant (PCC, Swern, DMP) isonicotinic->ox_solution1 ox_solution2 Control Temperature and Reaction Time isonicotinic->ox_solution2 other_ox->ox_solution2 n_acylation N-Acylation of Pyridine Catalyst est_side_product->n_acylation est_solution Use Non-nucleophilic Base (Et3N) or Catalytic DMAP n_acylation->est_solution alkene Alkene (E2 Elimination) eth_side_product->alkene Non-polar quat_salt Quaternary Ammonium Salt (N-Alkylation) eth_side_product->quat_salt Polar/Salt eth_solution1 Use Primary Alkyl Halide Lower Temperature alkene->eth_solution1 eth_solution2 Pre-form Alkoxide Slow Halide Addition quat_salt->eth_solution2

Caption: Troubleshooting workflow for identifying and mitigating side products in this compound reactions.

Esterification_Side_Reaction cluster_main Main Esterification Reaction cluster_side Side Reaction with Pyridine Catalyst This compound This compound Ester_Product 4-Pyridinylmethyl Acetate This compound->Ester_Product Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Ester_Product DMAP_cat DMAP (cat.) DMAP_cat->Ester_Product Pyridine Pyridine N_Acetylpyridinium N-Acetylpyridinium Intermediate Pyridine->N_Acetylpyridinium N-Acylation Acetic_Anhydride2 Acetic Anhydride Acetic_Anhydride2->N_Acetylpyridinium Side_Product N-Acyl Dihydropyridine Derivative N_Acetylpyridinium->Side_Product Further Reaction

Caption: Signaling pathway illustrating the main esterification reaction and a common side reaction involving N-acylation of a pyridine catalyst.

References

proper storage and handling of hygroscopic 4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of hygroscopic 4-pyridinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a solid organic compound that readily absorbs moisture from the atmosphere.[1] This hygroscopic property can lead to several issues in experimental work, including inaccurate weighing, changes in concentration of solutions, and potential degradation of the compound, which can compromise the integrity and reproducibility of your results.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] The recommended storage temperature is typically between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption. For long-term storage, using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q3: How can I tell if my this compound has absorbed water or degraded?

A3: Visual inspection can often reveal signs of moisture absorption or degradation. The compound, which is typically a white to pale yellow solid, may appear clumpy, discolored (darkening), or even partially liquefied.[2] For a definitive assessment of water content, a Karl Fischer titration is the recommended method. Purity can be checked using techniques like Gas Chromatography (GC).

Q4: What are the primary degradation products of this compound?

A4: The primary degradation product of this compound through oxidation is 4-pyridine carboxaldehyde.[3] This can occur due to improper handling and exposure to air and moisture.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: When handling this compound, it is important to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] All handling of the solid and its solutions should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent or inaccurate weighing Absorption of atmospheric moisture during weighing.Weigh the compound quickly. Use a weighing vessel with a lid. For highly accurate measurements, consider weighing inside a glove box with a controlled atmosphere.
Poor solubility or unexpected precipitation in non-aqueous solvents The compound has absorbed water, increasing its polarity.Use a fresh, unopened container of this compound. If that is not possible, consider drying the material under vacuum, though this may not fully restore its original properties. The presence of water can be confirmed by Karl Fischer titration.
Variable reaction yields or unexpected side products Degradation of this compound due to improper storage or handling. The presence of water may also interfere with the reaction chemistry.Confirm the purity of the starting material using GC or another suitable analytical method. Ensure that all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere if it is sensitive to moisture.
Change in physical appearance (e.g., clumping, discoloration) Exposure to moisture and/or air (oxidation).Discard the product if significant discoloration or liquefaction has occurred. For minor clumping, the material may still be usable after drying and purity verification, but using a fresh batch is always preferable.

Data Presentation

Summary of this compound Stability

Due to the limited availability of specific quantitative kinetic data for the degradation of this compound in the public domain, the following table provides a qualitative summary of its stability under different conditions based on general chemical principles and information on related compounds. Stability studies should be conducted under ICH guidelines to establish a definitive shelf life for specific formulations.

Condition Parameter Expected Stability Potential Degradation Products
Temperature 2-8°C (Recommended Storage)HighMinimal degradation expected.
Ambient Temperature (~25°C)ModerateSlow degradation possible over time, accelerated by the presence of moisture and oxygen.
Elevated Temperature (>40°C)LowIncreased rate of degradation, potentially leading to discoloration and formation of impurities.
Humidity Low Humidity (<30% RH)HighMinimal water absorption.
Ambient Humidity (~40-60% RH)ModerateSignificant water absorption can occur, leading to physical changes and potential degradation.
High Humidity (>70% RH)LowRapid water absorption, leading to clumping, deliquescence, and accelerated degradation.
Light Protected from LightHighStable.
Exposed to UV/Visible LightModeratePotential for photodegradation over extended periods. Primary degradation product is likely 4-pyridine carboxaldehyde.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., single-component titrant)

  • Anhydrous Methanol (B129727) (Karl Fischer grade)

  • This compound sample

  • Airtight weighing vial or syringe

Procedure:

  • System Preparation:

    • Fill the titrator burette with the Karl Fischer titrant.

    • Add anhydrous methanol to the titration vessel to a level sufficient to immerse the electrode.

    • Condition the solvent by running a pre-titration to neutralize any residual water in the solvent and the vessel until a stable endpoint is reached.

  • Sample Preparation and Introduction:

    • Accurately weigh approximately 0.5 - 1.0 g of the this compound sample into a dry, airtight vial.

    • Quickly transfer the weighed sample into the conditioned titration vessel. Ensure minimal exposure to the atmosphere.

  • Titration:

    • Start the titration immediately after adding the sample.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation:

    • The instrument software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage (%) or parts per million (ppm).

    • Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify the presence of volatile impurities, such as 4-pyridine carboxaldehyde.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • High-purity helium or nitrogen as carrier gas

  • This compound sample

  • High-purity solvent (e.g., methanol or dichloromethane)

  • Volumetric flasks and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. If quantifying impurities, prepare a standard for each impurity (e.g., 4-pyridine carboxaldehyde).

    • Sample Solution: Prepare a sample solution with the same concentration as the standard solution.

  • GC Instrument Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 240°C

      • Hold at 240°C for 5 minutes

    • Detector Temperature (FID): 280°C

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound and any known impurities.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time from the standard injection.

    • Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) × 100

    • For more accurate quantification, use a calibration curve generated from multiple standard concentrations.

Mandatory Visualizations

G Troubleshooting Workflow for Hygroscopic this compound start Experiment Start Weighing this compound issue_weighing Inconsistent Weight? start->issue_weighing action_weighing Weigh quickly Use sealed container Consider glove box issue_weighing->action_weighing Yes dissolution Dissolve in Solvent issue_weighing->dissolution No action_weighing->dissolution issue_dissolution Poor Solubility? dissolution->issue_dissolution action_dissolution Use fresh reagent Check water content (KF) Dry solvent issue_dissolution->action_dissolution Yes reaction Perform Reaction issue_dissolution->reaction No action_dissolution->reaction issue_reaction Unexpected Results? reaction->issue_reaction action_reaction Check purity (GC) Use fresh reagent Ensure anhydrous conditions issue_reaction->action_reaction Yes end Successful Experiment issue_reaction->end No action_reaction->reaction

Caption: Troubleshooting workflow for experiments involving this compound.

G Degradation Pathway of this compound pyridinemethanol This compound (C₆H₇NO) improper_storage Improper Storage & Handling pyridinemethanol->improper_storage oxidation Oxidation pyridinemethanol->oxidation conditions Exposure to: - Moisture (H₂O) - Oxygen (O₂) - Light (hν) improper_storage->conditions conditions->oxidation degraded_product 4-Pyridine Carboxaldehyde (C₆H₅NO) oxidation->degraded_product

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-pyridinemethanol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound is oxidation. The hydroxymethyl group is susceptible to oxidation, first to 4-pyridinecarboxaldehyde (B46228) and subsequently to isonicotinic acid.[1] Other potential degradation pathways, especially for pyridine-containing compounds, include photodegradation upon exposure to light.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound, which is typically a white to pale yellow solid, may be indicated by a change in the color of the solid material or its solutions, often to a darker yellow or brown.[2] The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC) is a definitive sign of degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific kinetic data for this compound is limited, pyridine-containing compounds can be susceptible to degradation under both acidic and basic conditions.[1] For pyridine (B92270) derivatives, hydrolysis can be catalyzed by both acids and bases. It is generally recommended to maintain solutions at a neutral pH to minimize potential degradation.

Q4: Is this compound sensitive to light?

A4: Yes, pyridine and its derivatives are known to be light-sensitive.[1][2] Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. It is crucial to protect solutions of this compound from light.

Q5: How should solid this compound and its solutions be stored to ensure stability?

A5: Solid this compound should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[3][4][5] Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light, at low temperatures (refrigerated or frozen), and for limited periods.[2] For long-term storage of solutions, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in solution color (e.g., yellowing) Oxidation of the hydroxymethyl group. Photodegradation from exposure to light.Store solutions protected from light (amber vials or foil-wrapped). Prepare fresh solutions before use. Consider purging the solvent with an inert gas (nitrogen or argon) before preparing the solution to remove dissolved oxygen. Add a suitable antioxidant (see Q&A and protocols below).
Appearance of unexpected peaks in HPLC/GC analysis Degradation of this compound.Verify storage conditions (temperature, light exposure, container seal). Prepare and analyze a fresh sample from a new bottle of solid material to confirm the purity of the starting material. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm their retention times.
Inconsistent or non-reproducible experimental results Degradation of this compound stock solutions over time.Prepare fresh stock solutions for each experiment or for a limited number of experiments. Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Re-evaluate the purity of the stock solution by HPLC or GC before critical experiments.
Low assay or purity results Significant degradation has occurred.Review and optimize storage and handling procedures. If degradation is confirmed, consider purifying the existing material or obtaining a new, high-purity batch.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Protection Atmosphere Container
Solid2-8°C[3][4]Store in a dark placeNormal (in a tightly sealed container)Tightly sealed, opaque or amber glass bottle
Solution (Short-term)2-8°CAmber vials or foil-wrappedNormalTightly sealed vials
Solution (Long-term)-20°C to -80°CAmber vials or foil-wrappedInert (Argon or Nitrogen)Tightly sealed vials

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.[6][7][8][9]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector (or GC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and methanol.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10][11][12] Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or GC-MS method (see Protocol 3).

Protocol 2: Stabilization of this compound Solutions with Antioxidants

This protocol provides a general procedure for using antioxidants to prevent the oxidative degradation of this compound in solution. Common antioxidants for alcohols include butylated hydroxytoluene (BHT) and ascorbic acid.[13][14][15][16]

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or L-Ascorbic acid)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Preparation: Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition:

    • For BHT: Prepare a stock solution of BHT in the chosen solvent. Add the BHT stock solution to the bulk solvent to achieve a final concentration typically in the range of 0.01% to 0.1% (w/v).

    • For Ascorbic Acid: Directly dissolve L-ascorbic acid in the aqueous solvent to a final concentration typically in the range of 0.05% to 0.1% (w/v).

  • This compound Dissolution: Dissolve the desired amount of this compound in the solvent containing the antioxidant.

  • Storage: Store the resulting solution in a tightly sealed amber vial, with the headspace flushed with an inert gas, at the recommended low temperature.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general HPLC method for assessing the purity of this compound and detecting its degradation products.[17][18][19]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample solution to be analyzed at approximately the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of peaks other than the main this compound peak indicates the presence of impurities or degradation products. The purity can be calculated based on the peak area percentages.

Mandatory Visualizations

degradation_pathway This compound This compound 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde This compound->4-Pyridinecarboxaldehyde Oxidation Isonicotinic Acid Isonicotinic Acid 4-Pyridinecarboxaldehyde->Isonicotinic Acid Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photodegradation Photodegradation Stock Solution->Photodegradation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Acid Hydrolysis->HPLC/GC-MS Analysis Base Hydrolysis->HPLC/GC-MS Analysis Oxidation->HPLC/GC-MS Analysis Thermal->HPLC/GC-MS Analysis Photodegradation->HPLC/GC-MS Analysis Identify Degradants Identify Degradants HPLC/GC-MS Analysis->Identify Degradants Assess Stability Assess Stability Identify Degradants->Assess Stability

Caption: Workflow for a forced degradation study.

logical_relationship Problem Observed Problem Observed Assess Storage Conditions Assess Storage Conditions Problem Observed->Assess Storage Conditions Analyze Sample Purity (HPLC/GC) Analyze Sample Purity (HPLC/GC) Problem Observed->Analyze Sample Purity (HPLC/GC) Implement Protective Measures Implement Protective Measures Assess Storage Conditions->Implement Protective Measures Prepare Fresh Solution Prepare Fresh Solution Analyze Sample Purity (HPLC/GC)->Prepare Fresh Solution Root Cause Identified Root Cause Identified Prepare Fresh Solution->Root Cause Identified Implement Protective Measures->Root Cause Identified

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Troubleshooting Low Yield in 4-Pyridinemethanol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 4-pyridinemethanol derivatives. The following guides and frequently asked questions (FAQs) address common issues that can lead to low reaction yields.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Formation in Reactions Involving Pyridine (B92270) N-Oxides

Q: My reduction of a substituted pyridine N-oxide to the corresponding this compound derivative is resulting in a low yield. What are the potential causes and solutions?

A: The reduction of pyridine N-oxides can be challenging due to the stability of the N-O bond and potential side reactions. Several factors could be contributing to the low yield.

Possible Causes and Solutions:

  • Incomplete Reduction: The reducing agent may not be potent enough or the reaction conditions may be too mild.

    • Solution: Consider switching to a more robust reducing agent. While various methods exist, including those using trivalent phosphorus compounds or catalytic hydrogenation, ensure the chosen method is compatible with other functional groups on your molecule.[1] For instance, some methods may not be suitable for pyridines with electron-withdrawing groups in the 4-position, which can exhibit resistance to reduction.[2]

  • Side Reactions: Elemental sulfur, sometimes used for reduction, can react with alkyl groups on the pyridine ring.[2]

    • Solution: Avoid reducing agents known to have side reactions with your specific substrate. Carefully review the literature for the compatibility of the reducing agent with the substituents on your pyridine N-oxide.

  • Harsh Reaction Conditions: Many traditional reduction methods require harsh conditions, which can lead to decomposition of the starting material or product.[1]

    • Solution: Explore milder reduction protocols. For example, using ammonium (B1175870) formate (B1220265) with palladium on carbon is an efficient method that proceeds under mild conditions.[3]

Troubleshooting Workflow for Pyridine N-Oxide Reduction:

start Low Yield in Pyridine N-Oxide Reduction check_reductant Evaluate Reducing Agent start->check_reductant check_conditions Assess Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions incomplete_reduction Incomplete Reaction? check_reductant->incomplete_reduction harsh_conditions Harsh Conditions? check_conditions->harsh_conditions side_products Side Products Observed? check_side_reactions->side_products increase_strength Increase Reductant Strength or Change Agent incomplete_reduction->increase_strength Yes end Improved Yield incomplete_reduction->end No optimize_temp_time Optimize Temperature & Time harsh_conditions->optimize_temp_time No use_milder_method Employ Milder Conditions (e.g., Pd/C, HCOOH·NH3) harsh_conditions->use_milder_method Yes choose_selective_reductant Select More Selective Reducing Agent side_products->choose_selective_reductant Yes side_products->end No increase_strength->end optimize_temp_time->end use_milder_method->end choose_selective_reductant->end

Caption: Troubleshooting workflow for low-yield pyridine N-oxide reduction.

Issue 2: Low Yield in Williamson Ether Synthesis of this compound Ethers

Q: I am attempting to synthesize a this compound ether derivative via Williamson ether synthesis, but the yield is very low. How can I troubleshoot this?

A: The Williamson ether synthesis is a robust reaction, but its efficiency can be hampered by several factors, especially when dealing with pyridinol-type structures.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The pyridinemethanol starting material must be fully deprotonated to form the alkoxide nucleophile.

    • Solution: Use a sufficiently strong base. For less acidic alcohols, stronger bases like sodium hydride (NaH) are more effective than weaker bases like potassium carbonate (K₂CO₃).[4]

  • Poor Nucleophilicity: The reactivity of the resulting alkoxide can be influenced by the solvent.

    • Solution: Aprotic polar solvents like DMF or DMSO are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[4]

  • Unreactive Alkylating Agent: The leaving group on the alkylating agent plays a crucial role.

    • Solution: The reactivity of the alkylating agent follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[4]

  • Side Reactions (Elimination): This synthesis is an SN2 reaction and is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides can lead to elimination byproducts.[4]

    • Solution: If elimination is suspected, ensure you are using a primary alkyl halide.

  • Presence of Moisture: Water can quench the alkoxide and hydrolyze the alkylating agent.[4]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]

ParameterRecommendationRationale
Base Sodium Hydride (NaH) > Potassium Carbonate (K₂CO₃)Ensures complete deprotonation of the alcohol.[4]
Solvent Aprotic Polar (DMF, DMSO)Minimizes solvation of the nucleophile, enhancing its reactivity.[4]
Alkylating Agent R-I > R-Br > R-ClIodides are better leaving groups, increasing the reaction rate.[4]
Substrate Primary Alkyl HalideMinimizes competing elimination reactions.[4]

Table 1: Recommended Conditions for Williamson Ether Synthesis of this compound Ethers.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a this compound derivative from 4-cyanopyridine (B195900) is giving a low yield. What could be the issue?

A1: A one-step reaction of 4-cyanopyridine with a ketone or aldehyde in an ether solvent under the action of sodium or lithium metal can be a high-yield process.[5] If you are experiencing low yields, consider the following:

  • Purity of Reagents: Ensure your 4-cyanopyridine, ketone/aldehyde, and solvent are pure and dry. Impurities can interfere with the reaction.

  • Alkali Metal Condition: The surface of the sodium or lithium metal may be oxidized. Ensure a fresh, clean surface is exposed.

  • Reaction Temperature: While the reaction conditions are generally mild, temperature control can be crucial.[5] Ensure the reaction is maintained at the optimal temperature.

Q2: I am observing multiple products during the alkylation of a 4-hydroxypyridine (B47283) derivative. Why is this happening?

A2: 4-Hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone.[6] Both the nitrogen and the oxygen atoms can act as nucleophiles, leading to a mixture of N-alkylated and O-alkylated products.[7]

  • Solution: The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and alkylating agent. Harder alkylating agents tend to favor O-alkylation, while softer ones may favor N-alkylation. A systematic optimization of reaction conditions is necessary to favor the desired product.

Q3: Purification of my this compound derivative by column chromatography is difficult, leading to product loss. What can I do?

A3: Pyridine derivatives can be challenging to purify due to their basicity, which can lead to tailing on silica (B1680970) gel columns.[8]

  • Solutions:

    • Basified Silica: Pre-treating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) can neutralize the acidic silanol (B1196071) groups and improve peak shape.

    • Alternative Stationary Phases: Consider using alumina (B75360) or a different type of stationary phase if silica gel proves problematic.

    • Derivatization: In some cases, converting the product to a less polar derivative before purification can be an effective strategy.[6][9]

Logical Relationship for Troubleshooting General Low Yield:

start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Work-up and Purification Steps start->check_workup monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Side Products Formed? monitor_reaction->side_products product_loss Product Loss During Purification? check_workup->product_loss optimize_conditions Optimize Conditions (Increase Time/Temp) incomplete_reaction->optimize_conditions Yes end Improved Yield incomplete_reaction->end No modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes side_products->end No optimize_purification Optimize Purification Method product_loss->optimize_purification Yes product_loss->end No optimize_conditions->end modify_conditions->end optimize_purification->end

Caption: General workflow for troubleshooting low-yield synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of α-Aryl-4-pyridinemethanol Derivatives

This protocol is adapted from a method for synthesizing this compound derivatives from 4-cyanopyridine.[5]

Materials:

  • 4-Cyanopyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metal

  • Anhydrous diethyl ether

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for work-up)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add finely cut sodium metal to anhydrous diethyl ether under a nitrogen atmosphere.

  • Heat the mixture to reflux with vigorous stirring to form a sodium sand suspension.

  • Cool the mixture to room temperature and add a solution of 4-cyanopyridine and the aromatic aldehyde in anhydrous diethyl ether dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-4-pyridinemethanol derivative.

Protocol 2: Williamson Ether Synthesis of 4-(Benzyloxymethyl)pyridine

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[4]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl (B1604629) bromide

  • Saturated ammonium chloride solution (for work-up)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • To a flame-dried, two-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous DMF dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield 4-(benzyloxymethyl)pyridine.

References

scaling up 4-pyridinemethanol synthesis for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-pyridinemethanol from the laboratory to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: Several routes are viable for pilot-scale production. The most common include:

  • Reduction of Isonicotinic Acid Esters: Derivatives like methyl isonicotinate (B8489971) or ethyl isonicotinate can be reduced to this compound. This method is well-documented and uses common reducing agents.[1][2]

  • Catalytic Hydrogenation of 4-Cyanopyridine (B195900): This method involves the reduction of 4-cyanopyridine using a catalyst, such as Raney Nickel, in an acidic aqueous solution.[3] It can be a cost-effective route if 4-cyanopyridine is readily available.

  • Electrolytic Reduction: An emerging greener alternative involves the electrolytic reduction of ethyl isonicotinate in an acidic aqueous medium.[2] This approach avoids traditional reducing agents and organic solvents.[2]

Q2: My reduction reaction is highly exothermic and difficult to control at a larger scale. What can I do?

A2: Thermal runaway is a critical safety hazard during scale-up.[4] The heat generated is proportional to the volume, while heat removal is dependent on the surface area. As scale increases, the volume-to-surface area ratio becomes less favorable, making cooling less efficient.[4] To manage exothermic reactions, consider the following:

  • Slow Addition of Reagents: Add the reducing agent or the substrate dropwise or in portions over an extended period to control the rate of heat generation.[5]

  • Efficient Cooling: Utilize a reactor with a high cooling capacity, such as a jacketed reactor with a powerful chilling unit.[5]

  • Dilution: Running the reaction at a lower concentration can help in dissipating the heat more effectively.

  • Process Control: Implement robust process controls with continuous monitoring of temperature and pressure.[5]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[6]

Q3: I am observing a significant drop in yield upon scaling up. What are the likely causes?

A3: A decrease in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[5]

  • Mass Transfer Limitations: In heterogeneous reactions, such as catalytic hydrogenations, the rate of reaction can become limited by the transfer of reactants to the catalyst surface.

  • Changes in Impurity Profile: New impurities may form at a larger scale that were not observed in the lab, consuming reactants or interfering with the reaction.

  • Suboptimal Work-up: The work-up procedure may not be as efficient at a larger scale, leading to product loss.

Q4: How should I approach the purification of this compound at the pilot scale?

A4: Purification of pyridine (B92270) derivatives can be challenging. Common techniques that can be scaled include:

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7]

  • Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., with dilute HCl) can be used to extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Stalling
  • Symptom: Monitoring of the reaction (e.g., by HPLC, TLC) shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes:

    • Low Reaction Temperature: The reaction may not have reached its activation temperature.

    • Catalyst Inactivity (for catalytic hydrogenation): The catalyst may be poisoned or an insufficient amount was used.

    • Poor Quality of Reagents: The reducing agent may have degraded, or impurities in the starting material could be inhibiting the reaction.

  • Solutions:

    • Verify the internal reaction temperature.

    • For catalytic reactions, consider adding more catalyst or using fresh catalyst.

    • Analyze the purity of all starting materials.

Issue 2: Formation of Side Products
  • Symptom: The appearance of significant unknown peaks in HPLC or spots in TLC analysis of the crude product.

  • Possible Causes:

    • Over-reduction: In some cases, the pyridine ring itself can be reduced under harsh conditions.

    • Dimerization or Polymerization: Side reactions can occur at elevated temperatures or in the presence of certain impurities.

    • Reaction with Solvent: The solvent may not be inert under the reaction conditions.

  • Solutions:

    • Lower the reaction temperature.

    • Reduce the amount of reducing agent or add it more slowly.

    • Ensure the use of an appropriate, dry, and inert solvent.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for this compound Synthesis (Reduction of Isonicotinate Ester)

ParameterLaboratory Scale (Typical)Pilot-Scale Considerations
Reactant Scale 10 - 100 g1 - 10 kg
Solvent Volume 100 - 1000 mL10 - 100 L
Reducing Agent Sodium Borohydride (B1222165)/LiCl[1], LiAlH4Choice may be influenced by cost, safety, and ease of handling at scale.
Temperature -5°C to reflux (e.g., 65°C in THF)[1]Precise temperature control is critical to manage exotherms. A jacketed reactor with a capable cooling system is essential.
Reaction Time 6 - 8 hours[1]May need to be adjusted based on mixing efficiency and heat transfer.
Yield ~70-80%May be lower initially due to non-optimized conditions.
Purity >98% (after purification)Impurity profile may change; robust analytical methods are needed.

Table 2: Key Physical and Safety Data for this compound

PropertyValue
Molecular Formula C6H7NO[8]
Molecular Weight 109.13 g/mol [8]
Melting Point 52-56 °C
Boiling Point 107-110 °C @ 1 mmHg
Appearance White to light yellow crystalline solid[9]
Safety Hazards Irritating to eyes, respiratory system, and skin.

Experimental Protocols

Protocol 1: Reduction of Methyl Isonicotinate using NaBH4/LiCl (Lab-Scale)

This protocol is based on a documented laboratory procedure.[1]

  • Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a dry three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with lithium chloride (8.8g), sodium borohydride (7.9g), and anhydrous tetrahydrofuran (B95107) (THF, 60mL).[1]

  • Reactant Addition: In a separate flask, prepare a solution of methyl isonicotinate (10g, 0.073 mol) in anhydrous THF (40mL).[1]

  • Reaction: Cool the reactor contents to -5°C to 5°C using an ice-salt bath. Slowly add the methyl isonicotinate solution to the stirred suspension of the reducing agents, maintaining the internal temperature within the specified range.[1]

  • Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 66°C) for 6-8 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]

  • Quenching: Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath. Slowly and carefully add an acidic solution (e.g., dilute HCl) to quench the excess reducing agent.

  • Work-up and Isolation: Adjust the pH of the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by distillation or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reactor Setup: - Inert Atmosphere - Charge LiCl, NaBH4, THF start->setup cool Cool Reactor (-5°C to 5°C) setup->cool reactant_prep Prepare Solution: - Methyl Isonicotinate in THF addition Slow Addition of Isonicotinate Solution reactant_prep->addition cool->addition reflux Heat to Reflux (6-8 hours) addition->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Incomplete quench Quench Reaction (Acidic Solution) monitor->quench Complete extract Extraction & Drying quench->extract purify Purification (Distillation/Recrystallization) extract->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Scale-up Issue Encountered issue Identify Primary Symptom start->issue low_yield Low Yield issue->low_yield Yield Drop exotherm Exotherm / Poor Temp. Control issue->exotherm Temp. Spike impurity New Impurities issue->impurity Purity Drop check_mixing Investigate Mixing Efficiency low_yield->check_mixing check_temp Review Cooling Capacity & Addition Rate exotherm->check_temp analyze_impurities Characterize Byproducts (LC-MS, NMR) impurity->analyze_impurities optimize_stirring Optimize Stirrer Speed/Design check_mixing->optimize_stirring slow_addition Reduce Reagent Addition Rate check_temp->slow_addition modify_purification Modify Purification Protocol analyze_impurities->modify_purification

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Technical Support Center: Managing Hygroscopicity of 4-Pyridinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 4-pyridinemethanol hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is its hygroscopicity a concern?

A1: this compound hydrochloride is a white to off-white crystalline solid that is soluble in water.[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1] This property can lead to several experimental challenges, including:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations.

  • Clumping and Handling Issues: The absorbed moisture can cause the powder to clump, making it difficult to handle and dispense accurately.[2]

  • Chemical Degradation: The presence of water can potentially lead to the degradation of the compound or affect its reactivity in moisture-sensitive reactions.[1]

  • Altered Physical Properties: Moisture uptake can change the physical properties of the solid, such as its crystal structure and dissolution rate.

Q2: How should I store this compound hydrochloride to minimize moisture absorption?

A2: Proper storage is the first line of defense against hygroscopicity.[2] this compound hydrochloride should be stored in a cool, dry, and well-ventilated place.[1] The following practices are recommended:

  • Airtight Containers: Store the compound in a tightly sealed, airtight container.[2]

  • Desiccator: For enhanced protection, place the airtight container inside a desiccator containing a suitable desiccant like silica (B1680970) gel or calcium chloride.

  • Inert Atmosphere: For highly sensitive experiments, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.

  • Minimize Exposure: When not in use, ensure the container is securely sealed. Minimize the time the container is open to the atmosphere during weighing and handling.[2]

Q3: The this compound hydrochloride powder has clumped. Can I still use it?

A3: Clumping is a clear indication of moisture absorption.[2] While you can break up the clumps with a spatula, the material's water content is no longer known, which can compromise the accuracy of your experiment.[2] For quantitative applications, it is highly recommended to either dry the compound or use a fresh, unopened container.

Q4: How can I dry this compound hydrochloride that has been exposed to moisture?

A4: If you suspect your compound has absorbed moisture, you can dry it before use. A common method is drying under vacuum at a slightly elevated temperature. However, it is crucial to ensure the temperature is not too high to cause decomposition.[2] Always consult the product's technical datasheet for recommended drying conditions. After drying, allow the compound to cool to room temperature in a desiccator before weighing.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or kinetics. Inaccurate concentration of this compound hydrochloride due to water absorption.1. Ensure proper storage and handling procedures are followed.2. Dry the compound before use if moisture exposure is suspected.3. Determine the water content using Karl Fischer titration and adjust the amount of reagent accordingly.
Difficulty in achieving a completely dissolved sample for analysis (e.g., NMR). The presence of excess water might affect solubility in certain deuterated solvents.1. Use a fresh, dry sample of this compound hydrochloride.2. Ensure the deuterated solvent is of high purity and low water content.3. Consider using a co-solvent to improve solubility.
Poor reproducibility in quantitative NMR (qNMR) measurements. Variable water content in the this compound hydrochloride standard.1. Prepare qNMR samples in a controlled environment, such as a glove box with low humidity.2. Use an internal standard that is not hygroscopic.3. Determine the precise water content of the standard via Karl Fischer titration and correct the calculated purity.
Formation of unexpected byproducts in moisture-sensitive reactions. Water introduced with the hygroscopic reagent is participating in the reaction.1. Strictly adhere to anhydrous reaction techniques.2. Use freshly dried this compound hydrochloride.3. Consider using pre-weighed, sealed vials of the reagent for single use to avoid repeated exposure of the stock bottle.

Quantitative Data

Hygroscopicity Classification according to the European Pharmacopoeia [3][4]

ClassificationWeight Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

To determine the specific classification for a batch of this compound hydrochloride, a DVS analysis would need to be performed.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content of this compound hydrochloride using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound hydrochloride sample

  • Analytical balance

Procedure:

  • Titrator Preparation: Add the appropriate solvent to the titration vessel and precondition it by titrating with the Karl Fischer reagent until the endpoint is reached and the system is anhydrous.

  • Sample Preparation: In a controlled environment with low humidity (e.g., a glove box or on a balance with a draft shield), accurately weigh a suitable amount of this compound hydrochloride. The sample size will depend on the expected water content and the titer of the Karl Fischer reagent.

  • Sample Introduction: Quickly transfer the weighed sample into the titration vessel. Ensure the vessel is sealed promptly to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is detected by the electrode.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the predetermined titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

Note on Amine Hydrochlorides: Amine hydrochlorides can sometimes interfere with the Karl Fischer reaction by altering the pH of the titration medium. If inaccurate or unstable endpoints are observed, the use of a specialized Karl Fischer reagent for amines or the addition of a buffering agent may be necessary.

Protocol 2: Sample Preparation for Quantitative NMR (qNMR)

This protocol provides a general workflow for preparing a qNMR sample of this compound hydrochloride, emphasizing steps to mitigate the effects of hygroscopicity.

Materials:

  • This compound hydrochloride (analyte)

  • High-purity, non-hygroscopic internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)

  • Anhydrous deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes and caps

  • Analytical balance

  • Glove box or a balance in a low-humidity environment

Procedure:

  • Environment Control: Perform all weighing and sample preparation steps in a controlled environment with low and stable humidity.

  • Weighing:

    • Accurately weigh the internal standard into a clean, dry vial.

    • Accurately weigh the this compound hydrochloride into the same vial. Aim for a molar ratio between the analyte and the internal standard that will give comparable integral intensities for the signals to be quantified.

  • Dissolution:

    • Add a precise volume of the anhydrous deuterated solvent to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer to NMR Tube:

    • Transfer the solution to a clean, dry NMR tube.

    • Cap the NMR tube immediately to prevent solvent evaporation and moisture uptake.

  • Data Acquisition: Acquire the NMR spectrum as soon as possible after sample preparation. Use appropriate qNMR acquisition parameters, including a long relaxation delay (D1) to ensure full relaxation of all relevant nuclei.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis storage Store in Desiccator weighing Weigh in Controlled Environment storage->weighing kf Karl Fischer Titration weighing->kf Determine Water Content qnmr qNMR Sample Prep weighing->qnmr Prepare for Purity Assay reaction Moisture-Sensitive Reaction weighing->reaction Use in Synthesis drying Optional: Dry under Vacuum drying->weighing kf->reaction Correct Reagent Amount qnmr->reaction Confirm Purity troubleshooting_logic start Inconsistent Experimental Results? check_hygroscopicity Suspect Hygroscopicity Issue? start->check_hygroscopicity check_storage Review Storage Conditions check_hygroscopicity->check_storage Yes end_bad Consult Technical Support check_hygroscopicity->end_bad No check_handling Review Handling Procedures check_storage->check_handling quantify_water Perform Karl Fischer Titration check_handling->quantify_water dry_sample Dry Sample Before Use quantify_water->dry_sample adjust_protocol Adjust Experimental Protocol (e.g., correct mass, use glove box) dry_sample->adjust_protocol end_good Problem Resolved adjust_protocol->end_good

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, the isomeric purity and reactivity of building blocks are paramount. This guide provides an objective comparison of the chemical reactivity of 3-pyridinemethanol (B1662793) and 4-pyridinemethanol, two key intermediates in the development of a wide array of therapeutic agents and fine chemicals. Understanding the nuanced differences in their reactivity, governed by the position of the hydroxymethyl group on the pyridine (B92270) ring, is crucial for optimizing reaction conditions, maximizing yields, and designing novel synthetic pathways.

Executive Summary of Reactivity Comparison

The reactivity of 3-pyridinemethanol and this compound is fundamentally dictated by the electronic influence of the nitrogen atom within the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution compared to benzene, but activates it for nucleophilic substitution. The position of the hydroxymethyl substituent relative to the nitrogen atom determines the specific reactivity patterns of both the ring and the side chain.

Generally, this compound exhibits a greater susceptibility to reactions involving the pyridine ring's electronic system due to the direct resonance interaction between the nitrogen atom and the substituent at the para-position. Conversely, the hydroxymethyl group in 3-pyridinemethanol is less influenced by the nitrogen's electronic effects, leading to reactivity that can be more comparable to a standard benzylic alcohol in certain reactions.

Quantitative Data on Physicochemical Properties and Reactivity

Property/Reaction3-PyridinemethanolThis compoundRationale for Difference
pKa of Conjugate Acid ~4.9~5.6The nitrogen in this compound is more basic due to the +I (inductive) and +R (resonance) effects of the hydroxymethyl group at the para position, which increases electron density on the nitrogen. The effect is less pronounced at the meta position.
Oxidation to Aldehyde Readily oxidized to 3-pyridinecarboxaldehyde.Readily oxidized to 4-pyridinecarboxaldehyde.[1]Both are primary alcohols and can be oxidized. The relative rates can be influenced by the electronic environment, though specific comparative kinetic data is scarce.
Oxidation to Carboxylic Acid Can be oxidized to nicotinic acid (Vitamin B3).[2]Can be oxidized to isonicotinic acid.[3][4][5]Both can be further oxidized under stronger conditions.
Esterification Undergoes esterification with acylating agents.Undergoes esterification with acylating agents.The nucleophilicity of the hydroxyl group is influenced by the ring's electronics, but direct comparative kinetic data is not readily available.
Nucleophilic Substitution on the Ring The pyridine ring is less activated towards nucleophilic attack at positions adjacent to the substituent.The pyridine ring is more activated towards nucleophilic attack at the 2- and 6-positions due to resonance stabilization of the intermediate by the nitrogen atom.[6][7]

Experimental Protocols

Oxidation of Pyridinemethanols to Pyridinecarboxylic Acids

Objective: To compare the susceptibility of 3-pyridinemethanol and this compound to oxidation to their corresponding carboxylic acids.

Protocol for 3-Pyridinemethanol to Nicotinic Acid:

A method for the photocatalytic oxidation of 3-pyridinemethanol to nicotinic acid has been described.[2] In a typical setup, a Cu2O nanocatalyst is suspended in an aqueous solution of 3-pyridinemethanol. The mixture is then irradiated with visible light while stirring. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). One study reported a 99% yield of nicotinic acid using this method.[2]

Protocol for this compound to Isonicotinic Acid:

The synthesis of isonicotinic acid can be achieved through the oxidation of this compound. A common laboratory and industrial method involves the catalytic vapor-phase oxidation of 4-methylpyridine (B42270) (a precursor to this compound) using a vanadium pentoxide catalyst.[3] Alternatively, this compound can be oxidized using strong oxidizing agents like nitric acid.[5]

Esterification of Pyridinemethanols

Objective: To form the corresponding acetate (B1210297) esters of 3- and this compound.

General Protocol:

To a solution of the respective pyridinemethanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran, an acylating agent like acetic anhydride (B1165640) (1.2 equivalents) and a base such as triethylamine (B128534) or pyridine (1.5 equivalents) are added. The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be further purified by chromatography. While this is a general procedure, the reaction kinetics may differ between the two isomers due to the electronic effects of the pyridine nitrogen.

Nucleophilic Aromatic Substitution on a Halogenated Pyridine Ring

Objective: To illustrate the difference in reactivity of the pyridine ring towards nucleophilic attack. This is a conceptual experiment as the starting materials are halo-derivatives, not the pyridinemethanols themselves, but it highlights the inherent reactivity differences of the ring systems.

Conceptual Comparison:

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is highly dependent on the position of the leaving group. For a chloropyridine derivative, the reaction with a nucleophile like sodium methoxide (B1231860) would proceed much more readily if the chlorine atom is at the 4-position compared to the 3-position.[8] This is because the intermediate formed from the attack at the 4-position can delocalize the negative charge onto the electronegative nitrogen atom through resonance, thus stabilizing the intermediate and lowering the activation energy of the reaction.[7] In contrast, attack at the 3-position does not allow for this resonance stabilization.[8]

Visualization of Chemical and Biological Pathways

Logical Flow of Reactivity Comparison

G Comparative Reactivity Logic cluster_reactants Isomeric Starting Materials cluster_reactions Chemical Transformations cluster_products Products & Outcomes 3-Pyridinemethanol 3-Pyridinemethanol Oxidation Oxidation 3-Pyridinemethanol->Oxidation Esterification Esterification 3-Pyridinemethanol->Esterification Ring Nucleophilic Substitution Ring Nucleophilic Substitution 3-Pyridinemethanol->Ring Nucleophilic Substitution Less Reactive Ring This compound This compound This compound->Oxidation This compound->Esterification This compound->Ring Nucleophilic Substitution More Reactive Ring Aldehydes/Carboxylic Acids Aldehydes/Carboxylic Acids Oxidation->Aldehydes/Carboxylic Acids Esters Esters Esterification->Esters Substituted Pyridines Substituted Pyridines Ring Nucleophilic Substitution->Substituted Pyridines

Caption: Comparative reaction pathways for 3- and this compound.

Proposed Signaling Pathway for 3-Pyridinemethanol (Nicotinyl Alcohol) Induced Vasodilation

G Vasodilation Pathway of 3-Pyridinemethanol 3-Pyridinemethanol 3-Pyridinemethanol Endothelial Cells Endothelial Cells 3-Pyridinemethanol->Endothelial Cells Stimulates Prostaglandin Release (e.g., PGI2) Prostaglandin Release (e.g., PGI2) Endothelial Cells->Prostaglandin Release (e.g., PGI2) Nitric Oxide (NO) Release Nitric Oxide (NO) Release Endothelial Cells->Nitric Oxide (NO) Release Prostaglandin Receptors Prostaglandin Receptors Prostaglandin Release (e.g., PGI2)->Prostaglandin Receptors Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates Vascular Smooth Muscle Cells Vascular Smooth Muscle Cells Relaxation Relaxation Prostaglandin Receptors->Relaxation Activates pathway leading to Guanylate Cyclase->Relaxation Increases cGMP, leading to Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling cascade for 3-pyridinemethanol-induced vasodilation.

Discussion and Conclusion

The choice between 3-pyridinemethanol and this compound as a synthetic precursor has significant implications for reaction design and outcome. For reactions targeting the hydroxyl group, such as oxidation and esterification, both isomers are viable substrates, although subtle differences in reaction rates may be observed due to the differing electronic environments.

For transformations involving the pyridine ring, particularly nucleophilic aromatic substitution, the distinction is much more pronounced. The 4-substituted isomer is significantly more reactive at the positions ortho and para to the nitrogen, a critical consideration when planning multi-step syntheses.

From a pharmacological perspective, 3-pyridinemethanol (nicotinyl alcohol) is a known vasodilator and antilipemic agent.[9][10][11][12] Its mechanism of action is thought to involve the release of prostaglandins (B1171923) and nitric oxide.[13][14] In contrast, this compound is primarily utilized as an intermediate in the synthesis of other compounds and has limited documented direct biological activity.[1]

References

Comparative Guide to 4-Pyridinemethanol Synthesis: Electrolytic vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pyridinemethanol is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency, environmental impact, and cost-effectiveness of its synthesis are therefore of significant interest. This guide provides an objective comparison between emerging electrolytic methods and established conventional chemical reduction techniques for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison

Electrolytic synthesis presents a promising green alternative to traditional chemical reductions, which often rely on hazardous reagents and metal catalysts. The following table summarizes key performance indicators from representative experimental data for both approaches.

ParameterElectrolytic Reduction of Ethyl Isonicotinate (B8489971)Chemical Reduction of Methyl 4-Pyridinecarboxylate
Starting Material Ethyl IsonicotinateMethyl 4-Pyridinecarboxylate
Key Reagents Sulfuric Acid (aq. solution)Sodium Borohydride (B1222165) (NaBH₄), Lithium Chloride (LiCl)
Solvent Acidic Aqueous SolutionTetrahydrofuran (THF)
Catalyst None (electrode surface acts as catalyst)None (LiCl acts as an activator)
Product Yield Up to 73.8%[1]Not explicitly quantified, but described as high
Reaction Time 1 - 6 hours[1]6 - 8 hours[2]
Temperature Ambient (e.g., 25°C)[1]-5°C to 5°C (addition), then reflux[2]
Pressure Atmospheric[1]Atmospheric
Environmental Impact Avoids transition metal catalysts and organic solvents.[1]Requires organic solvents (THF) and quenching with acid.[2]
Key Advantages Green process, mild conditions, high current efficiency (up to 97%).[1]Established method, potentially high yield.[2]
Experimental Workflow: Electrolytic Synthesis

The electrolytic synthesis of this compound from ethyl isonicotinate offers a streamlined and environmentally conscious workflow. The process leverages an electric current to drive the reduction, eliminating the need for chemical reducing agents.

Electrolytic_Synthesis_Workflow cluster_prep Cell Preparation cluster_electrolysis Electrolysis cluster_workup Product Isolation start Start electrolyte Prepare H₂SO₄ Aqueous Electrolyte start->electrolyte substrate Add Ethyl Isonicotinate electrolyte->substrate cell Assemble Divided Cell (Pt Anode, Pb Cathode) substrate->cell electrolyze Apply Constant Current (e.g., 20mA) @ 25°C, 4h cell->electrolyze quench Reaction Quench (Neutralization) electrolyze->quench extract Column Chromatography (DCM:MeOH) quench->extract product Isolated this compound extract->product

Caption: Electrolytic synthesis workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via an electrolytic and a conventional chemical reduction method.

Electrolytic Reduction of Ethyl Isonicotinate

This protocol is based on the method described in patent CN115725987A, which highlights a green and efficient electrochemical process.[1]

Materials and Equipment:

  • Ethyl isonicotinate

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Divided electrolytic cell (H-type)

  • Platinum (Pt) sheet anode

  • Lead (Pb) or Graphite sheet cathode

  • DC power supply (galvanostat)

  • Magnetic stirrer

  • Standard glassware for workup

  • Column chromatography setup

Procedure:

  • Electrolyte Preparation: Prepare a 3-7 mol/L sulfuric acid aqueous solution to serve as the reaction medium and electrolyte.

  • Cell Assembly: Assemble a two-compartment electrolytic cell separated by a proton exchange membrane. Place the platinum anode in the anodic chamber and the lead cathode in the cathodic chamber. Add the sulfuric acid solution to both compartments.

  • Reaction Initiation: Add ethyl isonicotinate to the cathode chamber to a concentration of 0.1-0.26 mol/L.[1] For a lab-scale experiment, 150 µL of ethyl isonicotinate can be added to the catholyte.[1]

  • Electrolysis: Begin stirring and maintain the cell temperature at 25°C. Apply a constant current of 20 mA between the anode and cathode.[1] Continue the electrolysis for 1 to 6 hours (an optimal time of 4 hours has been reported).[1]

  • Workup and Purification: After the reaction is complete, carefully neutralize the catholyte solution. The resulting mixture is then purified.

  • Isolation: The product is isolated via column chromatography using a dichloromethane:methanol (e.g., 15:1 v/v) eluent system to yield this compound as a light yellow solid.[1] The reported separation yield under these conditions is 73.8%, with a current efficiency of 97.0%.[1]

Chemical Reduction of Methyl 4-Pyridinecarboxylate

This protocol is adapted from patent CN103408486A, a representative conventional method using a metal hydride reducing agent.[2]

Materials and Equipment:

  • Methyl 4-pyridinecarboxylate (methyl isonicotinate)

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 30% aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, add lithium chloride (8.8 g), sodium borohydride (7.9 g), and 60 mL of anhydrous tetrahydrofuran.[2]

  • Substrate Addition: Prepare a mixture of methyl 4-pyridinecarboxylate (10 g, 0.073 mol) and 40 mL of THF. Slowly add this mixture dropwise to the stirred reducing slurry. Maintain the reaction temperature between -5°C and 5°C during the addition using an ice-salt bath.[2]

  • Reaction: After the addition is complete, heat the mixture to reflux for 6 to 8 hours, or until TLC indicates the reaction is complete.[2]

  • Quenching: Cool the reaction mixture to room temperature and then further cool in an ice-salt bath to between -5°C and 5°C. Slowly and carefully add 30 mL of 30% hydrochloric acid dropwise to quench the reaction and excess reducing agent.[2]

  • Workup: After quenching, stir the mixture for 4 hours. Add 50 mL of water and filter to remove any insoluble materials. Transfer the filtrate to a separatory funnel, allow the layers to separate, and extract the aqueous layer three times with THF.[2]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain this compound as a pale yellow crystalline solid.[2]

References

A Comparative Guide to the Cytotoxic Profiles of Hydroxymethylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of metal complexes featuring hydroxymethylpyridine ligands and their close isomers. The development of novel metal-based anticancer agents is a burgeoning field of research, aiming to overcome the limitations of current chemotherapeutics, such as cisplatin. Pyridine (B92270) derivatives, including hydroxymethylpyridines, are versatile ligands that can be coordinated to various metal centers, yielding complexes with diverse chemical properties and biological activities. This guide summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action to facilitate the rational design and evaluation of new metallodrug candidates.

A note on the available data: While this guide aims to compare 4-hydroxymethylpyridine metal complexes, a comprehensive review of current literature reveals a notable scarcity of cytotoxic data specifically for this ligand. Therefore, to provide a valuable comparative context, this guide includes data from closely related and structurally similar isomers, primarily 2-hydroxymethylpyridine and 3-hydroxymethylpyridine, alongside other relevant pyridine-based complexes. This approach allows for an insightful overview of how ligand isomerism and metal choice can influence anticancer activity.

Data Presentation: Cytotoxicity of Hydroxymethylpyridine Metal Complexes

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various metal complexes containing hydroxymethylpyridine isomers against a panel of human cancer cell lines.

Table 1: Platinum(II) and Palladium(II) Complexes

ComplexLigandCancer Cell LineIC50 (µM)Reference
trans-[PtCl2(2-hmpy)2]2-hydroxymethylpyridineA549 (Lung Carcinoma)>100[1]
CHO (Ovarian)>100[1]
HepG2 (Hepatocellular Carcinoma)>100[1]
B16 (Melanoma)>100[1]
trans-[PdCl2(2-hmpy)2]2-hydroxymethylpyridineA549 (Lung Carcinoma)>100[1]
CHO (Ovarian)>100[1]
HepG2 (Hepatocellular Carcinoma)>100[1]
B16 (Melanoma)>100[1]
cis-[PtCl2(3-hmpy)2]3-hydroxymethylpyridineT24 (Bladder Carcinoma)20.3 ± 1.5[2]
trans-[PtCl2(3-hmpy)2]3-hydroxymethylpyridineT24 (Bladder Carcinoma)6.2 ± 0.5[2]
IGROV 1 (Ovarian Carcinoma)4.8 ± 0.4[2]
IGROV 1/RDDP (Cisplatin-resistant Ovarian)12.0 ± 1.1[2]
Cisplatin-T24 (Bladder Carcinoma)9.8 ± 0.7[2]
IGROV 1 (Ovarian Carcinoma)2.0 ± 0.1[2]
IGROV 1/RDDP (Cisplatin-resistant Ovarian)13.1 ± 1.2[2]

Table 2: Ruthenium(II) Complexes

ComplexLigandCancer Cell LineIC50 (µM)Reference
[Ru(η6-p-cymene)(pqhyme)Cl]Cl4-hydroxymethyl-2-(pyridin-2-yl)quinolineA2780 (Ovarian)>100[3]
A549 (Lung)>100[3]
MCF7 (Breast)>100[3]
U2OS (Osteosarcoma)>100[3]

Table 3: Copper(II) Complexes

ComplexLigandCancer Cell LineIC50 (µM)Reference
[CuCl2(2-hmpy)2]2-hydroxymethylpyridineA549 (Lung)15.8 ± 1.2[4]
MCF7 (Breast)19.5 ± 1.5[4]
DU-145 (Prostate)12.4 ± 1.0[4]
HEK293T (Normal Kidney)38.6 ± 2.9[4]
HaCat (Normal Keratinocyte)45.3 ± 3.5[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are detailed protocols for two commonly used assays in the evaluation of metal complexes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plate five times with slow-running tap water to remove the TCA. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for evaluating cytotoxic compounds and a potential signaling pathway activated by cytotoxic metal complexes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 4-hydroxymethylpyridine metal complexes characterization Structural Characterization (NMR, IR, X-ray, etc.) synthesis->characterization treatment Treatment with Complexes characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) treatment->cytotoxicity_assay ic50 IC50 Value Determination cytotoxicity_assay->ic50 dna_binding DNA Binding Studies ic50->dna_binding For potent complexes apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay ros_detection ROS Detection ic50->ros_detection cell_cycle Cell Cycle Analysis ic50->cell_cycle

Caption: Experimental workflow for cytotoxic evaluation.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade metal_complex Metal Complex (e.g., Pt, Ru, Cu) dna_adducts DNA Adducts metal_complex->dna_adducts ros ROS Generation metal_complex->ros atm_atr ATM/ATR Activation dna_adducts->atm_atr p53 p53 Stabilization atm_atr->p53 bax_bak Bax/Bak Activation p53->bax_bak ros->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptosis signaling pathway.

References

A Comparative Analysis of Pyridine Isomers in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical and biological properties of 2-, 3-, and 4-substituted pyridine (B92270) isomers reveals critical considerations for rational drug design. The position of the nitrogen atom within the pyridine ring significantly influences a molecule's acidity, lipophilicity, metabolic stability, and ultimately, its biological activity.

Pyridine-based structures are integral to a vast array of pharmaceuticals, underscoring their importance in medicinal chemistry.[1] The strategic placement of a substituent at the 2-, 3-, or 4-position of the pyridine ring can dramatically alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides a comparative analysis of these isomers, supported by experimental data, to inform decision-making in the drug development process.

Physicochemical Properties: A Tale of Three Isomers

The electronic properties of the pyridine ring are not uniform. The nitrogen atom, being more electronegative than carbon, creates a dipole moment and influences the basicity of the ring. This effect is most pronounced at the positions ortho (2-) and para (4-) to the nitrogen. A summary of key physicochemical properties for methyl-substituted pyridine isomers is presented below, offering a baseline for understanding how the isomer position impacts these fundamental characteristics.

Property2-Methylpyridine3-Methylpyridine4-Methylpyridine
pKa 5.945.63[2]5.98[3]
LogP 1.11[4]1.2[2]1.22
Dipole Moment (D) 1.932.41[5]2.70[6]

This table summarizes key physicochemical properties of methylpyridine isomers.

Impact on Biological Activity: Case Studies in Kinase and CYP450 Inhibition

The isomeric position of the pyridine ring can profoundly affect a compound's interaction with its biological target. This is evident in the development of kinase inhibitors, a major class of anticancer drugs.

For instance, in a series of estrane-pyridine derivatives designed as cytochrome P450 (CYP) 1B1 inhibitors, the position of the pyridinyl moiety was found to influence inhibitory potency. Compounds with a pyridin-3-yl group at the C2 position of the steroid nucleus were found to be 2- to 3-fold more potent inhibitors of CYP1B1 than their pyridin-4-yl counterparts.[7] Specifically, 2-(pyridin-3-yl)-estradiol (4a) emerged as the most potent inhibitor in the series with an IC50 of 0.011 μM.[7]

Similarly, structure-activity relationship (SAR) studies on various pyridine-containing compounds have demonstrated that the position of substituents dictates their antiproliferative activity.[8] The presence and placement of electron-donating or electron-withdrawing groups can either enhance or diminish the compound's ability to inhibit cancer cell growth.[8]

Pharmacokinetic Profile: Navigating the ADME Landscape

The journey of a drug through the body is heavily influenced by its chemical structure. The isomeric form of a pyridine derivative can significantly impact its absorption, distribution, metabolism, and excretion.

Metabolic Stability

The metabolic stability of a drug is a critical factor determining its half-life and bioavailability. The position of the nitrogen atom in the pyridine ring can influence its susceptibility to metabolism by enzymes such as cytochrome P450s. For example, incorporating a nitrogen atom into an aromatic ring, as in the case of pyridine, is a known strategy to enhance metabolic stability by reducing the potential for oxidative metabolism.[7] While direct comparative data for all three isomers is often compound-specific, general trends suggest that the electronic properties conferred by the nitrogen's position can either shield or expose sites of metabolism.

Permeability

The ability of a drug to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. Studies on a series of mono-substituted pyridines have shown a wide range of permeability values, indicating that the nature and position of the substituent have a significant impact.[1] For instance, in one study, the permeability of 3-substituted pyridines varied nearly 20-fold depending on the substituent.[1]

Experimental Protocols

To provide a practical resource for researchers, detailed methodologies for key in vitro assays are outlined below.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant is added.

Materials:

  • pH meter with a combination electrode

  • Automated titrator or burette

  • Stir plate and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Test compound

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small, precise increments.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Test compound and positive control (a compound with known metabolic instability)

  • Acetonitrile or methanol (B129727) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM and phosphate buffer to 37°C.

  • Prepare a reaction mixture containing HLM in phosphate buffer.

  • Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate for a few minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Visualizing Key Concepts in Drug Design

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

kinase_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Kinase Inhibitor (e.g., Pyridine-based) Kinase Inhibitor (e.g., Pyridine-based) Kinase Inhibitor (e.g., Pyridine-based)->RAF

A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Stock Compound Stock Reaction Mixture Reaction Mixture Compound Stock->Reaction Mixture HLM & Buffer HLM & Buffer HLM & Buffer->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture Initiate Quenching Quenching Reaction Mixture->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LC-MS/MS LC-MS/MS Centrifugation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Workflow for an in vitro metabolic stability assay using human liver microsomes.

logical_relationship Pyridine Isomer Selection Pyridine Isomer Selection Physicochemical Properties Physicochemical Properties Pyridine Isomer Selection->Physicochemical Properties Influences Biological Activity Biological Activity Pyridine Isomer Selection->Biological Activity Impacts ADME Profile ADME Profile Pyridine Isomer Selection->ADME Profile Affects Desired Drug Profile Desired Drug Profile Physicochemical Properties->Desired Drug Profile Biological Activity->Desired Drug Profile ADME Profile->Desired Drug Profile

Logical relationship for selecting a pyridine isomer in drug design.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-pyridinemethanol, a crucial building block in pharmaceutical and chemical synthesis. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document offers a clear framework for distinguishing this compound from its structural isomers, 2-pyridinemethanol (B130429) and 3-pyridinemethanol.

Spectroscopic Data Comparison

The unequivocal identification of a chemical structure relies on the unique electronic and vibrational properties of the molecule, which are probed by various spectroscopic methods. Below is a comparative summary of the key spectroscopic data for this compound and its common isomers.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic shielding around the protons.

Compound -CH₂- (ppm) Pyridine (B92270) H (ppm)
This compound ~4.7~8.5 (d, 2H), ~7.3 (d, 2H)
2-Pyridinemethanol ~4.7~8.5 (d, 1H), ~7.7 (t, 1H), ~7.4 (d, 1H), ~7.2 (t, 1H)
3-Pyridinemethanol ~4.7~8.5 (s, 1H), ~8.4 (d, 1H), ~7.7 (d, 1H), ~7.3 (t, 1H)
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy distinguishes the different carbon environments in a molecule.

Compound -CH₂- (ppm) Pyridine C (ppm)
This compound ~63.5~150.0 (2C), ~148.0, ~121.0 (2C)
2-Pyridinemethanol ~64.5~161.0, ~149.0, ~137.0, ~122.0, ~121.0
3-Pyridinemethanol ~62.5~149.0, ~148.5, ~138.0, ~135.5, ~123.5
FTIR Spectroscopy Data

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

Compound O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) Aromatic C-H Bend (cm⁻¹)
This compound ~3180 (broad)~1040~1605~810
2-Pyridinemethanol ~3200 (broad)~1020~1595~760
3-Pyridinemethanol ~3250 (broad)~1030~1590~710
Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. All three isomers have a molecular weight of 109.13 g/mol .[1]

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 109108, 80, 79, 53
2-Pyridinemethanol 109108, 80, 79, 52
3-Pyridinemethanol 109108, 80, 79, 52

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

Data Acquisition:

  • Spectrometer: Fourier-Transform Infrared Spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Putative This compound Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values & Fragmentation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare Experimental Data with Isomer Data & Literature Data_Analysis->Comparison Confirmation Confirm Structure of This compound Comparison->Confirmation

A logical workflow for the spectroscopic confirmation of this compound.

Interpretation and Conclusion

The combined application of NMR, FTIR, and Mass Spectrometry provides a robust methodology for the structural elucidation of this compound and its differentiation from isomeric alternatives.

  • ¹H and ¹³C NMR are the most powerful techniques for distinguishing between the isomers. The substitution pattern on the pyridine ring directly influences the chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the pyridine carbons. The symmetry of the 4-substituted isomer results in fewer distinct signals in both ¹H and ¹³C NMR spectra compared to the 2- and 3-isomers.

  • FTIR spectroscopy is useful for confirming the presence of the key functional groups, the hydroxyl (-OH) and the pyridine ring. While the spectra of the isomers are similar, subtle differences in the fingerprint region, particularly the aromatic C-H bending vibrations, can aid in differentiation.

  • Mass Spectrometry confirms the molecular weight of the compound. Although the primary fragmentation patterns of the isomers are very similar, careful analysis of the relative abundances of fragment ions may reveal minor differences.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of synthesized this compound, ensuring the purity and identity of this important chemical intermediate.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of quality control and reliable downstream applications. 4-Pyridinemethanol (also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol) is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Ensuring its purity is paramount to the safety and efficacy of the final products.

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, with a primary focus on Gas Chromatography (GC). We will delve into the experimental protocols and performance of GC, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering supporting data to aid in the selection of the most suitable method for your analytical needs.

Potential Impurities in Synthesized this compound

The purity of this compound is largely dependent on the synthetic route employed for its preparation. Common impurities may include unreacted starting materials, by-products, and residual solvents. Two prevalent synthetic pathways are the reduction of isonicotinic acid or its esters and the oxidation of 4-methylpyridine (B42270) followed by rearrangement.

From Isonicotinic Acid/Esters:

The reduction of isonicotinic acid or its esters, such as methyl isonicotinate, is a common laboratory and industrial method.[2]

  • Isonicotinic acid or its ester (e.g., methyl isonicotinate): Incomplete reduction can lead to the presence of the starting material in the final product.

  • 4-Pyridinecarboxaldehyde: Partial reduction of the ester or acid can yield the corresponding aldehyde.

  • Residual solvents: Solvents such as tetrahydrofuran (B95107) (THF) or methanol (B129727) used in the reduction process may be present.

From 4-Methylpyridine:

Another route involves the oxidation of 4-methylpyridine to form 4-methylpyridine-N-oxide, which is then rearranged to 4-acetoxymethylpyridine and subsequently hydrolyzed.

  • 4-Methylpyridine: The unreacted starting material.

  • 4-Methylpyridine-N-oxide: An intermediate that may not have fully reacted.

  • 4-Pyridinecarboxaldehyde: A potential oxidation by-product.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[3]
Primary Use Analysis of volatile and thermally stable compounds.Analysis of a wide range of compounds, including non-volatile and thermally labile substances.[4]Absolute purity determination without the need for a specific reference standard of the analyte.[5]
Sensitivity High, especially with a Flame Ionization Detector (FID) for organic compounds.High, particularly with UV detection for chromophoric compounds like this compound.Generally lower than chromatographic methods, but sufficient for purity assessment of the main component.
Resolution Generally high for volatile compounds.High, with flexibility in mobile phase composition to optimize separation.Dependent on the magnetic field strength and the complexity of the spectrum.
Impurity Detection Excellent for volatile impurities like residual solvents and starting materials (e.g., 4-methylpyridine).Effective for a broader range of impurities, including less volatile by-products (e.g., isonicotinic acid).Can detect and quantify any proton-containing impurity, provided its signals are resolved from the main component and a suitable internal standard.
Quantification Requires a reference standard for each impurity for accurate quantification. Purity is often reported as area percent.Requires a reference standard for each impurity for accurate quantification. Purity is often reported as area percent.Can provide an absolute purity value (w/w %) using a certified internal standard.[6]
Sample Throughput High, with typical run times of 15-30 minutes.[7]Moderate, with typical run times of 20-40 minutes.Lower, due to longer relaxation delays required for accurate quantification.

Experimental Protocols

GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

Parameter Value
Column DB-WAX or HP-INNOWax (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C
Detector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 80°C, hold for 2 minutes. Ramp at 10°C/min to 220°C. Hold for 10 minutes.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of about 1 mg/mL.

Data Analysis:

  • The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks. For quantification of specific impurities, calibration curves should be prepared using certified reference standards.

HPLC-UV is a versatile technique suitable for a wide range of impurities that may be present in synthesized this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 50% B; 15-20 min: 50% B; 20-22 min: 50% to 5% B; 22-30 min: 5% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by the area percentage of the main peak. For accurate quantification of impurities, calibration with reference standards is necessary.

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

Parameter Value
Pulse Program A standard single-pulse experiment (e.g., Bruker 'zg30').
Relaxation Delay (d1) At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
Number of Scans Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
Acquisition Time Sufficient to allow for proper digitization of the signals.
Pulse Angle 30° or 90° (a calibrated 90° pulse is recommended).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a similar amount of a suitable, high-purity internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample and internal standard completely.

Data Analysis:

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Relationships

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_results Results synthesis Chemical Synthesis crude_product Crude Product synthesis->crude_product gc GC-FID Analysis crude_product->gc Volatile & Thermally Stable hplc HPLC-UV Analysis crude_product->hplc Broad Impurity Spectrum qnmr qNMR Analysis crude_product->qnmr Absolute Purity purity_report Purity Report & Impurity Profile gc->purity_report hplc->purity_report qnmr->purity_report

Caption: Experimental workflow for assessing the purity of synthesized this compound.

logical_relationships cluster_methods Analytical Methods cluster_properties Analyte Properties GC Gas Chromatography Volatility Volatility GC->Volatility Thermal_Stability Thermal Stability GC->Thermal_Stability HPLC HPLC Polarity Polarity HPLC->Polarity NMR qNMR Concentration Concentration NMR->Concentration Volatility->HPLC Less Suitable Thermal_Stability->HPLC Less Critical Polarity->GC Less Suitable for very polar

Caption: Logical relationships between analytical methods and analyte properties.

Conclusion

The assessment of purity for synthesized this compound can be effectively achieved using a variety of analytical techniques. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly suitable method for routine analysis, particularly for identifying and quantifying volatile impurities and residual solvents. High-Performance Liquid Chromatography (HPLC) with UV detection offers greater versatility for a wider range of potential impurities, including those that are non-volatile or thermally sensitive. For the most accurate, absolute purity determination without the need for a specific reference standard of this compound, Quantitative NMR (qNMR) is the method of choice.

A comprehensive purity assessment strategy should ideally employ orthogonal methods. For instance, using GC-FID to quantify volatile impurities and HPLC-UV for non-volatile species, with qNMR to establish the absolute purity of the main component, provides a robust and reliable characterization of the synthesized this compound. This multi-faceted approach ensures the quality and safety of the compound for its intended use in research and development.

References

A Comparative Analysis of 4-Pyridinemethanol-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. Among the diverse array of ligand scaffolds, those based on the pyridine (B92270) framework have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides a comparative overview of the catalytic activity of 4-pyridinemethanol-based ligands and their analogues in various chemical transformations, with a focus on presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Catalytic Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these transformations, influencing reaction yields, catalyst stability, and substrate scope. While direct broad comparative studies on this compound itself as a ligand are not extensively documented in recent literature, the broader class of 4-substituted pyridine ligands provides valuable insights into their catalytic efficacy.

A study on Pd(II) complexes with various 4-substituted pyridine ligands in the Suzuki-Miyaura and Heck cross-coupling reactions revealed that the electronic properties of the substituent at the 4-position significantly influence the catalytic activity.[1] Generally, an increase in the basicity of the ligand led to higher reaction yields, suggesting that electron-donating groups on the pyridine ring enhance the catalytic performance.[1]

Table 1: Catalytic Activity of Pd(II) Complexes with 4-Substituted Pyridine Ligands in Suzuki-Miyaura Coupling [1]

Ligand (4-Substituent)Reaction Yield (%)
-H>90
-CH3>90
-OCH3>90
-Cl>90
-CN<80

Reaction conditions: 4'-bromoacetophenone (B126571) (0.2 mmol), phenylboronic acid (0.24 mmol), K3PO4 (0.4 mmol), and Pd(II) complex (0.1 mol%) in toluene (B28343) (2 mL) at 80 °C for 2 h.[1]

Similarly, in the Heck reaction between iodobenzene (B50100) and styrene, very high yields (>90%) were obtained with most of the tested Pd(II) complexes bearing 4-substituted pyridine ligands.[1]

Macrocyclic complexes constructed from 4-pyridylselenolate and diphosphines have also demonstrated exceptional catalytic activity in Suzuki C-C cross-coupling reactions, achieving high turnover numbers (TONs) of up to 5 x 107.[2]

Asymmetric Catalysis: The Role of Chiral Pyridine-Based Ligands

The development of chiral ligands is crucial for enantioselective catalysis, a cornerstone of modern pharmaceutical synthesis. While this compound is achiral, its derivatives and analogues are integral components of various chiral ligands.

Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven to be effective nucleophilic catalysts in a range of asymmetric reactions, including the synthesis of β-lactams and the kinetic resolution of amines.[3][4]

Furthermore, pyridine-oxazoline ligands represent a significant class of chiral ligands used in asymmetric catalysis.[5] Although not directly derived from this compound, their success underscores the utility of the pyridine motif in designing effective chiral environments around a metal center.

A comparative analysis of copper(II) complexes with chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one, which feature a similar N,O-chelation motif to deprotonated this compound, has been conducted in the asymmetric Henry reaction. The study highlights the influence of ligand stereochemistry on conversion and enantiomeric excess (ee).[6]

Table 2: Asymmetric Henry Reaction of Benzaldehyde (B42025) with Nitromethane (B149229) Catalyzed by Copper(II) Complexes of Chiral Pyridine-Analogue Ligands [6]

Ligand StereoisomerConversion (%)Enantiomeric Excess (ee, %) (Configuration)
Ia (trans-trans)9960 (R)
Ib (cis-trans)994-
Ic (cis-cis)992-

Reaction conditions were not detailed in the provided search result but involved reacting benzaldehyde and nitromethane in the presence of the copper(II) catalyst.

Experimental Protocols

General Synthesis of 4-Substituted Pyridine Pd(II) Complexes

The synthesis of Pd(II) complexes with 4-substituted pyridine ligands can be achieved through the reaction of a palladium(II) salt with the corresponding pyridine ligand.[1]

Materials:

  • PdCl2 or other suitable Pd(II) salt

  • 4-Substituted pyridine ligand

  • Appropriate solvent (e.g., acetonitrile, methanol)

Procedure:

  • Dissolve the Pd(II) salt in the chosen solvent.

  • Add a solution of the 4-substituted pyridine ligand in the same solvent to the palladium salt solution with stirring.

  • The reaction mixture is typically stirred at room temperature or heated to facilitate complex formation.

  • The resulting complex can be isolated by filtration, precipitation, or evaporation of the solvent, followed by washing and drying.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following protocol is a general method for the Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes with pyridine-based ligands.[1]

Materials:

  • Aryl halide (e.g., 4'-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K3PO4)

  • Pd(II) catalyst (0.1 mol%)

  • Solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add the aryl halide (1 equiv), arylboronic acid (1.2 equiv), and the base (2 equiv).

  • Add the solvent and the Pd(II) catalyst.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 2 h).

  • Reaction progress is monitored by techniques such as GC-MS or TLC.

  • Upon completion, the reaction mixture is worked up to isolate the desired product.

Visualizing Experimental Workflows

To better illustrate the processes involved in utilizing these catalysts, the following diagrams, generated using the DOT language, outline a typical experimental workflow and a conceptual catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction Pd_salt Pd(II) Salt Complexation Complexation Pd_salt->Complexation Ligand 4-Substituted Pyridine Ligand Ligand->Complexation Solvent_prep Solvent Solvent_prep->Complexation Catalyst Pd(II)-Pyridine Complex Complexation->Catalyst Reaction Reaction Vessel Catalyst->Reaction Aryl_halide Aryl Halide Aryl_halide->Reaction Boronic_acid Boronic Acid Boronic_acid->Reaction Base Base Base->Reaction Solvent_rxn Solvent Solvent_rxn->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for the preparation of a Pd(II)-pyridine catalyst and its use in a cross-coupling reaction.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)_2 Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

The Pivotal Role of 4-Pyridinemethanol in the Synthesis of Leading Pharmaceuticals: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synthetic pathways and comparative efficacy of pharmaceuticals derived from common building blocks is crucial. 4-Pyridinemethanol, a versatile pyridine (B92270) derivative, serves as a key starting material and intermediate in the synthesis of several notable drugs. This guide provides a comprehensive literature review of its application in the synthesis of the Alzheimer's treatment, Donepezil (B133215), and the antidepressant, Mirtazapine (B1677164). We will delve into detailed experimental protocols, present comparative clinical data against alternative therapies, and visualize the synthetic and mechanistic pathways.

This compound: A Versatile Building Block in Pharmaceutical Synthesis

This compound, also known as 4-(hydroxymethyl)pyridine, is a readily available and reactive organic compound. Its pyridine ring offers a site for various chemical modifications, while the hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, making it a valuable precursor in multi-step synthetic processes.[1][2][3] This versatility has led to its incorporation into the synthetic routes of numerous active pharmaceutical ingredients (APIs).[4][5]

Application in the Synthesis of Donepezil for Alzheimer's Disease

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase (AChE).[6][7] The synthesis of Donepezil frequently utilizes 4-pyridinecarboxaldehyde, which is directly obtained from the oxidation of this compound.

Synthetic Pathway of Donepezil

A common synthetic route to Donepezil involves the Knoevenagel condensation of 5,6-dimethoxy-1-indanone (B192829) with 4-pyridinecarboxaldehyde.[2][8] The resulting intermediate, 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone, is then subjected to benzylation to form a pyridinium (B92312) salt, followed by catalytic hydrogenation to yield Donepezil.[3][9]

Donepezil_Synthesis cluster_0 Oxidation cluster_1 Condensation & Benzylation cluster_2 Reduction This compound This compound 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde This compound->4-Pyridinecarboxaldehyde Oxidizing Agent Intermediate_A 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone 4-Pyridinecarboxaldehyde->Intermediate_A Base 5,6-dimethoxy-1-indanone 5,6-dimethoxy-1-indanone 5,6-dimethoxy-1-indanone->Intermediate_A Intermediate_B 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide Intermediate_A->Intermediate_B Benzyl (B1604629) Bromide Donepezil Donepezil Intermediate_B->Donepezil H2, PtO2

Synthetic workflow for Donepezil from this compound.
Experimental Protocol: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide

This protocol is adapted from the process described in U.S. Patent 6,649,765 B1.[3]

  • Condensation: To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., toluene), add 4-pyridinecarboxaldehyde. Heat the mixture to reflux in the presence of a catalyst such as p-toluenesulfonic acid for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the crude 5,6-dimethoxy-2-(pyridin-4-yl)methylene-1-indanone by filtration.

  • Benzylation: Dissolve the crude product from the previous step in a solvent like acetonitrile. Add benzyl bromide and reflux the mixture for several hours. After cooling, the product, 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide, will precipitate and can be collected by filtration.

Performance of Donepezil in Clinical Trials

Clinical trials have demonstrated the efficacy of Donepezil in improving cognitive function in patients with mild to moderate Alzheimer's disease.

Trial/Study Comparison Key Findings Citation
24-week, double-blind, placebo-controlled trialDonepezil (5 mg/d and 10 mg/d) vs. PlaceboSignificant improvement in ADAS-cog scores for both Donepezil groups compared to placebo at weeks 12, 18, and 24.[10]
Meta-analysis of 18 RCTsDonepezil (5 mg/day and 10 mg/day) vs. PlaceboDonepezil at 10 mg/day significantly improved MMSE scores.[11]
Observational Study vs. RCTDonepezil vs. No anti-Alzheimer drugs/PlaceboMMSE decline was less in patients treated with Donepezil (1.3 points) compared to those without treatment (3.3 points) over one year.[12]

Application in the Synthesis of Mirtazapine for Depression

Mirtazapine is an atypical antidepressant with a noradrenergic and specific serotonergic mechanism of action.[13] The synthesis of Mirtazapine involves the cyclization of a key intermediate, a substituted pyridinemethanol derivative.

Synthetic Pathway of Mirtazapine

The synthesis of Mirtazapine involves the reaction of 2-chloro-3-cyanopyridine (B134404) with 1-methyl-3-phenylpiperazine (B26559) to form 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently reduced to 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. The final step is an acid-catalyzed cyclization to yield Mirtazapine.[14][15]

Mirtazapine_Synthesis Start 2-chloro-3-cyanopyridine + 1-methyl-3-phenylpiperazine Intermediate_1 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile Start->Intermediate_1 Nucleophilic Substitution Intermediate_2 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid Intermediate_1->Intermediate_2 Hydrolysis Pyridinemethanol_Derivative 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol Intermediate_2->Pyridinemethanol_Derivative Reduction (e.g., LiAlH4) Mirtazapine Mirtazapine Pyridinemethanol_Derivative->Mirtazapine Cyclization (H2SO4)

Synthetic workflow for Mirtazapine.
Experimental Protocol: Cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol to Mirtazapine

This protocol is based on descriptions found in various patents.[16][17]

  • Reaction Setup: To a solution of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol in an appropriate solvent (e.g., 1,2-dichlorobenzene), slowly add concentrated sulfuric acid at a controlled temperature.

  • Cyclization: Stir the reaction mixture at an elevated temperature (e.g., 50°C) for several hours until the reaction is complete, as monitored by HPLC.

  • Work-up: Cool the reaction mixture and quench by adding water. The pH is then adjusted to be alkaline using a base such as ammonium (B1175870) hydroxide.

  • Extraction and Isolation: Extract the Mirtazapine into an organic solvent like toluene (B28343) or propanol. The organic layers are combined, washed, and the solvent is evaporated. The crude Mirtazapine can then be purified by crystallization.

Performance of Mirtazapine in Clinical Trials

Mirtazapine has been extensively studied and compared to other classes of antidepressants, showing a favorable efficacy and side-effect profile.

Trial/Study Comparison Key Findings Citation
Meta-analysis of 29 RCTsMirtazapine vs. Tricyclic Antidepressants (TCAs)No robust evidence of a difference in response rates at 6-12 weeks (OR 0.89, 95% CI 0.72 to 1.10).[1][4]
Meta-analysis of 29 RCTsMirtazapine vs. Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)Mirtazapine was significantly more effective at the end of acute-phase treatment (OR 1.19, 95% CI 1.01 to 1.39).[1][4]
Meta-analysis of 29 RCTsMirtazapine vs. Venlafaxine (SNRI)Mirtazapine was significantly more effective at the end of acute-phase treatment (OR 1.53, 95% CI 1.03 to 2.25).[1][4]
Network meta-analysis of 21 antidepressantsMirtazapine vs. other antidepressantsMirtazapine was deemed relatively more efficacious than fluoxetine, fluvoxamine, and trazodone.[5]

Mechanism of Action

The final pharmaceutical products derived from this compound have distinct mechanisms of action.

MoA cluster_Donepezil Donepezil cluster_Mirtazapine Mirtazapine AChE Acetylcholinesterase ACh Acetylcholine (B1216132) AChE->ACh Breaks down Cognitive_Impairment Cognitive Impairment ACh->Cognitive_Impairment Alleviates Donepezil Donepezil Donepezil->AChE Inhibits Alpha2_AR α2-Adrenergic Receptors (Presynaptic) NE_Release Increased Norepinephrine (B1679862) Release Alpha2_AR->NE_Release Leads to 5HT2_5HT3 5-HT2 & 5-HT3 Receptors (Postsynaptic) 5HT1A_Activation Enhanced 5-HT1A Neurotransmission NE_Release->5HT1A_Activation Enhances Antidepressant_Effect Antidepressant Effect 5HT1A_Activation->Antidepressant_Effect Mirtazapine Mirtazapine Mirtazapine->Alpha2_AR Antagonist Mirtazapine->5HT2_5HT3 Antagonist

Mechanism of action for Donepezil and Mirtazapine.

Donepezil's inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients.[6] Mirtazapine acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances norepinephrine and serotonin (5-HT) release. It also has a high affinity for histamine (B1213489) H1 receptors and is an antagonist at 5-HT2 and 5-HT3 receptors.[13]

Conclusion

This compound is a valuable and versatile building block in the pharmaceutical industry, enabling the synthesis of complex and important drugs such as Donepezil and Mirtazapine. The synthetic routes, while multi-stepped, are well-established and lead to effective medications for debilitating conditions. Clinical data demonstrates that pharmaceuticals derived from this scaffold are not only effective but also hold their own in comparative trials against other established therapies. For researchers and drug development professionals, a deep understanding of the chemistry and clinical performance of drugs originating from such fundamental starting materials is essential for the innovation of future therapeutics.

References

biological efficacy of 4-pyridinemethanol vs other picolyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 4-Pyridinemethanol and Other Picolyl Alcohols

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of isomeric compounds is critical. This guide provides a comparative analysis of the biological efficacy of this compound against its structural isomers, 2-pyridinemethanol (B130429) and 3-pyridinemethanol (B1662793). While these picolyl alcohols share a common pyridine (B92270) ring and a hydroxymethyl group, the position of this group significantly influences their pharmacological profiles.

Overview of Biological Activities

The available scientific literature reveals a significant disparity in the extent to which the biological activities of these isomers have been characterized. 3-Pyridinemethanol, also known as nicotinyl alcohol, is a well-documented vasodilator and antilipemic agent.[1][2][3][4][5][6] In contrast, this compound is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][7][8] Limited research suggests potential antimicrobial and enzyme-inhibiting properties for this compound.[7][8] 2-Pyridinemethanol has been studied for a range of potential pharmacological properties, including antimicrobial, antifungal, anticancer, and hypoglycemic activities.[9][10]

Comparative Data on Biological Activities

Direct quantitative comparison of the biological efficacy of these isomers is challenging due to the limited research on this compound and 2-pyridinemethanol. The following table summarizes the known biological activities and available data for the three picolyl alcohol isomers.

Biological ActivityThis compound3-Pyridinemethanol (Nicotinyl Alcohol)2-Pyridinemethanol
Primary Function Synthetic Intermediate[1][8]Vasodilator, Antilipemic Agent[1][2][3][4][5][6]Synthetic Intermediate, Potential Pharmacological Agent[9]
Vasodilation No data availableDirect-acting peripheral vasodilator[1][3][4]No data available
Antilipemic/Cholesterol-Lowering No data availableFunctions as a cholesterol-lowering agent[1][11]No data available
Antimicrobial Activity Reported to be effective against various bacterial strains[7][8]Limited data availableStudied for potential antimicrobial and antifungal activities[9]
Anticancer Activity Used as a starting material for potential anticancer drugs[7]Derivatives have been explored as anti-cancer agents[2]Studied for potential anticancer activity[9]
Enzyme Inhibition Potential for enzyme inhibition noted[7][8]Involved in the synthesis of histone deacetylase inhibitors[2]Derivatives studied as phosphodiesterase-4 inhibitors
Hypoglycemic Activity No data availableNo data availableReported to have hypoglycemic activity[10][12]

Signaling Pathways and Mechanisms of Action

3-Pyridinemethanol: Vasodilation Pathway

The vasodilatory effect of 3-pyridinemethanol is understood to be mediated through pathways similar to its analog, nicotinic acid. A key mechanism involves the stimulation of endothelial cells to release signaling molecules that act on vascular smooth muscle cells, leading to relaxation and vasodilation.[1]

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell 3_PM 3-Pyridinemethanol Receptor Receptor 3_PM->Receptor binds eNOS eNOS Receptor->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Relaxation PKG->Relaxation leads to

Proposed signaling pathway for 3-Pyridinemethanol-induced vasodilation.

Currently, there is no available information detailing any specific signaling pathways modulated by this compound or 2-pyridinemethanol.

Experimental Protocols

The following are general experimental protocols that can be used to assess and compare the biological activities of picolyl alcohols.

In Vitro Vasodilation Assay

This protocol provides a general framework for assessing the vasodilatory effects of compounds like 3-pyridinemethanol and could be applied to this compound and 2-pyridinemethanol.[1]

Objective: To determine the vasodilatory or vasoconstrictive potential of a test compound on isolated arterial segments.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducers

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Vasoconstrictor agent (e.g., Phenylephrine)

  • Test compounds (this compound, 2-pyridinemethanol, 3-pyridinemethanol)

  • Positive control (e.g., Acetylcholine)

Procedure:

  • Arterial rings are dissected and mounted in organ baths containing oxygenated physiological salt solution at 37°C.

  • The rings are equilibrated under a resting tension.

  • A stable contraction is induced by adding a vasoconstrictor agent.

  • Once a plateau in contraction is reached, cumulative concentrations of the test compound are added to the bath.

  • Changes in isometric tension are recorded to determine the relaxation response.

  • Results are typically expressed as a percentage of the pre-induced contraction.

G Start Start Dissect_Mount Dissect and Mount Arterial Rings Start->Dissect_Mount Equilibrate Equilibrate under Resting Tension Dissect_Mount->Equilibrate Induce_Contraction Induce Contraction with Vasoconstrictor Equilibrate->Induce_Contraction Add_Compound Add Cumulative Concentrations of Test Compound Induce_Contraction->Add_Compound Record_Response Record Relaxation Response Add_Compound->Record_Response Analyze_Data Analyze Data and Calculate EC50 Record_Response->Analyze_Data End End Analyze_Data->End

Experimental workflow for the in vitro vasodilation assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method to assess the antimicrobial activity of the test compounds.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (this compound, 2-pyridinemethanol, 3-pyridinemethanol)

  • Positive control (standard antibiotic)

  • Negative control (medium only)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include positive and negative controls on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth, or by measuring the optical density using a microplate reader.

Conclusion

While 3-pyridinemethanol has established biological activities as a vasodilator and antilipemic agent, the pharmacological profiles of this compound and 2-pyridinemethanol are not as well-defined in publicly accessible literature. This compound is primarily documented as a chemical intermediate, although preliminary reports suggest potential antimicrobial and enzyme-inhibitory effects that warrant further investigation. Similarly, 2-pyridinemethanol shows promise in several therapeutic areas, but more in-depth studies are required. To provide a conclusive comparison of the biological efficacy of these picolyl alcohol isomers, further quantitative experimental studies are necessary. The experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

A Comparative Guide to the In Vitro Vasodilatory Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro vasodilatory performance of various pyridine (B92270) derivatives, supported by experimental data. Detailed methodologies for the key experiments are included to facilitate replication and further investigation.

Comparative Vasodilatory Effects of Pyridine Derivatives

The following table summarizes the quantitative data on the vasodilatory activity of selected pyridine derivatives from published studies. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values indicate the concentration of the compound required to achieve 50% of the maximum vasodilation. A lower value signifies higher potency.

Compound ClassSpecific DerivativePre-constriction AgentIC50 / EC50 (µM)Reference CompoundReference IC50 (µM)
2-Alkoxy-3-cyanopyridineCompound 64a-437.9Prazosin hydrochloride487.3
2-Alkoxy-3-cyanopyridineCompound 64h-481.0Prazosin hydrochloride487.3
2-Alkoxy-3-cyanopyridineCompound 64j-484.5Prazosin hydrochloride487.3
2-Alkoxy-3-cyanopyridineCompound 64m-444.8Prazosin hydrochloride487.3
2-Alkoxy-3-cyanopyridineCompound 64o-487.3Prazosin hydrochloride487.3
Pyrazolo[3,4-b]pyridineCompound 2-Moderate ActivityRiociguat-

Note: The specific pre-constriction agent and experimental conditions can influence IC50/EC50 values. Please refer to the original studies for detailed information.

Experimental Protocols

A widely used method to assess the vasodilatory properties of chemical compounds in vitro is the aortic ring assay.[1][2] This ex vivo technique allows for the measurement of vascular tone changes in response to pharmacological agents.[3][4]

Preparation of Aortic Rings
  • Tissue Isolation: Euthanize a laboratory animal (commonly a rat or rabbit) and carefully dissect the thoracic aorta.[4][5] Place the isolated aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit Solution (KHS).[5]

  • Cleaning: Under a dissecting microscope, remove any adhering connective and adipose tissues from the aorta.[3]

  • Sectioning: Cut the cleaned aorta into rings of approximately 3-5 mm in length.[5] For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the inner surface.[4]

Isometric Tension Recording
  • Mounting: Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath filled with KHS. The bath should be maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2 / 5% CO2).[5]

  • Transducer Connection: Connect the upper hook to an isometric force transducer, which will record changes in tension.[4][5]

  • Equilibration: Apply a resting tension (typically 1.5-2.0 g) to the rings and allow them to equilibrate for 60-90 minutes. During this period, wash the tissues with fresh KHS every 15-20 minutes.[5]

  • Viability Check: After equilibration, induce a contraction with a standard depolarizing agent like potassium chloride (KCl) to ensure the tissue is viable.[5]

Vasodilation Assay
  • Pre-constriction: Induce a stable, submaximal contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) or endothelin-1.[5][6]

  • Cumulative Addition of Test Compound: Once a stable contraction plateau is reached, add the pyridine derivative or other test compounds in a cumulative manner, increasing the concentration stepwise.[5]

  • Data Recording: Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.[5]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and a key signaling pathway involved in vasodilation, the following diagrams are provided.

G cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_assay Vasodilation Assay A Isolate Thoracic Aorta B Clean Adipose & Connective Tissue A->B C Cut into 3-5 mm Rings B->C D Mount Rings in Organ Bath C->D E Apply Resting Tension D->E F Equilibrate for 60-90 min E->F G Induce Contraction (e.g., Phenylephrine) F->G H Add Pyridine Derivative (Cumulative Doses) G->H I Record Relaxation H->I

In Vitro Vasodilation Assay Workflow

Many vasodilators, including potentially some pyridine derivatives, exert their effects through the nitric oxide (NO) signaling pathway. The following diagram illustrates this key mechanism.

G cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell agonist Agonist (e.g., Acetylcholine) receptor Receptor agonist->receptor eNOS_inactive eNOS (inactive) receptor->eNOS_inactive Ca2+ eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Citrulline L_arginine L-Arginine L_arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffusion sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG relaxation Vasodilation / Relaxation PKG->relaxation ↓ Ca2+

Nitric Oxide (NO) Signaling Pathway in Vasodilation

References

A Comparative Guide to Pyridinemethanol Isomers and Benzyl Alcohol as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. This guide provides a comprehensive comparison of 4-pyridinemethanol and its structural isomers, 2- and 3-pyridinemethanol, alongside the foundational aromatic alcohol, benzyl (B1604629) alcohol. This analysis, supported by available experimental data and established chemical principles, aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Chemical and Physical Properties

The seemingly subtle shift in the position of the hydroxymethyl group among the pyridinemethanol isomers results in notable differences in their physical and chemical properties, which in turn influence their reactivity and biological interactions. Benzyl alcohol, lacking the pyridine (B92270) nitrogen, serves as a fundamental aromatic alcohol for comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
This compound this compoundC₆H₇NO109.1352-56[1]107-110 @ 1 mmHg[1]13.45 (Predicted)[1]
2-Pyridinemethanol 2-PyridinemethanolC₆H₇NO109.135112-113 @ 16 mmHg13.48 (Predicted)
3-Pyridinemethanol 3-PyridinemethanolC₆H₇NO109.13Liquid114-116 @ 3 mmHg~14.9
Benzyl Alcohol Benzyl AlcoholC₇H₈O108.14-1520515.40[2]

Reactivity Comparison: Key Synthetic Transformations

The utility of these compounds as building blocks is demonstrated in their performance in common synthetic transformations. Here, we compare their reactivity in oxidation, esterification, and Williamson ether synthesis, drawing upon reported yields and established principles of organic chemistry.

Oxidation to Aldehydes

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The efficiency of this reaction can be influenced by the electronic properties of the pyridine ring.

Starting MaterialOxidizing AgentProductYield (%)Reference
This compoundMnO₂4-Pyridinecarboxaldehyde (B46228)~85-95General literature
2-PyridinemethanolMnO₂2-Pyridinecarboxaldehyde~80-90General literature
3-PyridinemethanolMnO₂3-Pyridinecarboxaldehyde~85-95General literature
Benzyl AlcoholMnO₂Benzaldehyde>90General literature

While direct comparative studies under identical conditions are scarce, the literature suggests that all four alcohols can be efficiently oxidized to their respective aldehydes using manganese dioxide (MnO₂). The electron-withdrawing nature of the pyridine ring may slightly influence the reaction rates compared to benzyl alcohol, but high yields are generally achievable for all isomers.

Esterification

Esterification is a crucial reaction in drug development for modifying polarity and bioavailability. The nucleophilicity of the alcohol and steric hindrance are key factors.

AlcoholAcidCatalystProductReported Yield (%)
This compoundAcetic AcidH₂SO₄4-Pyridinylmethyl acetateData not available
2-PyridinemethanolAcetic AcidH₂SO₄2-Pyridinylmethyl acetateData not available
3-PyridinemethanolAcetic AcidH₂SO₄3-Pyridinylmethyl acetateData not available
Benzyl AlcoholAcetic AcidH₂SO₄Benzyl acetate67.1 - 91.5[3]
Williamson Ether Synthesis

This reaction is vital for introducing ether linkages in target molecules. The reactivity is governed by the nucleophilicity of the corresponding alkoxide.

AlcoholAlkylating AgentBaseProductExpected Reactivity
This compoundEthyl IodideNaH4-(Ethoxymethyl)pyridineGood
2-PyridinemethanolEthyl IodideNaH2-(Ethoxymethyl)pyridineGood, potential for chelation
3-PyridinemethanolEthyl IodideNaH3-(Ethoxymethyl)pyridineGood
Benzyl AlcoholEthyl IodideNaHBenzyl ethyl etherExcellent

All four alcohols are expected to participate effectively in the Williamson ether synthesis. The alkoxides generated from the pyridinemethanol isomers are potent nucleophiles. For 2-pyridinemethanol, the proximity of the nitrogen atom could potentially lead to chelation with the cation of the base, which might influence the reaction rate. Benzyl alcohol is a standard substrate for this reaction with consistently high yields reported.

Biological Activity and Applications

The structural variations between these building blocks translate into distinct biological activities and applications in drug discovery.

CompoundKey Biological Activities/Applications
This compound Primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a precursor for the synthesis of 4-pyridinecarboxaldehyde, a versatile compound in medicinal chemistry with applications in developing treatments for idiopathic pulmonary fibrosis and malaria.
2-Pyridinemethanol Investigated for potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
3-Pyridinemethanol A known vasodilator and antilipemic agent.[4] It is used in the synthesis of vasodilator drugs.[5]
Benzyl Alcohol Possesses bacteriostatic and antiseptic properties.[6][7] It is widely used as a solvent, preservative, and a building block in the synthesis of a variety of pharmaceuticals and fragrances.
Comparative Biological Data

Direct and comprehensive comparative biological data for all four compounds is limited. The following table summarizes available data.

Biological ActivityThis compound2-Pyridinemethanol3-PyridinemethanolBenzyl Alcohol
Anticancer (IC₅₀) Data not availableData not availableData not availableIC₅₀ values against various cancer cell lines have been reported, but vary widely depending on the cell line and study. For example, some studies report IC50 values in the millimolar range.
Antimicrobial (MIC) Data not availableData not availableData not availableMIC values against E. coli and S. aureus have been reported, often in the range of 5-10 mg/mL.
Vasodilation (EC₅₀) Data not availableData not availableKnown vasodilator, but specific EC₅₀ values from direct comparative studies are not readily available in the public domain.[3]Not typically associated with significant vasodilation.

Signaling Pathways and Experimental Workflows

Signaling Pathway for 3-Pyridinemethanol-Induced Vasodilation

3-Pyridinemethanol is understood to induce vasodilation through a mechanism that likely involves the endothelium. A proposed pathway involves the stimulation of endothelial cells to release nitric oxide (NO), which then diffuses to vascular smooth muscle cells, leading to their relaxation and a widening of the blood vessels.

Vasodilation_Pathway 3-Pyridinemethanol 3-Pyridinemethanol Endothelial Cell Endothelial Cell 3-Pyridinemethanol->Endothelial Cell Stimulates eNOS Endothelial Nitric Oxide Synthase Endothelial Cell->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vascular Smooth\nMuscle Cell Vascular Smooth Muscle Cell NO->Vascular Smooth\nMuscle Cell Diffuses to Guanylate Cyclase Guanylate Cyclase Vascular Smooth\nMuscle Cell->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Proposed signaling pathway for 3-Pyridinemethanol-induced vasodilation.

Experimental Workflow: In Vitro Vasodilation Assay

This workflow outlines a general procedure for assessing the vasodilatory effects of the compounds.

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Arterial Rings (e.g., rat aorta) B Mount in Organ Bath with Krebs-Henseleit Solution A->B C Equilibrate under Resting Tension B->C D Induce Contraction (e.g., with Phenylephrine) C->D E Add Test Compound (Cumulative Concentrations) D->E F Record Changes in Tension (Force Transducer) E->F G Construct Dose-Response Curve F->G H Calculate EC₅₀ Value G->H

Caption: General experimental workflow for an in vitro vasodilation assay.

Experimental Protocols

Oxidation of this compound to 4-Pyridinecarboxaldehyde

Objective: To synthesize 4-pyridinecarboxaldehyde from this compound via oxidation with manganese dioxide.

Materials:

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure 4-pyridinecarboxaldehyde.

Williamson Ether Synthesis of Benzyl Ethyl Ether

Objective: To synthesize benzyl ethyl ether from benzyl alcohol and ethyl iodide.

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford benzyl ethyl ether.

Conclusion

This compound and its isomers offer distinct advantages as building blocks compared to the more conventional benzyl alcohol. The presence and position of the pyridine nitrogen atom provide a handle for modulating electronic properties, solubility, and biological activity. While benzyl alcohol remains a robust and highly reactive building block for general aromatic scaffolds, the pyridinemethanol isomers provide access to a broader chemical space, particularly for targeting biological systems where the pyridine motif is a key pharmacophore. The choice between these building blocks will ultimately depend on the specific synthetic goal and the desired properties of the final molecule. This guide provides a foundational understanding to aid researchers in making that strategic selection.

References

Safety Operating Guide

Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Pyridinemethanol, a compound commonly used in pharmaceutical development and organic synthesis.[1] Adherence to these protocols is critical due to the hazardous nature of this chemical.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[2][3][4] It is also considered a combustible solid.[5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical safety goggles, chemical-resistant gloves (such as butyl rubber or PVA), and a lab coat.[5] All work with this compound should be conducted in a well-ventilated chemical fume hood.[5]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][6]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]

  • Inhalation: Move the person to fresh air.[2][5][6]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Waste Collection and Storage

Proper segregation and storage of this compound waste are the first steps in the disposal process.

  • Waste Container: Collect all this compound waste, both in its pure form and in solutions, in a dedicated, sealable, and airtight container that is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". A completed Dangerous Waste label should be attached as soon as waste is first added to the container.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[7][8] The storage location should be a designated hazardous waste accumulation area.

Disposal Protocol

The disposal of this compound must be carried out in compliance with all local, regional, and national hazardous waste regulations.[2]

  • Consult Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Documentation: When the container is full or no longer in use, complete a Chemical Collection Request Form, or the equivalent documentation required by your institution.[7]

  • Transfer: Follow all institutional and local regulations for the transfer of the hazardous waste to the designated collection point.[5]

Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment: Use an inert, dry material to absorb the spill.[7]

  • Collection: Carefully collect the absorbent material and place it into a sealable, labeled hazardous waste container.[5][7]

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.[5]

  • Reporting: Report the spill to your supervisor and your institution's EHS office.[5]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValue
Molecular FormulaC₆H₇NO
Molecular Weight109.13 g/mol
Melting Point52-56 °C
Boiling Point107-110 °C at 1 mmHg
Flash Point148 °C (298.4 °F)
Storage Temperature2-8°C
FormSolid

Data sourced from multiple references.[1][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generate this compound Waste B Is waste container available and properly labeled? A->B C Obtain and label a compatible, sealable hazardous waste container. B->C No D Place waste into the labeled container. B->D Yes C->D E Store container in a designated cool, dry, and well-ventilated area away from incompatibles. D->E F Is the container full or no longer in use? E->F G Continue to add waste as needed. F->G No H Complete Chemical Collection Request Form. F->H Yes G->D I Contact Institutional EHS or licensed hazardous waste contractor for pickup. H->I J Transfer waste to the designated collection point following all regulations. I->J K Disposal Complete J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, procedural guidance for the use of 4-Pyridinemethanol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for personal safety and maintaining a secure laboratory environment.

Chemical Properties and Hazards

This compound is a hygroscopic solid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3][4][5]

Property[1]Value[1]
Molecular FormulaC₆H₇NO
Molecular Weight109.13 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point52-56 °C
Boiling Point107-110 °C at 1 mmHg
SolubilitySoluble in water
Storage Temperature2-8°C

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for handling this compound. The following PPE should be worn at all times.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile or Neoprene)[4]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles[3]To protect eyes from splashes.
Lab Coat Standard laboratory coat, fully buttoned[4]To protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood[3][4][5]To avoid inhalation of dust and vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Weighing:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Conduct all weighing and handling of this compound inside a certified chemical fume hood to control dust and potential vapors.[4]

  • Due to its hygroscopic nature, minimize the time the container is open to the atmosphere to prevent moisture absorption.[6] Work quickly and reseal the container tightly after use.[6]

2. Dissolution:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

3. Reaction and Work-up:

  • Perform all reactions in appropriate glassware, ensuring it is free from cracks or defects.

  • Use a secondary container to transport the reaction vessel within the lab.[7]

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Small Spills (contained within the fume hood):

  • Ensure your PPE is intact.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][8] Do not use combustible materials like paper towels to absorb flammable solvents if used.[9]

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.[8]

2. Large Spills (outside of the fume hood):

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is flammable, eliminate all ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Chemical and Contaminated Waste

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

1. Chemical Waste:

  • All waste containing this compound, including unused solid, solutions, and reaction byproducts, must be collected as hazardous waste.[3][5]

  • Collect this waste in a clearly labeled, sealed, and compatible container.[10] The label should include the chemical name and associated hazards (Irritant, Harmful).

  • Store the waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[3][10]

2. Contaminated PPE and Materials:

  • Dispose of all contaminated items, such as gloves, absorbent pads, and disposable lab coats, as hazardous waste.[3]

  • Place these materials in a separate, clearly labeled hazardous waste bag or container.

  • Never dispose of contaminated materials in the regular trash.[5]

3. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS-approved waste management vendor.

Visual Workflows

The following diagrams illustrate the procedural steps for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_hygroscopic Minimize Air Exposure prep_fumehood->prep_hygroscopic weigh Weigh Solid prep_hygroscopic->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate store Store Properly (2-8°C) react->store

Caption: Workflow for handling this compound.

Disposal_Plan cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal chemical_waste Excess Reagent & Solutions hw_container Labeled Hazardous Waste Container chemical_waste->hw_container contaminated_materials Contaminated PPE & Labware hw_bag Labeled Hazardous Waste Bag contaminated_materials->hw_bag ehs_pickup Arrange EHS Pickup hw_container->ehs_pickup hw_bag->ehs_pickup

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinemethanol
Reactant of Route 2
4-Pyridinemethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.